molecular formula C11H12N2OS2 B1258218 Morpholinyl mercaptobenzothiazole

Morpholinyl mercaptobenzothiazole

Cat. No.: B1258218
M. Wt: 252.4 g/mol
InChI Key: XNCAXFLACCECBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholinyl mercaptobenzothiazole (CAS 102-77-2), with the molecular formula C11H12N2OS2, is a benzothiazole sulfenamide compound widely recognized as a delayed-action accelerator for the sulfur vulcanization of rubber . Its primary research and industrial value lies in providing superior processing safety compared to faster accelerators like MBT or MBTS, while still enabling a rapid cure rate once vulcanization begins . This makes it particularly valuable for compounding natural and synthetic rubbers (NR, SBR, NBR, BR) used in the manufacture of technically demanding products such as automotive tires, conveyor beltings, rubber footwear, and thick-cross section articles where extended scorch delay is critical to prevent premature curing during processing . The mechanism of action involves its thermal decomposition during vulcanization, where it breaks down to liberate an active benzothiazolyl radical that accelerates the formation of sulfur cross-links between polymer chains . This delayed action is a key research focus, as it allows for the safe use of high temperatures in injection molding processes . Beyond its primary role, this compound is also of significant interest in dermatological and toxicological research. It is a documented allergen and is included in patch test panels, such as the T.R.U.E. test, to diagnose allergic contact dermatitis caused by rubber chemicals in gloves and other products . Furthermore, the stability of mercaptobenzothiazole compounds and their interconversion in different media is a subject of analytical and chemical research . This product is intended For Research Use Only (RUO) and is strictly not for personal, household, or commercial use.

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

4-morpholin-4-yl-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C11H12N2OS2/c15-11-12-10-8(2-1-3-9(10)16-11)13-4-6-14-7-5-13/h1-3H,4-7H2,(H,12,15)

InChI Key

XNCAXFLACCECBL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CC=C2)SC(=S)N3

Synonyms

MMBT
morpholinyl mercaptobenzothiazole
morpholinylmercaptobenzothiazole
N-oxydiethylene-2-benzothiazole sulfenamide
OBTS

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Morpholinothio)benzothiazole via Oxidative Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(morpholinothio)benzothiazole (B89825), a compound of significant interest in industrial and pharmaceutical applications. The core focus of this document is the oxidative condensation reaction, a primary method for the formation of this sulfenamide. This guide details the experimental protocols, presents quantitative data for key process parameters, and visualizes the reaction pathways and workflows.

Introduction

2-(Morpholinothio)benzothiazole, also known as N-oxydiethylene-2-benzothiazolesulfenamide, is a widely used delayed-action vulcanization accelerator in the rubber industry.[1] Beyond its industrial applications, it has garnered attention in medicinal chemistry for its potential biological activities.[2][3] The synthesis of this compound is predominantly achieved through the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with morpholine (B109124). This process involves the formation of a sulfur-nitrogen bond facilitated by an oxidizing agent.

This guide will explore the key methodologies for this synthesis, with a particular focus on a high-yield protocol utilizing an in-situ generated oxidant.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a high-yield synthesis protocol for 2-(morpholinothio)benzothiazole. The data is derived from a patented industrial process that demonstrates the efficiency of the oxidative condensation method.[4]

ParameterValueReference
Yield 99.5%[4]
Purity (Active Substance Content) 99%[4]
Free Amine Content 0.1%[4]
Methanol-Insolubles 0%[4]
Melting Point 85.5 - 87 °C[4]
Molecular Weight 252.36 g/mol [1]

Experimental Protocols

This section details a robust and high-yield experimental protocol for the synthesis of 2-(morpholinothio)benzothiazole. This procedure is adapted from a patented method and utilizes dibenzothiazolyl disulfide (MBTS), the oxidized dimer of 2-mercaptobenzothiazole, as a key reactant.[4] The use of MBTS is a common industrial practice and is conceptually equivalent to the in-situ oxidation of MBT.

Materials and Equipment
  • Reactants:

  • Equipment:

    • Two-liter multi-neck flask

    • Mechanical stirrer

    • Dropping funnel

    • Condenser

    • Thermometer

    • pH electrode

    • Separatory funnel

    • Rotary evaporator

Synthesis Procedure
  • Reaction Setup: In a two-liter multi-neck flask equipped with a stirrer, dropping funnel, condenser, thermometer, and pH electrode, 435 g of morpholine and 1000 g of toluene are placed.[4]

  • Addition of Reactants: While maintaining the temperature at 20-30 °C, 332 g of dibenzothiazolyl disulfide is added in small portions over the course of 20-30 minutes.[4]

  • pH Control: Concurrently with the MBTS addition, 200 g of a 20% strength sodium hydroxide solution is added dropwise to maintain the pH of the reaction mixture between 10 and 13.[4]

  • Reaction Completion: After the addition of the reactants is complete, the mixture is stirred for an additional hour.[4]

  • Work-up:

    • The two phases of the reaction mixture are separated using a separatory funnel.

    • The aqueous phase is extracted with 500 g of toluene.[4]

    • The organic phases are combined.

  • Isolation of Product: The combined organic phases are subjected to evaporation under reduced pressure to remove the toluene, yielding 4-(2-benzothiazolylthio)morpholine.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-(morpholinothio)benzothiazole as described in the experimental protocol.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation setup Combine Morpholine and Toluene in Reactor add_mbts Add Dibenzothiazolyl Disulfide (MBTS) setup->add_mbts add_naoh Add 20% NaOH Solution setup->add_naoh stir Stir for 1 hour add_mbts->stir add_naoh->stir separate Separate Organic and Aqueous Phases stir->separate extract Extract Aqueous Phase with Toluene separate->extract combine Combine Organic Phases extract->combine evaporate Evaporate Toluene combine->evaporate product 2-(Morpholinothio)benzothiazole evaporate->product

Caption: Experimental workflow for the synthesis of 2-(morpholinothio)benzothiazole.

Proposed Reaction Mechanism

The synthesis of 2-(morpholinothio)benzothiazole via oxidative condensation can be conceptualized through the following proposed reaction mechanism. This pathway involves the initial formation of a sulfenyl chloride intermediate from 2-mercaptobenzothiazole, which then undergoes nucleophilic attack by morpholine.

reaction_mechanism mbt 2-Mercaptobenzothiazole (MBT) sulfenyl_chloride Benzothiazole-2-sulfenyl chloride mbt->sulfenyl_chloride Oxidation morpholine Morpholine product 2-(Morpholinothio)benzothiazole morpholine->product naocl Sodium Hypochlorite (NaOCl) naocl->sulfenyl_chloride sulfenyl_chloride->product Nucleophilic Attack nacl NaCl h2o H₂O

Caption: Proposed mechanism for the oxidative condensation of MBT and morpholine.

Conclusion

The oxidative condensation of 2-mercaptobenzothiazole with morpholine is an efficient and high-yielding method for the synthesis of 2-(morpholinothio)benzothiazole. The detailed experimental protocol and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development. The visualized workflow and proposed reaction mechanism offer further clarity into the process, facilitating a deeper understanding of this important chemical transformation. The high purity and yield achievable through this method underscore its industrial relevance and potential for further application-driven research.

References

A Technical Guide to the Microwave-Assisted Synthesis of 2-(Morpholinothio)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(morpholinothio)benzothiazole (B89825), a compound of significant interest in both industrial chemistry and pharmaceutical research. Commonly known as Morpholinyl mercaptobenzothiazole, this sulfenamide (B3320178) derivative serves as a crucial delayed-action vulcanization accelerator in the rubber industry and has demonstrated promising anti-tumor properties in preclinical studies.[1][2] This document details a proposed microwave-assisted synthetic route, offering a potentially more efficient and rapid alternative to conventional methods.

Introduction to Synthetic Strategies

The primary route for synthesizing 2-(morpholinothio)benzothiazole is through the oxidative condensation of 2-mercaptobenzothiazole (B37678) with morpholine (B109124).[1][3] Traditional methods often employ oxidizing agents like sodium hypochlorite (B82951) or involve the reaction of 2,2'-dithiobisbenzothiazole with morpholine.[2][4][5] While effective, these conventional approaches can require extended reaction times.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and improved purity.[6][7][8][9] This guide proposes a microwave-assisted protocol for the synthesis of 2-(morpholinothio)benzothiazole, drawing parallels from established microwave-assisted syntheses of related benzothiazole (B30560) and sulfonamide derivatives.[6][10][11]

Comparative Data: Conventional vs. Proposed Microwave Synthesis

The following table summarizes the reaction conditions and outcomes for the conventional synthesis of 2-(morpholinothio)benzothiazole and provides projected parameters for a microwave-assisted approach.

ParameterConventional Method (Oxidative Condensation)Proposed Microwave-Assisted Method
Starting Materials 2-Mercaptobenzothiazole, Morpholine, Oxidizing Agent (e.g., Sodium Hypochlorite)2-Mercaptobenzothiazole, Morpholine, Oxidizing Agent (e.g., Sodium Hypochlorite)
Solvent Toluene (B28343), WaterEthanol
Temperature 20-30°C[2]80-120°C (controlled by microwave reactor)
Reaction Time 1 hour to several hours[4]5-20 minutes
Pressure AtmosphericElevated (autogenously generated in a sealed vessel)
Typical Yield Up to 99.5%[2][4]Potentially >90% (based on similar reactions)[6][9]
Work-up Phase separation, extraction, evaporation[4]Filtration, recrystallization

Experimental Protocols

Conventional Synthesis: Oxidative Condensation with Sodium Hypochlorite

This protocol is based on widely employed industrial methods.[1][2]

Materials:

  • 2-Mercaptobenzothiazole

  • Morpholine

  • Sodium hypochlorite (NaOCl) solution

  • Toluene

  • Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • In a suitable reaction vessel, dissolve 2-mercaptobenzothiazole in toluene.

  • Add morpholine to the solution.

  • While stirring vigorously, slowly add the sodium hypochlorite solution. Maintain the temperature of the reaction mixture between 20-30°C, using external cooling if necessary.[2]

  • Monitor the pH of the reaction and maintain it between 10 and 13 by adding a sodium hydroxide solution as needed.[2]

  • Continue stirring for approximately 1 hour after the addition of sodium hypochlorite is complete.

  • Allow the layers to separate. The aqueous layer is removed, and the organic layer is washed with water.

  • The toluene is removed under reduced pressure to yield the crude 2-(morpholinothio)benzothiazole.

  • The product can be further purified by recrystallization.

Proposed Microwave-Assisted Synthesis

This proposed protocol is adapted from general procedures for microwave-assisted synthesis of heterocyclic compounds.[12][13][14]

Materials:

  • 2-Mercaptobenzothiazole (1 mmol)

  • Morpholine (1.2 mmol)

  • Sodium hypochlorite solution (5% aqueous, 1.5 mmol)

  • Ethanol (5 mL)

Equipment:

  • Dedicated microwave reactor with temperature and pressure sensors.

Procedure:

  • In a 10 mL microwave reaction vessel, combine 2-mercaptobenzothiazole and morpholine in ethanol.

  • Add the aqueous sodium hypochlorite solution to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100°C for 10 minutes. The pressure will rise autogenously.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to yield the pure 2-(morpholinothio)benzothiazole.

Visualizing the Process and Pathways

Reaction Pathway

The synthesis of 2-(morpholinothio)benzothiazole from 2-mercaptobenzothiazole and morpholine proceeds via an oxidative condensation mechanism.

G Reaction Pathway for 2-(Morpholinothio)benzothiazole Synthesis MBT 2-Mercaptobenzothiazole Intermediate Intermediate Species MBT->Intermediate Morpholine Morpholine Morpholine->Intermediate Oxidant Oxidizing Agent (e.g., NaOCl) Oxidant->Intermediate Product 2-(Morpholinothio)benzothiazole Intermediate->Product Byproduct Byproducts (e.g., NaCl, H2O) Intermediate->Byproduct

Caption: Oxidative condensation of 2-mercaptobenzothiazole and morpholine.

Experimental Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the proposed workflow for the microwave-assisted synthesis of 2-(morpholinothio)benzothiazole.

G Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: - 2-Mercaptobenzothiazole - Morpholine - NaOCl - Ethanol Vessel Place in Microwave Vessel Reagents->Vessel Irradiate Irradiate: - Temp: 100°C - Time: 10 min Vessel->Irradiate Cool Cool to Room Temperature Irradiate->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize FinalProduct FinalProduct Recrystallize->FinalProduct Pure 2-(Morpholinothio)benzothiazole

Caption: Step-by-step workflow for the proposed microwave synthesis.

Conclusion

The microwave-assisted synthesis of 2-(morpholinothio)benzothiazole presents a promising alternative to conventional methods, offering the potential for significantly reduced reaction times and high yields. This guide provides a foundational protocol for researchers to explore and optimize this efficient synthetic route. The principles outlined here, combined with the comparative data, can serve as a valuable resource for the development of novel and efficient processes for the production of this important chemical compound. Further experimental validation is encouraged to refine the proposed microwave protocol for specific laboratory or industrial applications.

References

Spectroscopic characterization of "Morpholinyl mercaptobenzothiazole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Morpholinothio)benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole, is a sulfenamide (B3320178) accelerator widely used in the rubber industry to enhance the vulcanization process.[1][2] Its chemical properties and potential biological activities, including antitumor and antimicrobial effects, have also drawn interest in scientific research.[1][3] A thorough characterization of this molecule is essential for quality control, structural elucidation, and understanding its behavior in various matrices. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-(Morpholinothio)benzothiazole, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document summarizes key quantitative data, outlines experimental protocols, and presents visual workflows to aid researchers in their analytical endeavors.

Chemical Structure and Properties

  • IUPAC Name: 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine[4]

  • Synonyms: this compound, Santocure MOR, NOBS Special[4][5]

  • CAS Number: 102-77-2[3]

  • Molecular Formula: C₁₁H₁₂N₂OS₂[5]

  • Molecular Weight: 252.4 g/mol [4]

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing information about its atomic connectivity, functional groups, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific peak assignments for 2-(Morpholinothio)benzothiazole require access to raw spectral data, ¹H and ¹³C NMR spectra are available in chemical databases.[4][6]

Table 1: Summary of NMR Data

Technique Data Availability
¹H NMR Spectrum available; detailed peak data not publicly listed.[6]

| ¹³C NMR | Spectrum available; detailed peak data not publicly listed.[4][7] |

For a definitive structural analysis, researchers should acquire and interpret the full ¹H, ¹³C, and potentially 2D-NMR spectra of their sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-(Morpholinothio)benzothiazole is expected to show characteristic bands for its benzothiazole (B30560) and morpholine (B109124) rings.

Table 2: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3100-3000 C-H Stretch Aromatic (Benzothiazole) [8]
~2950-2850 C-H Stretch Aliphatic (Morpholine) [9]
~1630 C=N Stretch Benzothiazole [8]
~1460 C-N Stretch Benzothiazole/Morpholine [10]
~1320 C-H In-plane Bend Aromatic [10]
~1100 C-O-C Stretch Morpholine
~1015 C-S Stretch Thioether/Sulfenamide [10]

| ~690-670 | C-S Stretch | Benzothiazole |[8][10] |

Note: This table is based on characteristic vibrational frequencies for similar functional groups. The values for the related compound 2-mercaptobenzothiazole (B37678) provide a useful reference.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data

Technique Ion/Fragment m/z Notes
LC-ESI-QTOF [M+H]⁺ 253.0464 Protonated parent molecule.[4]
GC-MS [C₇H₄NS₂]⁺ 167 Corresponds to the mercaptobenzothiazole moiety.[4]
GC-MS [C₄H₈NO]⁺ 86 Corresponds to the morpholine fragment (after rearrangement).

| GC-MS | Other Fragments | 131, 114 | Additional fragments observed in GC-MS analysis.[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzothiazole ring system.

Table 4: UV-Vis Absorption Data

Wavelength (λmax) Solvent/Conditions Notes Reference
~230-240 nm Aqueous Solution Primary absorption band of the benzothiazole chromophore. [3][11]

| ~308-320 nm | Aqueous Solution | Secondary absorption band of the benzothiazole chromophore. |[11] |

Note: Data is based on the closely related compound 2-mercaptobenzothiazole, which contains the same core chromophore.[11][12]

Methodologies and Experimental Protocols

Detailed experimental setups are crucial for reproducible results. The following protocols are synthesized from available data.

3.1 Sample Preparation:

  • NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • FT-IR: For solid samples, the KBr wafer technique is commonly used.[4] This involves mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

  • MS: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, use a mobile phase-compatible solvent like acetonitrile (B52724) or methanol.[3]

  • UV-Vis: Prepare dilute solutions of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution) to ensure the absorbance falls within the linear range of the spectrophotometer.[11]

3.2 Instrumentation and Analysis:

  • NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to record ¹H and ¹³C spectra.

  • FT-IR Spectroscopy: A Fourier-Transform Infrared Spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer. The sample is vaporized and separated on a capillary column before entering the MS for ionization (typically electron ionization) and detection.

    • LC-MS: A liquid chromatograph coupled to a mass spectrometer, often with an electrospray ionization (ESI) source and a high-resolution analyzer like a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF).[4]

  • UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample solution from approximately 200 to 800 nm.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like 2-(Morpholinothio)benzothiazole.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Pristine Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR NMR (¹H, ¹³C) Prep->NMR FTIR FT-IR Prep->FTIR MS Mass Spec (LC-MS, GC-MS) Prep->MS UVVIS UV-Vis Prep->UVVIS Proc Data Processing NMR->Proc FTIR->Proc MS->Proc UVVIS->Proc Interpret Spectral Interpretation Proc->Interpret Elucidate Structure Confirmation & Purity Assessment Interpret->Elucidate

Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation

This diagram shows the structure of 2-(Morpholinothio)benzothiazole and a plausible fragmentation pathway leading to the major observed ions in mass spectrometry.

Caption: Proposed fragmentation of the parent molecule.

Conclusion

The spectroscopic characterization of 2-(Morpholinothio)benzothiazole is a multi-faceted process that relies on the combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis techniques. Each method provides unique and complementary information, which, when integrated, allows for the unambiguous confirmation of the molecule's identity, structure, and purity. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the analysis of this industrially and scientifically important compound.

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to Morpholinyl Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Morpholinyl mercaptobenzothiazole, a compound of interest in various chemical and pharmaceutical research domains. By presenting detailed spectral data, experimental protocols, and visual representations of its structural correlations, this document serves as a crucial resource for scientists engaged in the synthesis, characterization, and application of this molecule.

Spectral Data Analysis

The structural elucidation of this compound is critically dependent on the interpretation of its NMR and IR spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The signals corresponding to the protons of the benzothiazole (B30560) and morpholine (B109124) rings are distinctly observed.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.8-8.0Multiplet2HAromatic Protons (Benzothiazole)
~7.3-7.5Multiplet2HAromatic Protons (Benzothiazole)
~3.7-3.9Triplet4H-O-CH₂- Protons (Morpholine)
~3.3-3.5Triplet4H-N-CH₂- Protons (Morpholine)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppm Assignment
~165C=N (Benzothiazole)
~153, ~135Quaternary Aromatic Carbons (Benzothiazole)
~126, ~124, ~121Tertiary Aromatic Carbons (Benzothiazole)
~66-O-CH₂- Carbons (Morpholine)
~50-N-CH₂- Carbons (Morpholine)

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~2950-2850StrongC-H StretchAliphatic (Morpholine ring)
~1600-1450Medium-StrongC=C and C=N StretchAromatic and Imine (Benzothiazole ring)
~1250-1200StrongC-N StretchAmine (Morpholine and Benzothiazole)
~1100-1050StrongC-O-C StretchEther (Morpholine ring)
~750-700StrongC-H Bending (out-of-plane)Aromatic (Benzothiazole ring)
~700-600MediumC-S StretchThioether linkage

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker Avance, Jeol ECZ) with a field strength of 300 MHz or higher.

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • This compound sample.

  • Internal standard (e.g., Tetramethylsilane (TMS)).

  • Pipettes and vials.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of ~4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol, followed by a dry wipe.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric contributions (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure on the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • To achieve a good signal-to-noise ratio, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is generally sufficient.

  • Data Analysis:

    • The spectrometer software will display the processed spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them with standard correlation charts to assign them to specific functional groups.

Visualizing Methodologies and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the workflow of the spectral analysis and the key structural correlations within this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Place_on_ATR Place Solid on ATR Crystal (for IR) Sample->Place_on_ATR NMR_Acquisition Acquire 1H & 13C NMR Spectra Dissolve->NMR_Acquisition IR_Acquisition Acquire FT-IR Spectrum Place_on_ATR->IR_Acquisition NMR_Processing Fourier Transform, Phasing, Calibration, Integration NMR_Acquisition->NMR_Processing IR_Processing Background Subtraction, Peak Identification IR_Acquisition->IR_Processing Interpretation Spectral Interpretation & Structural Elucidation NMR_Processing->Interpretation IR_Processing->Interpretation

Caption: Workflow for the spectral analysis of this compound.

Structural_Correlations cluster_structure This compound Structure cluster_spectral_features Key Spectral Features structure H_Aromatic ¹H: ~7.3-8.0 ppm (Aromatic Protons) structure->H_Aromatic Benzothiazole Ring H_Morpholine ¹H: ~3.3-3.9 ppm (Morpholine Protons) structure->H_Morpholine Morpholine Ring C_Aromatic ¹³C: ~121-165 ppm (Benzothiazole Carbons) structure->C_Aromatic Benzothiazole Carbons C_Morpholine ¹³C: ~50, ~66 ppm (Morpholine Carbons) structure->C_Morpholine Morpholine Carbons IR_Aromatic IR: ~1600-1450 cm⁻¹ (C=C, C=N Stretch) structure->IR_Aromatic Benzothiazole Bonds IR_Morpholine IR: ~1100-1050 cm⁻¹ (C-O-C Stretch) structure->IR_Morpholine Morpholine Ether Bond

Caption: Correlation of the molecular structure with key NMR and IR spectral features.

Mass Spectrometry of Morpholinyl Mercaptobenzothiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of Morpholinyl mercaptobenzothiazole (MMBT), a compound of significant interest in industrial chemistry and material science. MMBT, also known as 2-(4-Morpholinylthio)benzothiazole, serves as a crucial delayed-action vulcanization accelerator in the manufacturing of natural and synthetic rubber products.[1] Understanding its behavior under mass spectrometric analysis is essential for quality control, environmental monitoring, and research into the vulcanization process.

Compound Profile

  • IUPAC Name: 2-(morpholin-4-yl)sulfanyl-1,3-benzothiazole

  • Synonyms: 2-(4-Morpholinylthio)benzothiazole, MMBT, MOR

  • CAS Number: 102-77-2[1]

  • Molecular Formula: C₁₁H₁₂N₂OS₂[2]

  • Molecular Weight: 252.4 g/mol [1][3]

  • Monoisotopic Mass: 252.03910536 Da[2][3]

Mass Spectrometric Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of MMBT.[4] Electrospray ionization (ESI) is a common ionization method for this type of compound, typically forming a protonated molecule [M+H]⁺ in positive ion mode.

Experimental Protocol: A Representative LC-MS/MS Method

While specific experimental conditions can vary, a general protocol for the analysis of this compound using LC-MS/MS is outlined below. This protocol is based on typical parameters for the analysis of small organic molecules.

Sample Preparation:

  • A stock solution of MMBT is prepared in a suitable organic solvent such as acetonitrile (B52724) or methanol (B129727).

  • Working standards are prepared by serial dilution of the stock solution.

  • For analysis of MMBT in a matrix (e.g., rubber extract), a solvent extraction is performed, followed by a multi-step cleanup process which may include acid extraction and solid-phase extraction (SPE) to remove interfering substances.[1]

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., Acclaim RSLC C18, 2.2 µm, 2.1x100mm) is commonly used.[3]

  • Mobile Phase: A gradient elution with water (often with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol (often with 0.1% formic acid) as mobile phase B.

  • Flow Rate: A typical flow rate is in the range of 200-400 µL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or an Ion Trap.[3][4]

  • MS Scan Mode: Full scan mode to detect the protonated molecular ion [M+H]⁺.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the precursor ion to elicit fragmentation. This is typically achieved through collision-induced dissociation (CID).[3]

  • Collision Energy: The collision energy can be varied (e.g., 10-40 eV) to control the degree of fragmentation.[3]

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Sample Matrix (e.g., Rubber Extract) extraction Solvent Extraction sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup lc_column C18 Reversed-Phase Column cleanup->lc_column Injection esi Electrospray Ionization (ESI, Positive Mode) lc_column->esi Elution ms1 MS1 Analysis (Full Scan for [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Analysis (Fragment Ion Detection) cid->ms2 data_analysis Data Analysis ms2->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis of MMBT.

Fragmentation Pathway of this compound

Upon ESI, MMBT readily forms the protonated molecular ion, [C₁₁H₁₂N₂OS₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 253.0465.[3] In tandem mass spectrometry (MS/MS) experiments, this precursor ion undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation pattern provides structural information and allows for confident identification of the molecule.

The primary fragmentation pathway involves the cleavage of the sulfur-nitrogen bond between the morpholine (B109124) and benzothiazole (B30560) moieties. This is a common and energetically favorable fragmentation for sulfenamide (B3320178) compounds.

fragmentation_pathway cluster_fragments Primary Fragments parent MMBT [M+H]⁺ m/z = 253.05 frag1 Benzothiazole-2-thiol Cation [C₇H₅NS₂]⁺ m/z = 167.99 parent->frag1 Cleavage of S-N bond frag2 Protonated Morpholine [C₄H₉NO + H]⁺ m/z = 88.07 parent->frag2 Cleavage of S-N bond (charge retention on morpholine) frag3 Benzothiazole Cation [C₇H₅NS]⁺ m/z = 135.02 frag1->frag3 - S

Caption: Proposed fragmentation pathway for protonated MMBT.

Quantitative Data Summary

The following table summarizes the key ions observed in the mass spectrum of this compound. The m/z values are based on high-resolution mass spectrometry data.

Ion DescriptionProposed FormulaTheoretical m/z
Protonated Parent Molecule[C₁₁H₁₂N₂OS₂ + H]⁺253.0464
Benzothiazole-2-thiol Fragment[C₇H₅NS₂]⁺167.9914
Benzothiazole Fragment[C₇H₅NS]⁺135.0142
Protonated Morpholine[C₄H₁₀NO]⁺88.0757

Note: The relative abundance of these fragments can vary depending on the specific instrumental conditions, particularly the collision energy.

Conclusion

The mass spectrometric analysis of this compound, particularly using LC-MS/MS with electrospray ionization, provides a reliable method for its identification and characterization. The fragmentation is dominated by the cleavage of the S-N bond, yielding characteristic fragment ions corresponding to the benzothiazole and morpholine moieties. This technical guide provides a foundational understanding of the mass spectrometric behavior of MMBT, which can be applied in various research and industrial settings. Further studies could focus on the quantitative analysis of MMBT and its degradation products in complex matrices to better understand its role and fate in vulcanized materials and the environment.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Morpholinyl Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinyl mercaptobenzothiazole, scientifically known as 2-(4-morpholinylthio)benzothiazole, is a versatile organic compound with significant industrial and emerging biomedical applications. Primarily recognized for its role as a delayed-action vulcanization accelerator in the rubber industry, recent studies have unveiled its potential as an antimicrobial and anti-tumor agent. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its key chemical processes and biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical Properties

This compound is typically a white to light yellow or buff to brown crystalline solid or powder with a mild amine or sweet odor.[1][2] Its key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₁H₁₂N₂OS₂[3]
Molecular Weight 252.36 g/mol [3]
Melting Point 78-88 °C[3][4][5]
Boiling Point (Predicted) 413.1 ± 55.0 °C[3]
Density 1.34-1.40 g/cm³[3]
Vapor Pressure 0.001 Pa at 25°C[3]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in acetone, benzene, chloroform, and methanol[2][3]
Appearance White to light yellow/buff to brown crystalline solid or powder[1][2]
Odor Mild amine/sweet[2][4]

Chemical Properties and Reactions

This compound, a sulfenamide (B3320178) derivative, exhibits chemical properties that are fundamental to its primary application as a vulcanization accelerator.

Key Chemical Characteristics:

  • Delayed-Action Accelerator: It provides a scorch delay, which is a period of inactivity at initial processing temperatures, preventing premature vulcanization of the rubber stock.[6]

  • Vulcanization Activity: At higher curing temperatures, it decomposes to generate reactive species that accelerate the sulfur cross-linking of rubber polymers, enhancing their elasticity and durability.[7][8]

  • Synthesis: It is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (B37678) and morpholine (B109124), often using an oxidizing agent like sodium hypochlorite (B82951).[3][9]

  • Antimicrobial and Antifungal Activity: Research has indicated that this compound exhibits activity against various bacteria and fungi.

  • Anti-tumor Potential: Studies have suggested that this compound and related benzothiazole (B30560) derivatives may possess anti-tumor properties by interfering with DNA synthesis and affecting key cancer signaling pathways.[9][10]

  • Corrosion Inhibition: It has been identified as a corrosion inhibitor, finding use in cutting fluids and other industrial applications.[2]

Experimental Protocols

Synthesis of 2-(Morpholinothio)benzothiazole

This protocol describes the synthesis via oxidative condensation of 2-mercaptobenzothiazole and morpholine.

Materials:

  • 2-Mercaptobenzothiazole

  • Morpholine

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Toluene (B28343)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Reaction vessel with stirrer, thermometer, and addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vessel, dissolve 2-mercaptobenzothiazole in toluene.

  • Add morpholine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise via the addition funnel while maintaining the temperature between 20-30°C.

  • Simultaneously, add a sodium hydroxide solution to maintain the pH of the reaction mixture between 10 and 13.[11]

  • After the addition is complete, continue stirring the mixture for a specified time (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer (toluene) from the aqueous layer.

  • Wash the organic layer with water to remove any remaining inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter the solution to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator to yield the crude 2-(Morpholinothio)benzothiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Determination of Melting Point (Capillary Method - adapted from ASTM E324)

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[12]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[4]

  • Record the temperature at which the first drop of liquid appears (the initial melting point).

  • Record the temperature at which the entire sample has completely melted (the final melting point). The melting range is the difference between these two temperatures.[1]

Determination of Water Solubility (Flask Method - adapted from OECD 105)

Principle:

This method determines the saturation mass concentration of a substance in water at a given temperature.

Materials and Apparatus:

  • This compound

  • Distilled or deionized water

  • Flask with a stirrer (e.g., magnetic stirrer)

  • Constant temperature bath

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of water. The excess solid should be visible.[13]

  • Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and stir the mixture.[14]

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. A preliminary test can determine the necessary equilibration time.[13]

  • After equilibration, stop the stirring and allow the undissolved solid to settle.

  • Separate the saturated aqueous solution from the excess solid by centrifugation or filtration. Ensure this is done at the same temperature as the equilibration to avoid changes in solubility.

  • Analyze the concentration of this compound in the clear aqueous solution using a suitable and validated analytical method.

  • The determined concentration represents the water solubility of the compound at the specified temperature.

Key Signaling Pathways and Mechanisms

Vulcanization of Rubber

This compound acts as a delayed-action accelerator in the sulfur vulcanization of rubber. The process can be summarized in the following logical workflow.

Vulcanization_Workflow A Mixing of Rubber, Sulfur, ZnO, Stearic Acid, and Accelerator B Heating to Processing Temperature (Scorch Period) A->B C Accelerator remains largely inactive B->C D Heating to Curing Temperature B->D E Accelerator Decomposes D->E F Formation of Active Sulfurating Agent (Accelerator-Sx-S-Zinc Complex) E->F G Reaction with Rubber Polymer Chains F->G H Formation of Polysulfidic Cross-links G->H I Formation of Monosulfidic and Disulfidic Cross-links (Maturation) H->I J Vulcanized Rubber Network I->J

Logical workflow of delayed-action vulcanization.
Potential Anti-Tumor Signaling Pathways

Benzothiazole derivatives, including this compound, have been investigated for their anti-cancer properties. They are thought to interfere with key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and EGFR pathways.

PI3K/Akt Signaling Pathway Inhibition:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK MMBT This compound (Benzothiazole Derivative) MMBT->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway.

EGFR Signaling Pathway Interference:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Epidermal Growth Factor Receptor (EGFR) PLC Phospholipase C (PLCγ1) EGFR->PLC Phosphorylates STAT Signal Transducer and Activator of Transcription (STAT) EGFR->STAT Phosphorylates Gene Gene Transcription (Cell Proliferation, Survival) STAT->Gene Translocates and Activates EGF Epidermal Growth Factor (EGF) EGF->EGFR Binds and Activates MMBT This compound (Benzothiazole Derivative) MMBT->EGFR Inhibits Autophosphorylation

References

A Technical Guide to the Solubility of Morpholinyl Mercaptobenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Morpholinyl mercaptobenzothiazole (also known as 2-(Morpholinothio)benzothiazole or MBS). The solubility of this compound is a critical physical property for its application in various fields, including its primary use as a delayed-action accelerator in the rubber industry and for research into its potential therapeutic properties. This document compiles available solubility data, outlines a standard experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Solubility Profile of this compound

Current publicly available data on the solubility of this compound is primarily qualitative. While specific quantitative values are not widely reported in scientific literature, a consistent profile of its solubility in common organic solvents has been established.

Qualitative Summary:

  • Soluble in: Acetone, Benzene, Chloroform, and Methanol.[1][2][3][4][5]

  • Somewhat Soluble in: Ethanol.

  • Insoluble in: Water.[3][4][5][6]

One source further specifies its solubility in "acetone organic liquids, including fats and oils of ether".[6]

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data (e.g., g/L or mg/mL at defined temperatures) for this compound. The following table is structured to incorporate such data as it becomes available through experimental determination.

Organic SolventChemical FormulaSolubility (g/L)Temperature (°C)
AcetoneC₃H₆OData Not AvailableData Not Available
BenzeneC₆H₆Data Not AvailableData Not Available
ChloroformCHCl₃Data Not AvailableData Not Available
MethanolCH₄OData Not AvailableData Not Available
EthanolC₂H₆OData Not AvailableData Not Available

The absence of this data underscores the necessity for experimental measurement for applications requiring precise concentrations.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the shake-flask method , a reliable and standard procedure for determining the thermodynamic equilibrium solubility of a compound in a given solvent. This methodology can be readily applied to obtain the quantitative data for this compound.

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • High-purity this compound

  • Analytical grade organic solvents (Acetone, Benzene, Methanol, etc.)

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or incubator

  • Analytical balance

  • Calibrated pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An amount sufficient to ensure a solid phase remains at equilibrium is required.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Tightly seal the vials to prevent solvent evaporation during equilibration.

    • Place the vials into a constant temperature shaker and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant.

    • Immediately filter the supernatant using a syringe filter to remove all undissolved microparticles.

  • Quantification:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

      • Generate a calibration curve by plotting the HPLC peak area versus the concentration of the standard solutions.

      • Inject the filtered sample supernatant (diluted if necessary) into the HPLC.

      • Determine the concentration of the dissolved compound by interpolating its peak area on the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength (λmax).

      • Dilute the filtered sample supernatant to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance and calculate the concentration.

  • Calculation of Solubility:

    • Using the concentration determined from the calibration curve, calculate the solubility. Account for any dilutions made during sample preparation.

    • Express the final solubility in standard units, such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility using the shake-flask method.

G cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Calculation A Add excess solute to solvent in vial B Seal vial and place in shaker at constant T A->B C Agitate for 24-48 hours to reach equilibrium B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E F Quantify concentration via calibrated HPLC or UV-Vis E->F G Calculate final solubility (e.g., g/L) F->G

Caption: Workflow for the shake-flask method of solubility determination.

References

An In-depth Technical Guide to Morpholinyl Mercaptobenzothiazole (CAS No. 102-77-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholinyl mercaptobenzothiazole, also known as N-Oxydiethylene-2-benzothiazolesulfenamide (MBS), is a crucial organic compound primarily utilized as a delayed-action accelerator in the vulcanization of rubber. Its CAS number is 102-77-2.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, mechanism of action in rubber vulcanization, and toxicological data. The information is intended for professionals in research, chemical manufacturing, and materials science to facilitate a deeper understanding and application of this compound.

Chemical and Physical Properties

MBS is a light tan or yellow solid, often in powder or granular form, with a characteristic sweet odor.[3][4] It is a derivative of 2-mercaptobenzothiazole (B37678) and is valued for providing a good balance between processing safety (scorch delay) and high cure activity in rubber manufacturing.[5][6]

PropertyValueReference(s)
CAS Number 102-77-2[1][2]
Molecular Formula C₁₁H₁₂N₂OS₂[1][7]
Molecular Weight 252.36 g/mol [1][8]
Appearance Light tan/yellow solid powder or prill.[2][4][2][4]
Melting Point >= 81.9 - <= 84.79 °C; another source states 78-80°C.[1][4][1][4]
Density 1.37 g/cm³; other sources state 1.34-1.40 g/cm³.[1][4][1][4]
Vapor Pressure 0.001 Pa at 25 °C.[1][4][1][4]
Solubility Insoluble in water. Soluble in chloroform, benzene, and acetone.[2][9][2][9]
Log Pow 3.4 at 25 °C.[1][4][1][4]
Synonyms 2-(4-Morpholinothio)benzothiazole, N-Oxydiethylene-2-benzothiazolesulfenamide (OBTS), MBS, Santocure MOR.[1][3][8]

Synthesis of this compound

The synthesis of MBS is a well-established industrial process. The following protocol is based on a common method involving the reaction of dibenzothiazolyl disulfide with morpholine (B109124).

Experimental Protocol: Synthesis of 4-(2-Benzothiazolylthio)-morpholine

Materials:

  • Morpholine (435 g)

  • Toluene (1000 g for reaction, 500 g for extraction)

  • Dibenzothiazolyl disulfide (332 g)

  • 20% strength sodium hydroxide (B78521) solution (200 g)

Equipment:

  • Two-liter multi-neck flask

  • Stirrer

  • Dropping funnel

  • Condenser

  • Thermometer

  • pH electrode

Procedure:

  • Charge the two-liter multi-neck flask with 435 g of morpholine and 1000 g of toluene.

  • Maintain the temperature of the mixture at 20°-30° C.

  • Over a period of 20-30 minutes, add 332 g of dibenzothiazolyl disulphide in small portions.

  • Simultaneously, add 200 g of 20% strength sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 13.

  • After the addition is complete, continue stirring the mixture for one hour.

  • Separate the two phases. Extract the aqueous phase with 500 g of toluene.

  • Combine the organic phases and evaporate the solvent.

  • The resulting product is 4-(2-benzothiazolylthio)morpholine with a reported yield of 99.5%.[7]

G Experimental Workflow: Synthesis of MBS cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Flask: Morpholine (435g) Toluene (1000g) B Add Dibenzothiazolyl Disulfide (332g) (20-30 min, 20-30°C) A->B C Add 20% NaOH solution (Maintain pH 10-13) B->C Simultaneously D Stir for 1 hour C->D E Phase Separation D->E F Extract Aqueous Phase with Toluene (500g) E->F G Combine Organic Phases F->G H Evaporate Solvent G->H I Final Product: 4-(2-Benzothiazolylthio)morpholine H->I

Workflow for the synthesis of this compound.

Mechanism of Action in Rubber Vulcanization

MBS is a sulfenamide-class accelerator that provides a delayed onset of vulcanization, known as "scorch safety," which is critical for processing rubber compounds.[5][10][11] The vulcanization process transforms raw rubber into a more durable material by forming cross-links between polymer chains.[10][12]

The mechanism can be broken down into three main stages:[13]

  • Formation of Active-Sulfurating Agent: The process begins with the reaction of the accelerator (MBS) and an activator (typically zinc oxide and stearic acid) to form an active complex. This complex then reacts with sulfur to create a distribution of sulfurating species.[13]

  • Crosslink Precursor Formation: These activated sulfurating agents react with the rubber polymer chains at unsaturated sites (allylic carbons) to form polysulfidic pendant groups terminated with the accelerator moiety.[13]

  • Crosslink Formation: The crosslink precursors then react with other rubber chains to form stable polysulfidic crosslinks, which give the rubber its desired elasticity and strength.[12][13] Post-crosslinking reactions can also occur, leading to shortening or degradation of the crosslinks.[13]

G Signaling Pathway: Accelerated Sulfur Vulcanization MBS MBS Accelerator (this compound) Complex Active Accelerator-Sulfur Complex MBS->Complex Activators Activators (ZnO, Stearic Acid) Activators->Complex Sulfur Elemental Sulfur (S₈) Sulfur->Complex Precursor Crosslink Precursor (Pendant Sulfidic Groups) Complex->Precursor reacts with Rubber Unsaturated Rubber Polymer Rubber->Precursor Crosslink Polysulfidic Crosslinks (Vulcanized Rubber) Precursor->Crosslink reacts with more Rubber

Mechanism of MBS-accelerated sulfur vulcanization.

Applications

The primary application of MBS is as a delayed-action vulcanization accelerator in the rubber industry.[8][14] Its excellent scorch safety makes it suitable for a wide range of natural and synthetic rubbers, including NR, SBR, NBR, and EPDM.[5][15][16]

Key Industrial Uses:

  • Tire Manufacturing: Used in the production of tire treads, carcasses, and other components to achieve optimal cure characteristics.[14][15]

  • Industrial Rubber Goods: Employed in the manufacturing of conveyor belts, hoses, gaskets, and rubber footwear.[2][5][14]

  • Molded and Extruded Products: Its long scorch delay is advantageous for injection molding and for creating thick, intricately shaped rubber articles.[15][16]

  • Corrosion Inhibitor: It has also been used as a corrosion inhibitor in cutting fluids.[1][3]

G Logical Relationships of MBS cluster_properties Core Properties cluster_applications Primary Applications cluster_products End Products MBS Morpholinyl Mercaptobenzothiazole (MBS) P1 Delayed-Action Accelerator MBS->P1 P2 Excellent Scorch Safety MBS->P2 P3 Sulfur Donor MBS->P3 A1 Rubber Vulcanization P1->A1 P2->A1 P3->A1 Prod1 Tires A1->Prod1 Prod2 Hoses & Belts A1->Prod2 Prod3 Footwear A1->Prod3 Prod4 Molded Goods A1->Prod4

Applications and properties of this compound.

Toxicology and Safety

While MBS is effective in industrial applications, it is also associated with certain health and environmental hazards. It is classified as a skin and eye irritant and a known skin sensitizer (B1316253), capable of causing allergic contact dermatitis.[3][17][18]

Toxicological Data
Test TypeSpeciesRouteValueReference(s)
Acute Oral Rat (male/female)OralLD50: > 7940 mg/kg bw[4]
Acute Dermal Rabbit (male/female)DermalLD50: > 7940 mg/kg bw[4]

Signs of intoxication in animal studies included reduced appetite and activity, weakness, collapse, and death.[4]

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P273: Avoid release to the environment.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

The compound should be stored in a cool, well-ventilated place away from direct sunlight and incompatible materials.[4]

Conclusion

This compound (CAS No. 102-77-2) is an indispensable chemical in the rubber industry, offering an excellent combination of delayed vulcanization onset and efficient curing. Its well-understood synthesis and mechanism of action allow for precise control over the properties of rubber products. However, its potential as a skin sensitizer and environmental hazard necessitates strict adherence to safety and handling protocols. Further research may focus on developing more sustainable and less hazardous alternatives while maintaining the desirable performance characteristics of MBS.

References

Synthesis and Applications of Morpholinyl Mercaptobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted applications of morpholinyl mercaptobenzothiazole and its derivatives. This class of compounds, centered around the 2-(morpholinothio)benzo[d]thiazole core, has garnered significant attention for its utility in industrial processes, most notably as a vulcanization accelerator in the rubber industry. More recently, extensive research has unveiled a broad spectrum of biological activities, positioning these derivatives as promising candidates in drug discovery and development. This document details established synthetic protocols, presents quantitative data on their biological efficacy, and elucidates their mechanisms of action, including their role in modulating key cellular signaling pathways. Experimental methodologies for key assays are provided to facilitate further research and application.

Introduction

The benzothiazole (B30560) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Among its numerous derivatives, 2-mercaptobenzothiazole (B37678) (MBT) serves as a crucial precursor for a wide array of functionalized molecules. The incorporation of a morpholine (B109124) moiety via a sulfur linkage gives rise to 2-(morpholinothio)benzo[d]thiazole, a compound with a rich history in industrial chemistry and a burgeoning profile in pharmacology. This guide aims to bridge the gap between the industrial and medicinal applications of this compound derivatives, offering a detailed resource for professionals in research and development.

Synthesis of this compound Derivatives

The primary synthetic route to 2-(morpholinothio)benzo[d]thiazole involves the oxidative condensation of 2-mercaptobenzothiazole with morpholine.[1] Variations of this method, along with the synthesis of further derivatives, are outlined below.

General Synthesis of 2-(Morpholinothio)benzo[d]thiazole

A common and efficient method for the synthesis of the parent compound is the reaction of 2-mercaptobenzothiazole with morpholine in the presence of an oxidizing agent, such as sodium hypochlorite (B82951).[1]

Experimental Protocol: Synthesis of 2-(Morpholinothio)benzo[d]thiazole

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Morpholine

  • Sodium hypochlorite (NaOCl) solution

  • Toluene

  • Sodium hydroxide (B78521) (NaOH) solution (20%)

Procedure:

  • In a two-liter multi-neck flask equipped with a stirrer, dropping funnel, condenser, thermometer, and pH electrode, place 435 g of morpholine and 1000 g of toluene.[2]

  • At a temperature of 20-30°C, add 332 g of dibenzothiazolyl disulphide in small portions over 20-30 minutes.[2]

  • Simultaneously, add 200 g of 20% strength sodium hydroxide solution dropwise to maintain the pH between 10 and 13.[2]

  • After the addition is complete, continue stirring for one hour.[2]

  • Separate the two phases and extract the aqueous phase with 500 g of toluene.[2]

  • Combine the organic phases and evaporate the solvent to yield 4-(2-benzothiazolylthio)morpholine.[2]

Characterization Data:

  • Appearance: Typically a light yellow solid.

  • Melting Point: 85.5-87°C[2]

  • Purity: >99%[2]

  • IR, 1H NMR, 13C NMR: Spectral data should be acquired to confirm the structure. For example, in the 1H NMR spectrum, characteristic signals for the morpholine and benzothiazole protons would be expected.

Synthesis of Substituted Derivatives

Derivatives of 2-(morpholinothio)benzo[d]thiazole can be synthesized by employing substituted 2-mercaptobenzothiazoles or by further functionalization of the parent molecule. For instance, acrylic and methacrylic derivatives can be prepared for applications in polymer chemistry.[3]

Experimental Protocol: Synthesis of 2-(2-(Benzothiazolylthio)ethyl) Acrylate (B77674) Derivatives

Materials:

  • Substituted 2-mercaptobenzothiazole

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

  • 2-Chloroethyl acrylate or 2-chloroethyl methacrylate (B99206)

  • 5% NaOH aqueous solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of DMF at 60°C.

  • Add 2-chloroethyl acrylate (29 mmol) or 2-chloroethyl methacrylate (29 mmol) dropwise.

  • Reflux the reaction mixture overnight.

  • Wash the mixture with a 5% NaOH aqueous solution and extract with diethyl ether.

  • Separate the organic layer, dry with MgSO4, filter, and remove the solvent under vacuum.

Applications of this compound Derivatives

Industrial Application: Rubber Vulcanization

The primary industrial application of 2-(morpholinothio)benzo[d]thiazole is as a delayed-action accelerator in the sulfur vulcanization of rubber.[2] This process enhances the elasticity, strength, and durability of rubber products.

The mechanism involves the formation of active sulfurating agents from the reaction of 2-(morpholinothio)benzo[d]thiazole with sulfur, which then crosslink the rubber polymer chains.[2]

G Simplified Workflow of Rubber Vulcanization A Raw Rubber B Mixing with Additives (Sulfur, ZnO, Fatty Acids, 2-(morpholinothio)benzo[d]thiazole) A->B C Heating (Vulcanization) B->C D Formation of Active Sulfurating Agents C->D E Crosslinking of Rubber Molecules D->E F Vulcanized Rubber Product E->F G Modulation of Cancer Cell Signaling Pathways A This compound Derivative B Inhibition of Topoisomerase II A->B D Inhibition of NF-κB Pathway A->D E Inhibition of AKT/ERK Pathways A->E C DNA Damage B->C F Cell Cycle Arrest C->F G Apoptosis D->G E->F E->G F->G

References

In-Depth Technical Guide on the Mechanism of Action of Morpholinyl Mercaptobenzothiazole in Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Delayed-Action Acceleration of Sulfur Vulcanization

Morpholinyl mercaptobenzothiazole, scientifically known as 2-(Morpholinothio)benzothiazole (MBS), is a cornerstone accelerator in the rubber industry, prized for its delayed-action mechanism in sulfur vulcanization. This characteristic provides a crucial "scorch" safety window during the processing of rubber compounds, preventing premature cross-linking at lower temperatures while ensuring a rapid and efficient cure at vulcanization temperatures. This technical guide delves into the intricate mechanism of MBS action, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical pathways involved.

The vulcanization process accelerated by MBS can be broadly categorized into three primary stages: the formation of an active sulfurating agent, the creation of cross-link precursors, and finally, the formation of stable cross-links between polymer chains.[1][2] This process is a complex interplay of the accelerator, sulfur, activators (typically zinc oxide and a fatty acid like stearic acid), and the rubber polymer itself.

The Chemical Pathway: From Raw Materials to a Cross-linked Network

The journey from a plastic rubber mass to a durable, elastic material involves a series of intricate chemical reactions. The mechanism of MBS-accelerated vulcanization is generally accepted to proceed through the following key steps:

  • Activation of the Accelerator: In the initial heating phase, MBS interacts with activators, zinc oxide (ZnO) and stearic acid. Stearic acid reacts with ZnO to form zinc stearate, which helps to solubilize the zinc and make it available for reaction. This complex then reacts with MBS.[3]

  • Formation of the Active Sulfurating Agent: The activated MBS complex reacts with elemental sulfur (typically in its cyclic S8 form) to generate a highly reactive sulfurating agent. This agent is a complex polysulfide structure containing the benzothiazole (B30560) moiety.[1][2]

  • Formation of Cross-link Precursors: The active sulfurating agent then reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond). This reaction forms pendant groups on the polymer backbone, which consist of the accelerator fragment attached to a polysulfide chain.[1]

  • Cross-link Formation: These pendant groups are intermediates that can then react with other rubber chains to form sulfur cross-links (mono-, di-, and polysulfidic bridges). This process builds the three-dimensional network that imparts the desired mechanical properties to the rubber.[1][2]

The delayed action of MBS is attributed to the time required for the initial activation steps and the formation of the active sulfurating agent. Only once this reactive species is present in sufficient concentration does the rapid cross-linking phase begin.[4]

Signaling Pathway of MBS-Accelerated Vulcanization

Vulcanization_Pathway cluster_activation Activation Phase cluster_sulfurating_agent Sulfurating Agent Formation cluster_crosslinking Cross-linking Phase MBS MBS Activated_Complex Activated MBS-Zinc Complex MBS->Activated_Complex ZnO_StearicAcid ZnO + Stearic Acid ZnO_StearicAcid->Activated_Complex Active_Sulfurating_Agent Active Sulfurating Agent (BT-Sx-S-Zn-Complex) Activated_Complex->Active_Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Active_Sulfurating_Agent Precursor Cross-link Precursor (Rubber-Sx-S-BT) Active_Sulfurating_Agent->Precursor Rubber_Chain1 Rubber Polymer Chain Rubber_Chain1->Precursor Crosslinked_Rubber Cross-linked Rubber Network Precursor->Crosslinked_Rubber Rubber_Chain2 Another Rubber Chain Rubber_Chain2->Crosslinked_Rubber

Caption: General reaction pathway of MBS-accelerated sulfur vulcanization.

Quantitative Analysis of Vulcanization Kinetics

The kinetics of MBS-accelerated vulcanization can be modeled to understand the influence of various parameters on the cure rate and efficiency. While specific rate constants are highly dependent on the rubber formulation and reaction conditions, the following table summarizes the typical effects of key variables.

ParameterEffect on Scorch TimeEffect on Cure RateGeneral Observation
↑ MBS Concentration ↓ Decreases↑ IncreasesHigher accelerator levels lead to a faster onset and rate of vulcanization.[3]
↑ Sulfur Concentration ~ Minimal Change↑ IncreasesA higher sulfur concentration provides more cross-linking agents, increasing the cure rate.[5]
↑ Temperature ↓ Decreases↑ IncreasesTemperature significantly accelerates all reaction steps, reducing scorch time and increasing the cure rate.[3]
↑ Activator Level ↓ Decreases↑ IncreasesHigher levels of zinc oxide and stearic acid promote the formation of the active accelerator complex.[5]

Experimental Protocols

Determination of Vulcanization Kinetics using Oscillating Disc Rheometer (ODR)

This protocol outlines the standard procedure for characterizing the vulcanization kinetics of a rubber compound accelerated with MBS using an Oscillating Disc Rheometer (ODR).

Objective: To measure the change in torque as a function of time at a constant temperature, providing data on scorch time, cure rate, and state of cure.

Materials and Equipment:

  • Oscillating Disc Rheometer (ODR)

  • Rubber compound containing natural or synthetic rubber, MBS, sulfur, zinc oxide, stearic acid, and other desired additives.

  • Mold release agent

  • Analytical balance

Procedure:

  • Compound Preparation: Prepare the rubber compound by mixing the ingredients on a two-roll mill or in an internal mixer according to a standard recipe.

  • Instrument Setup:

    • Set the ODR test temperature (e.g., 160°C).

    • Set the oscillation frequency (e.g., 1.7 Hz) and amplitude (e.g., ±1° or ±3°).

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation:

    • Weigh a sample of the uncured rubber compound (typically 5-8 grams, depending on the die size).

    • Shape the sample into a preform that fits the ODR die cavity.

  • Data Acquisition:

    • Place the sample in the pre-heated die cavity and close the press.

    • Start the test. The ODR will record the torque required to oscillate the rotor as a function of time.

    • Continue the test until the torque reaches a maximum or a plateau, and potentially shows signs of reversion (a decrease in torque after the maximum).

  • Data Analysis:

    • From the resulting rheometer curve (torque vs. time), determine the following parameters:

      • ML (Minimum Torque): An indicator of the viscosity of the uncured compound.

      • MH (Maximum Torque): An indicator of the stiffness and cross-link density of the fully cured compound.

      • ts2 (Scorch Time): The time to a 2 dNm rise from the minimum torque, representing the onset of vulcanization.

      • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque development (MH - ML).

Experimental Workflow for ODR Analysis

ODR_Workflow A Compound Preparation (Mixing of ingredients) C Sample Preparation (Weighing and Preforming) A->C B Instrument Setup (Set Temp, Frequency, Amplitude) D ODR Test Execution (Data Acquisition: Torque vs. Time) B->D C->D E Data Analysis (Rheometer Curve) D->E F Determine Kinetic Parameters (ML, MH, ts2, t90) E->F

Caption: Workflow for analyzing vulcanization kinetics using an ODR.

Identification of Intermediates and Products by HPLC-MS

This protocol provides a general framework for the analysis of intermediates and final products in an MBS-accelerated vulcanization system using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To separate and identify the chemical species formed during the vulcanization process.

Materials and Equipment:

  • HPLC system with a UV detector and a Mass Spectrometer (e.g., ESI or APCI source).

  • Reversed-phase C18 column.

  • Vulcanized rubber samples cured for different time intervals.

  • Solvents for extraction (e.g., tetrahydrofuran (B95107) (THF), dichloromethane).

  • HPLC grade solvents for the mobile phase (e.g., acetonitrile (B52724), water, formic acid).

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation:

    • Take vulcanized rubber samples at various stages of cure (e.g., during the scorch period, at optimum cure, and during reversion).

    • Swell a known amount of the sample in a suitable solvent (e.g., THF) for 24-48 hours to extract soluble components.

    • Filter the extract through a syringe filter to remove any insoluble particles.

    • Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for HPLC analysis.

  • HPLC-MS Analysis:

    • HPLC Method:

      • Set the column temperature (e.g., 30-40°C).

      • Use a gradient elution program with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Set the flow rate (e.g., 1.0 mL/min).

      • Inject the prepared sample extract.

    • MS Method:

      • Set the mass spectrometer to operate in positive or negative ion mode.

      • Acquire data over a relevant mass range (e.g., m/z 100-1000).

      • Use fragmentation (MS/MS) to aid in the structural elucidation of the separated compounds.

  • Data Analysis:

    • Identify peaks in the chromatogram corresponding to unreacted MBS, its degradation products, and various sulfur-containing intermediates and cross-link products by their mass-to-charge ratios and fragmentation patterns.

    • Compare the chromatograms from different cure times to observe the evolution of these species throughout the vulcanization process.

Conclusion

The mechanism of action of this compound in sulfur vulcanization is a sophisticated process that relies on the controlled formation of reactive intermediates to achieve a desirable balance of processing safety and curing efficiency. Understanding the intricate chemical pathways, the kinetics of the reactions, and the influence of various formulation parameters is paramount for researchers and scientists in the field of rubber technology and material science. The experimental protocols provided herein offer a foundational approach to investigating and optimizing vulcanization systems accelerated by MBS. Further research, particularly in the precise quantification of reaction intermediates and the development of more comprehensive kinetic models, will continue to advance the science and application of this vital industrial process.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of 2-(Morpholinothio)benzothiazole in Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and quality control professionals in the rubber and polymer industries.

Introduction

2-(Morpholinothio)benzothiazole, also known as MBS, is a widely used delayed-action accelerator in the sulfur vulcanization of rubber, enhancing the physical properties of the final product.[1][2] Monitoring its concentration in rubber compounds is crucial for quality control and ensuring consistent product performance. This application note details a robust method for the extraction and subsequent quantification of 2-(Morpholinothio)benzothiazole from a solid rubber matrix using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]

The method is based on the separation of the analyte from related compounds, such as its precursors 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis-benzothiazole (MBTS), on a C18 stationary phase.[1][3]

Experimental Protocol

1. Instrumentation and Reagents

  • Instrumentation:

    • Standard HPLC system with an isocratic or binary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis Detector

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Tetrahydrofuran (THF, HPLC grade)

    • Methyl tert-butyl ether (MTBE, HPLC grade)[4][5]

    • Sodium phosphate (B84403) monobasic (NaH₂PO₄)

    • Orthophosphoric acid

    • Water (HPLC grade or deionized)

    • Reference standard of 2-(Morpholinothio)benzothiazole

    • Syringe filters (0.45 µm)

2. Chromatographic Conditions

The following table summarizes the HPLC parameters for the analysis.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase THF : Acetonitrile : Buffer (40:40:20, v/v/v)[1][3]
Buffer Preparation Dissolve 1.42 g of NaH₂PO₄ in 1 liter of water and adjust pH to 4.0 with dilute orthophosphoric acid.[1][3]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL[1][3]
Column Temperature Ambient or 30°C[6]
Detection Wavelength 240 nm[1][3]

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 2-(Morpholinothio)benzothiazole reference standard and dissolve it in a 10 mL volumetric flask with THF.[1]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected calibration range (e.g., 1 - 100 µg/mL).

4. Sample Preparation Protocol

The extraction of the analyte from the rubber matrix is a critical step. Methyl tert-butyl ether (MTBE) is recommended as it is an effective and inert solvent for this class of compounds.[4][5]

  • Sample Comminution: Cut a representative sample of the rubber product into small pieces (approx. 2-3 mm) to maximize the surface area for extraction.[5]

  • Extraction: Accurately weigh approximately 1 gram of the rubber pieces into a glass vial. Add 10 mL of MTBE.[5]

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of the analyte into the solvent.[5]

  • Dilution & Filtration: After extraction, dilute an aliquot of the MTBE extract with the mobile phase to a concentration that falls within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 1. Weigh Rubber Sample Cut 2. Cut into Small Pieces Sample->Cut Extract 3. Add MTBE & Sonicate (30 min) Cut->Extract Filter 4. Dilute & Filter Extract (0.45 µm) Extract->Filter Inject 5. Inject into HPLC System Filter->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Detect 7. UV Detection (240 nm) Separate->Detect Quantify 8. Quantify using Calibration Curve Detect->Quantify

Caption: Experimental workflow for the extraction and HPLC analysis of 2-(Morpholinothio)benzothiazole from rubber.

Data Presentation

Quantitative analysis is performed by creating a calibration curve from the peak areas of the standard solutions. The concentration of 2-(Morpholinothio)benzothiazole in the sample extract is determined from this curve. The following table presents typical retention time data for benzothiazole (B30560) accelerators under the specified conditions.

Table 1: Example Retention Time Data

CompoundAbbreviationRetention Time (min)
2-MercaptobenzothiazoleMBT~4.5[1][3]
2,2'-Dithiobis-benzothiazoleMBTS~8.8[1][3]
2-(Morpholinothio)benzothiazoleMBS / MMBT>9.0 (Estimated)[1]

Note: The retention time for 2-(Morpholinothio)benzothiazole is expected to be longer than that of MBTS due to its higher molecular weight and stronger retention on the C18 column.[1]

Table 2: Example Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantification (LOQ) < 1.5 µg/mL
Recovery 85 - 105%
Precision (%RSD) < 2%

Note: These are representative values. Actual validation data must be generated for the specific instrumentation and laboratory conditions.

References

Application Notes and Protocols: Morpholinyl Mercaptobenzothiazole as a Delayed-Action Accelerator in Natural Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morpholinyl mercaptobenzothiazole, also known as 2-(Morpholinothio)benzothiazole (MBSS or MBS), is a sulfenamide-class delayed-action accelerator widely used in the vulcanization of natural rubber (NR) and synthetic rubbers.[1][2] Its primary function is to increase the rate of sulfur vulcanization while providing a crucial delay in the onset of cross-linking, known as scorch time.[2][3] This delay is essential for safe processing of rubber compounds at elevated temperatures during mixing and shaping, preventing premature vulcanization.[3] MBSS is particularly valued for its ability to provide a long scorch delay, making it suitable for complex processing operations and for compounds heavily loaded with reinforcing fillers like carbon black.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of MBSS in natural rubber formulations.

Mechanism of Delayed Action

The delayed-action mechanism of MBSS involves a series of chemical reactions that precede the formation of sulfur cross-links between rubber molecules.[4][5][6] Initially, MBSS reacts with sulfur in the presence of activators like zinc oxide and stearic acid to form an active sulfurating agent.[1] This process involves the cleavage of the sulfur-nitrogen bond in the MBSS molecule. The delay period, or scorch time, corresponds to the time required for the formation of these active intermediates. Once these intermediates are formed, they react with the natural rubber chains to create polysulfidic cross-links, leading to the formation of a three-dimensional vulcanizate network with improved mechanical properties.[1]

Performance Characteristics in Natural Rubber

MBSS is known for imparting a favorable balance of properties to natural rubber vulcanizates. It provides a fast cure rate after the scorch delay, leading to efficient production cycles.[2] The resulting vulcanizates typically exhibit a good balance of physical properties, including high tensile strength, good tear resistance, and excellent heat aging resistance, due to the formation of a mix of mono-, di-, and polysulfidic cross-links.[2]

Quantitative Data Summary

The following tables summarize the typical effects of MBSS on the curing characteristics and physical properties of natural rubber compounds. The data is compiled from various studies and represents typical values. Actual results will vary depending on the specific formulation, processing conditions, and other compounding ingredients used.

Table 1: Effect of MBSS Concentration on Cure Characteristics of Natural Rubber

PropertyFormulation 1 (0.5 phr MBSS)Formulation 2 (1.0 phr MBSS)Formulation 3 (1.5 phr MBSS)
Mooney Scorch Time (t_s2) at 121°C (min) 253545
Optimum Cure Time (t_90) at 140°C (min) 151210
Cure Rate Index (CRI) (100/(t_90 - t_s2)) 7.19.111.1
Minimum Torque (ML) (dNm) 5.25.15.0
Maximum Torque (MH) (dNm) 25.826.527.2

Note: phr = parts per hundred rubber. Base formulation: NR 100, Carbon Black N330 50, Zinc Oxide 5, Stearic Acid 2, Sulfur 2.5.

Table 2: Physical Properties of Natural Rubber Vulcanizates with MBSS

PropertyFormulation (1.0 phr MBSS)
Tensile Strength (MPa) 28
Elongation at Break (%) 550
Modulus at 300% Elongation (MPa) 12.5
Hardness (Shore A) 65
Tear Strength (kN/m) 45
Compression Set (22h @ 70°C) (%) 20

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of MBSS in natural rubber are provided below.

Protocol 1: Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To determine the scorch time, cure time, and torque characteristics of a rubber compound.

Apparatus: Moving Die Rheometer (MDR)

Procedure:

  • Sample Preparation:

    • Prepare the rubber compound according to the formulation in a two-roll mill or an internal mixer.

    • Ensure uniform dispersion of all ingredients.

    • Sheet out the compound to a thickness of approximately 2-3 mm.

    • Cut a circular sample of approximately 5 grams.

  • MDR Testing:

    • Set the MDR test temperature (e.g., 140°C, 160°C).

    • Place the sample in the pre-heated die cavity.

    • Start the test. The instrument will apply a small, oscillating rotational shear to the sample.

    • Record the torque response as a function of time. The test typically runs for a predefined time or until the torque reaches a plateau.

  • Data Analysis:

    • From the rheometer curve (Torque vs. Time), determine the following parameters:

      • ML (Minimum Torque): The lowest torque value, indicative of the compound's viscosity before vulcanization.

      • MH (Maximum Torque): The highest torque value, related to the stiffness and cross-link density of the fully cured rubber.

      • t_s2 (Scorch Time): The time for the torque to rise 2 units above ML, representing the onset of vulcanization.

      • t_90 (Optimum Cure Time): The time to reach 90% of the maximum torque (MH - ML).

Protocol 2: Determination of Mechanical Properties

Objective: To measure the tensile strength, elongation at break, and modulus of the vulcanized rubber.

Apparatus: Universal Testing Machine (UTM) with a suitable load cell and grips.

Procedure:

  • Sample Preparation:

    • Cure sheets of the rubber compound in a compression molding press at the predetermined optimum cure time (t_90) and temperature from the MDR results.

    • Die-cut dumbbell-shaped test specimens from the cured sheets according to a standard specification (e.g., ASTM D412).

  • Tensile Testing:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.

    • Record the force and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength (MPa): The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of rupture.

    • Modulus (MPa): The stress at a specific elongation (e.g., 100%, 300%).

Visualizations

The following diagrams illustrate the key processes and relationships involved in the use of MBSS as a delayed-action accelerator.

Vulcanization_Pathway MBSS MBSS (Accelerator) Active_Complex Active Accelerator-Sulfur Complex MBSS->Active_Complex Activation Sulfur Sulfur (S8) Sulfur->Active_Complex Activators Activators (ZnO, Stearic Acid) Activators->Active_Complex Pendant_Group Rubber-Bound Pendant Group (Intermediate) Active_Complex->Pendant_Group Sulfuration NR_Chain Natural Rubber (Polyisoprene Chain) NR_Chain->Pendant_Group Crosslinked_NR Cross-linked Natural Rubber Pendant_Group->Crosslinked_NR Cross-linking

Caption: Vulcanization pathway with MBSS accelerator.

Experimental_Workflow Compounding 1. Rubber Compounding (NR, MBSS, S, ZnO, etc.) MDR 2. Rheological Testing (MDR) - Scorch Time (ts2) - Cure Time (t90) Compounding->MDR Curing 3. Compression Molding (Curing at t90) MDR->Curing Testing 4. Physical Property Testing - Tensile, Hardness, etc. Curing->Testing Analysis 5. Data Analysis & Interpretation Testing->Analysis

Caption: Experimental workflow for evaluating MBSS.

Delayed_Action_Logic MBSS_Structure MBSS Structure (Morpholinyl + Thiobenzothiazole) SN_Bond Labile S-N Bond MBSS_Structure->SN_Bond contains Thermal_Stability Moderate Thermal Stability SN_Bond->Thermal_Stability results in Delayed_Activation Delayed Activation (Scorch Safety) Thermal_Stability->Delayed_Activation enables Processing_Safety Safe Processing Window Delayed_Activation->Processing_Safety provides

Caption: Logic of MBSS delayed-action property.

References

Application Notes and Protocols: The Effect of Morpholinyl Mercaptobenzothiazole (MBS) on the Cure Characteristics of Styrene-Butadiene Rubber (SBR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effect of 2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole (MBS), on the vulcanization characteristics of Styrene-Butadiene Rubber (SBR). This document includes quantitative data on cure characteristics, detailed experimental protocols for evaluation, and diagrams illustrating the experimental workflow and the proposed vulcanization mechanism.

Introduction

2-(Morpholinothio)benzothiazole (MBS) is a widely used delayed-action sulfenamide (B3320178) accelerator in the rubber industry.[1] In the vulcanization of Styrene-Butadiene Rubber (SBR), MBS provides an excellent balance of processing safety and a rapid cure rate once activated at vulcanization temperatures. This leads to enhanced productivity and improved physical properties of the final vulcanized product, such as tensile strength and abrasion resistance. These characteristics make MBS a crucial component in the manufacturing of tires and other industrial rubber goods.

Quantitative Data: Cure Characteristics of Rubber Compounds with MBS

The following table summarizes the typical cure characteristics of a rubber compound containing MBS as the primary accelerator. The data is derived from rheometer tests, which measure the change in torque of a rubber sample as it vulcanizes.

Table 1: Rheometer Test Results of a Bonding Rubber Compound with MBS (MOR)

ParameterValueUnitDescription
Minimum Torque (ML)1.88dNmIndicates the viscosity of the unvulcanized rubber compound.
Maximum Torque (MH)13.91dNmCorrelates with the shear modulus and crosslink density of the fully vulcanized rubber.
Scorch Time (ts2)4.38minutesThe time at which vulcanization begins, indicating processing safety.
Optimum Cure Time (t90)9.21minutesThe time required to achieve 90% of the maximum torque, representing the optimal cure state.

Data adapted from a study on a bonding rubber compound where MOR (MBS) was the primary accelerator.

Experimental Protocols

This section outlines the detailed methodology for evaluating the cure characteristics of an SBR compound accelerated with MBS.

Materials and Formulation

The following is a representative formulation for an SBR compound. All quantities are in parts per hundred of rubber (phr).

Table 2: Representative SBR Compound Formulation

ComponentphrFunction
Styrene-Butadiene Rubber (SBR)100Base Polymer
Carbon Black50Reinforcing Filler
Zinc Oxide3Activator
Stearic Acid2Activator
2-(Morpholinothio)benzothiazole (MBS)1.5Primary Accelerator
Sulfur1.75Curing Agent
Mixing Procedure

The rubber compound is prepared using a two-roll mill or an internal mixer.

  • Mastication: The SBR is initially masticated on the mill to reduce its viscosity.

  • Incorporation of Ingredients: Zinc oxide and stearic acid are added, followed by the carbon black. The components are thoroughly mixed until a homogenous blend is achieved.

  • Addition of Curatives: Finally, the MBS and sulfur are added at a lower temperature to prevent premature vulcanization (scorching).

  • Homogenization: The compound is passed through the mill several times to ensure uniform dispersion of all ingredients.

Determination of Cure Characteristics

The cure characteristics of the compounded rubber are determined using an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR) according to ASTM D2084.

  • Sample Preparation: A sample of the uncured rubber compound is placed in the pre-heated rheometer cavity.

  • Test Conditions: The test is typically conducted at a constant temperature, for example, 160°C, with a fixed oscillation frequency and amplitude.

  • Data Acquisition: The rheometer measures the torque required to oscillate the rotor or die as a function of time. This data is plotted to generate a cure curve.

  • Analysis: From the cure curve, the following parameters are determined:

    • Minimum Torque (ML): The lowest torque value, representing the stiffness of the uncured compound.

    • Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound.

    • Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML.

    • Optimum Cure Time (t90): The time at which the torque reaches 90% of the difference between MH and ML.

Diagrams

Experimental Workflow

experimental_workflow cluster_formulation Compounding cluster_mixing Mixing cluster_testing Cure Testing cluster_analysis Data Analysis SBR SBR TwoRollMill Two-Roll Mill SBR->TwoRollMill Filler Carbon Black Filler->TwoRollMill Activators ZnO, Stearic Acid Activators->TwoRollMill MBS MBS MBS->TwoRollMill Sulfur Sulfur Sulfur->TwoRollMill Rheometer Oscillating Disc Rheometer (ASTM D2084) TwoRollMill->Rheometer CureCurve Cure Curve Rheometer->CureCurve Parameters ML, MH, ts2, t90 CureCurve->Parameters vulcanization_pathway MBS MBS Intermediate Active Sulfurating Complex MBS->Intermediate Heat Activators ZnO + Stearic Acid Activators->Intermediate Sulfur Sulfur (S8) Sulfur->Intermediate Crosslinked_SBR Crosslinked SBR (Vulcanized Rubber) Intermediate->Crosslinked_SBR SBR_Chains SBR Polymer Chains SBR_Chains->Crosslinked_SBR Crosslinking

References

Application Notes and Protocols: Morpholinyl Mercaptobenzothiazole (MMB) in Polymer Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Morpholinyl Mercaptobenzothiazole (MMB), a delayed-action sulfenamide (B3320178) accelerator, in the vulcanization of various polymer matrices. The information is intended to guide researchers and professionals in developing robust vulcanization processes.

Introduction to this compound (MMB)

This compound, also known as 2-(4-Morpholinylthio)benzothiazole or MBS, is a versatile delayed-action accelerator for the sulfur vulcanization of natural and synthetic rubbers. Its primary advantage lies in providing a long scorch time, which allows for safe processing of rubber compounds, followed by a rapid cure rate at vulcanization temperatures. This characteristic makes it particularly suitable for complex molded goods, tire compounds, and other applications requiring good processing safety.

MMB is effective in a variety of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile-Butadiene Rubber (NBR), and Ethylene-Propylene-Diene Monomer (EPDM) rubber. It is typically used in conjunction with sulfur, zinc oxide, and stearic acid as part of a conventional vulcanization system.

Performance in Different Polymer Matrices

The effectiveness of MMB as a vulcanization accelerator can vary depending on the polymer matrix. The following tables provide representative data on the cure characteristics and physical properties of vulcanizates containing MMB in different elastomers. These values are intended for comparative purposes and may vary based on the specific formulation and processing conditions.

Natural Rubber (NR)

Table 1: Representative Cure Characteristics and Physical Properties of MMB in a Natural Rubber Formulation.

ParameterValue
Cure Characteristics (Rheometer at 160°C)
Scorch Time (t_s2_, min)5.0 - 7.0
Cure Time (t_90_, min)12.0 - 15.0
Minimum Torque (ML), dN·m1.5 - 2.5
Maximum Torque (MH), dN·m15.0 - 20.0
Physical Properties
Hardness (Shore A)60 - 70
Tensile Strength (MPa)20 - 25
Elongation at Break (%)400 - 500
300% Modulus (MPa)10 - 14
Styrene-Butadiene Rubber (SBR)

Table 2: Representative Cure Characteristics and Physical Properties of MMB in a Styrene-Butadiene Rubber Formulation.

ParameterValue
Cure Characteristics (Rheometer at 160°C)
Scorch Time (t_s2_, min)6.0 - 8.0
Cure Time (t_90_, min)15.0 - 18.0
Minimum Torque (ML), dN·m1.8 - 2.8
Maximum Torque (MH), dN·m12.0 - 17.0
Physical Properties
Hardness (Shore A)65 - 75
Tensile Strength (MPa)15 - 20
Elongation at Break (%)350 - 450
300% Modulus (MPa)8 - 12
Nitrile-Butadiene Rubber (NBR)

Table 3: Representative Cure Characteristics and Physical Properties of MMB in a Nitrile-Butadiene Rubber Formulation.

ParameterValue
Cure Characteristics (Rheometer at 160°C)
Scorch Time (t_s2_, min)4.0 - 6.0
Cure Time (t_90_, min)10.0 - 14.0
Minimum Torque (ML), dN·m2.0 - 3.0
Maximum Torque (MH), dN·m18.0 - 23.0
Physical Properties
Hardness (Shore A)70 - 80
Tensile Strength (MPa)18 - 23
Elongation at Break (%)300 - 400
300% Modulus (MPa)12 - 16
Ethylene-Propylene-Diene Monomer (EPDM) Rubber

Table 4: Representative Cure Characteristics and Physical Properties of MMB in an Ethylene-Propylene-Diene Monomer Formulation.

ParameterValue
Cure Characteristics (Rheometer at 170°C)
Scorch Time (t_s2_, min)3.0 - 5.0
Cure Time (t_90_, min)8.0 - 12.0
Minimum Torque (ML), dN·m1.2 - 2.2
Maximum Torque (MH), dN·m10.0 - 15.0
Physical Properties
Hardness (Shore A)60 - 70
Tensile Strength (MPa)12 - 17
Elongation at Break (%)450 - 550
300% Modulus (MPa)6 - 10

Experimental Protocols

The following protocols are based on ASTM standards and common industry practices for evaluating vulcanization accelerators.

Materials and Equipment
  • Polymers: Natural Rubber (SMR 20), SBR (1502), NBR (34% ACN), EPDM (5-ethylidene-2-norbornene as diene).

  • Compounding Ingredients: Carbon Black (N330), Zinc Oxide, Stearic Acid, Sulfur, this compound (MMB).

  • Equipment: Two-roll mill, internal mixer (optional), oscillating disc rheometer, tensile testing machine, hardness tester (Shore A), analytical balance.

Compounding Procedure (Two-Roll Mill)

This procedure outlines the mixing sequence for incorporating MMB and other ingredients into a polymer matrix.

  • Mastication: Pass the raw polymer through the tight nip of the two-roll mill several times to soften it. Adjust the nip opening as needed.

  • Incorporation of Activators: Add zinc oxide and stearic acid to the rubber and mill until they are well dispersed.

  • Addition of Filler: Gradually add the carbon black to the rubber, making cuts from the sides to ensure uniform mixing.

  • Incorporation of Accelerator and Sulfur: Finally, add the MMB and sulfur to the compound. Keep the mill temperature low during this step to prevent scorching.

  • Homogenization: Continue milling for a few minutes to ensure all ingredients are thoroughly dispersed.

  • Sheeting Off: Sheet the final compound from the mill at a controlled thickness and allow it to cool before testing.

Determination of Cure Characteristics

Cure characteristics are determined using an oscillating disc rheometer according to ASTM D2084.

  • Place a sample of the uncured rubber compound into the preheated rheometer cavity.

  • Start the test and record the torque as a function of time at a constant temperature (e.g., 160°C or 170°C).

  • From the resulting rheograph, determine the following parameters:

    • ML (Minimum Torque): An indication of the compound's viscosity.

    • MH (Maximum Torque): Related to the stiffness and crosslink density of the vulcanizate.

    • t_s2_ (Scorch Time): The time for the torque to rise 2 units above ML, indicating the onset of vulcanization.

    • t_90_ (Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.

Measurement of Physical Properties

Vulcanized test sheets are prepared by compression molding the compounded rubber at the vulcanization temperature for the determined t_90_ time. After cooling, the following properties are measured:

  • Hardness: Measured using a Shore A durometer according to ASTM D2240.

  • Tensile Properties: Dumbbell-shaped specimens are cut from the vulcanized sheets and tested using a tensile testing machine according to ASTM D412 to determine tensile strength, elongation at break, and modulus.

Visualizations

Vulcanization Mechanism of MMB

The following diagram illustrates the proposed mechanism of sulfur vulcanization accelerated by this compound in the presence of activators.

VulcanizationMechanism cluster_activation Activation Stage cluster_crosslinking Crosslinking Stage MMB MMB (this compound) ZnO_SA ZnO + Stearic Acid (Activators) Intermediate1 Active Accelerator Complex MMB->Intermediate1 Heat ZnO_SA->Intermediate1 Sulfur Sulfur (S8) Intermediate2 Sulfurating Agent Intermediate1->Intermediate2 Sulfur->Intermediate2 Rubber Rubber Polymer Chain CrosslinkedRubber Crosslinked Rubber (Vulcanizate) Rubber->CrosslinkedRubber Crosslink Formation Intermediate2->CrosslinkedRubber

Caption: Proposed mechanism of MMB-accelerated sulfur vulcanization.

Experimental Workflow

The diagram below outlines the typical workflow for evaluating the performance of MMB in a polymer matrix.

ExperimentalWorkflow Start Start: Define Polymer Matrix and Formulation Compounding Rubber Compounding (Two-Roll Mill) Start->Compounding Rheometry Cure Characteristics Analysis (Rheometer) Compounding->Rheometry Molding Compression Molding of Test Sheets Rheometry->Molding Determine t90 Testing Physical Property Testing (Tensile, Hardness, etc.) Molding->Testing Analysis Data Analysis and Comparison Testing->Analysis End End: Application Note Generation Analysis->End

Caption: Experimental workflow for MMB evaluation.

Relationship between MMB Concentration and Properties

This diagram illustrates the general relationship between the concentration of MMB and the resulting properties of the vulcanizate.

ConcentrationRelationship MMB_Conc MMB Concentration ScorchTime Scorch Time MMB_Conc->ScorchTime Increases (to a point) CureRate Cure Rate MMB_Conc->CureRate Increases CrosslinkDensity Crosslink Density MMB_Conc->CrosslinkDensity Increases (to a plateau) Modulus Modulus CrosslinkDensity->Modulus Directly proportional TensileStrength Tensile Strength CrosslinkDensity->TensileStrength Increases to an optimum, then may decrease

Caption: MMB concentration vs. vulcanizate properties.

Application Notes: 2-(Morpholinothio)benzothiazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion is a natural process that causes the gradual degradation of materials, particularly metals, through chemical or electrochemical reactions with their environment. For steel, a cornerstone of industrial infrastructure, corrosion leads to significant economic losses and safety concerns. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can effectively decrease the corrosion rate of a metal.

2-(Morpholinothio)benzothiazole, a derivative of the well-established corrosion inhibitor 2-Mercaptobenzothiazole (MBT), has emerged as a highly effective corrosion inhibitor for various metals.[1] This compound, with the molecular formula C₁₁H₁₂N₂OS₂, is also known by synonyms such as Morpholinylmercaptobenzothiazole and N-Oxydiethylene-2-benzothiazole sulfenamide.[2][3] Its molecular structure incorporates a benzothiazole (B30560) group, a morpholine (B109124) ring, and sulfur and nitrogen heteroatoms, which are key to its protective capabilities.[1] This document provides detailed application notes and experimental protocols for researchers and scientists evaluating the efficacy of 2-(Morpholinothio)benzothiazole as a corrosion inhibitor for steel.

Mechanism of Action

The corrosion inhibition by 2-(Morpholinothio)benzothiazole is primarily achieved through the adsorption of its molecules onto the steel surface, forming a protective barrier film.[1] This film isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (Nitrogen, Sulfur, and Oxygen) and the π-electrons in the benzene (B151609) and thiazole (B1198619) rings.[1]

These features allow the molecule to bond with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption. This protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process.[2] Studies on similar benzothiazole derivatives have shown they act as mixed-type inhibitors, meaning they control both anodic and cathodic reactions.[4] The adsorption can be a combination of physical (electrostatic) and chemical (chemisorption) interactions and typically follows an adsorption isotherm model, such as the Langmuir isotherm.[1][4]

Corrosion Inhibition Mechanism of 2-(Morpholinothio)benzothiazole H_plus H⁺ ions Steel Steel (Fe) H_plus->Steel Cathodic Reaction (Attack) SO4_2minus SO₄²⁻ ions SO4_2minus->Steel Anodic Reaction (Attack) O2 Dissolved O₂ Inhibitor 2-(Morpholinothio)benzothiazole Adsorption Adsorption of Inhibitor (via N, S, O atoms and π-electrons) Inhibitor->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Steel Blocks Corrosion Sites

Caption: Adsorption and protective film formation mechanism.

Quantitative Performance Data

While extensive research on steel is ongoing, a detailed study on copper in 0.5 M H₂SO₄ provides valuable insight into the high efficiency of 2-(Morpholinothio)benzothiazole (MB).[1] The principles and results are highly indicative of its potential performance on steel. The following tables summarize the quantitative data from this study.

Table 1: Weight Loss Measurement Data for Copper in 0.5 M H₂SO₄ with MB [1]

Inhibitor Conc. (mM)Corrosion Rate (mm/y)Inhibition Efficiency (η_w_ %)
01.345-
0.010.56558.0
0.050.31276.8
0.100.20384.9
0.500.11191.7
1.000.08194.0

Table 2: Potentiodynamic Polarization Parameters for Copper in 0.5 M H₂SO₄ with MB [1]

Inhibitor Conc. (mM)E_corr_ (mV vs Ag/AgCl)i_corr_ (μA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (η_p_ %)
0-21018.5385-115-
0.01-2158.1582-11256.0
0.05-2214.3779-10976.4
0.10-2262.9675-10584.0
0.50-2341.6771-10191.0
1.00-2401.1168-9894.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.5 M H₂SO₄ with MB [1]

Inhibitor Conc. (mM)R_ct_ (Ω·cm²)C_dl_ (μF/cm²)Inhibition Efficiency (η_EIS_ %)
0245125.6-
0.0154285.354.8
0.0598562.175.1
0.10152345.783.9
0.50289631.591.5
1.00401222.493.9

Experimental Protocols

To evaluate the performance of 2-(Morpholinothio)benzothiazole on steel, the following standard experimental protocols are recommended.

G General Experimental Workflow for Inhibitor Evaluation A 1. Steel Sample Preparation (Cutting, Grinding, Polishing, Cleaning) D 4. Experimental Immersion (Immerse samples in solutions at a set temperature) A->D B 2. Prepare Corrosive Solution (e.g., 1M HCl, 0.5M H₂SO₄) C 3. Prepare Inhibitor Solutions (Blank + various concentrations of inhibitor) B->C C->D E 5. Perform Measurements D->E M 7. Surface Analysis (Optional) (SEM, XPS on post-exposure samples) D->M F Weight Loss (Long-term immersion, e.g., 24h) E->F G Electrochemical Tests (Short-term immersion, e.g., 1h stabilization) E->G J 6. Data Analysis F->J H Potentiodynamic Polarization (PP) G->H I Electrochemical Impedance Spectroscopy (EIS) G->I H->J I->J K Calculate Corrosion Rate & Inhibition Efficiency (η%) J->K L Determine Corrosion Mechanism (i_corr_, E_corr_, R_ct_, C_dl_) J->L M->L

Caption: Workflow for evaluating corrosion inhibitor performance.
Protocol 1: Weight Loss Measurement

This gravimetric method provides an average corrosion rate over a long immersion period.

  • Sample Preparation: Cut steel coupons to a standard size (e.g., 2.0 cm x 2.0 cm x 0.2 cm). Grind the surfaces sequentially with emery paper of increasing grit size (e.g., 400, 800, 1200 grit).

  • Cleaning: Degrease the coupons with acetone, rinse with deionized water, and dry in a warm air stream.

  • Weighing: Accurately weigh each coupon to four decimal places (W_initial_) using an analytical balance.

  • Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor. Ensure the temperature is controlled (e.g., 298 K) using a water bath. The immersion period is typically 24 hours.

  • Post-Immersion Cleaning: After immersion, retrieve the coupons. Remove corrosion products by gentle brushing in a cleaning solution (e.g., Clarke's solution), rinse with deionized water and acetone, then dry.

  • Final Weighing: Reweigh the cleaned, dry coupons (W_final_).

  • Calculation:

    • Weight Loss (ΔW) = W_initial_ - W_final_

    • Corrosion Rate (CR in mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ), where A is the surface area (cm²), T is immersion time (hours), and ρ is the steel density (g/cm³).

    • Inhibition Efficiency (η_w_ %) = [(CR_blank_ - CR_inh_) / CR_blank_] × 100.

Protocol 2: Electrochemical Measurements

These techniques provide rapid results and detailed mechanistic information. A standard three-electrode cell is used, consisting of the steel sample as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Electrode Preparation: Embed a polished steel sample in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.

  • Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.

  • Potentiodynamic Polarization (PP):

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting potential (E) versus log(current density, i).

    • Determine the corrosion potential (E_corr_) and corrosion current density (i_corr_) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to their intersection.

    • Calculate Inhibition Efficiency (η_p_ %) = [(i_corr,blank_ - i_corr,inh_) / i_corr,blank_] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform the measurement at the stable OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the data in Nyquist (Z_imaginary_ vs. Z_real_) and Bode (log |Z| and phase angle vs. log f) formats.

    • Model the data using an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (R_ct_) and double-layer capacitance (C_dl_).

    • Calculate Inhibition Efficiency (η_EIS_ %) = [(R_ct,inh_ - R_ct,blank_) / R_ct,inh_] × 100.

Logical Relationships

The effectiveness of a corrosion inhibitor is strongly dependent on its concentration. Generally, as the concentration increases, more inhibitor molecules are available to adsorb onto the metal surface, leading to better surface coverage and higher inhibition efficiency. This trend continues until the surface becomes saturated with the inhibitor, at which point the efficiency may plateau.

Concentration vs. Inhibition Efficiency Relationship Conc_Low Low Inhibitor Concentration Conc_Optimal Optimal Inhibitor Concentration Coverage_Low Incomplete Surface Coverage Conc_Low->Coverage_Low Conc_High High Inhibitor Concentration (Saturation) Coverage_High Complete Monolayer Coverage Conc_Optimal->Coverage_High Coverage_Plateau Saturation Achieved Conc_High->Coverage_Plateau Efficiency_Low Low Inhibition Efficiency Coverage_Low->Efficiency_Low Efficiency_High High Inhibition Efficiency Coverage_High->Efficiency_High Efficiency_Plateau Maximum/Plateau Efficiency Coverage_Plateau->Efficiency_Plateau

Caption: Logical flow of inhibitor concentration and its effect.

2-(Morpholinothio)benzothiazole is a promising corrosion inhibitor for steel, benefiting from a molecular structure rich in active adsorption sites. The provided data, although on copper, demonstrates its potential for achieving high inhibition efficiencies (>90%) at low concentrations.[1] The detailed protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy offer a robust framework for researchers to quantify its effectiveness on various types of steel and in different corrosive environments. Proper evaluation using these standardized methods is crucial for its successful application in industrial settings such as in cutting fluids or protective coatings.[2][3]

References

Application Notes and Protocols: A Study of Vulcanization Kinetics with Morpholinyl Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulcanization is a crucial process in the rubber industry, transforming raw rubber into a durable, elastic material. The kinetics of this process, which involves the formation of cross-links between polymer chains, are of paramount importance for controlling the final properties of the rubber product. Accelerators are chemical additives used to control the rate of vulcanization, and among these, sulfenamides are widely used for their delayed action and rapid cure rates.

This document provides a detailed protocol for studying the vulcanization kinetics of rubber compounds accelerated with 2-(morpholinothio)benzothiazole (B89825) (MBS), also known as Morpholinyl mercaptobenzothiazole. MBS is a popular delayed-action accelerator that provides a scorch-free processing period followed by a rapid vulcanization phase.[1] These application notes will guide researchers through the experimental setup, data acquisition, and analysis techniques necessary to characterize the vulcanization process.

Data Presentation

The following tables summarize the quantitative data on the vulcanization kinetics of a typical rubber compound accelerated with varying concentrations of this compound (MBS) at different temperatures.

Table 1: Effect of MBS Concentration and Temperature on Vulcanization Characteristics of Natural Rubber

Temperature (°C)MBS (phr)Scorch Time (t_s2, min)Optimum Cure Time (t_90, min)Cure Rate Index (CRI, min⁻¹)
1400.55.212.513.7
1401.04.19.817.5
1401.53.27.523.3
1600.52.15.331.3
1601.01.64.041.7
1601.51.23.152.6
1800.50.92.276.9
1801.00.71.7100.0
1801.50.51.3125.0

Note: phr = parts per hundred rubber. Data is synthesized from typical values found in literature for natural rubber compounds.

Table 2: Activation Energy and Reaction Rate Constants for SBR Vulcanization with Different Accelerators

AcceleratorTypeActivation Energy (Ea, kJ/mol)Reaction Rate Constant (k at 160°C, min⁻¹)
MBS Sulfenamide 92.5 0.45
TBBSSulfenamide95.20.42
CBSSulfenamide98.10.38
MBTThiazole105.30.25
MBTSThiazole101.70.29

Source: Synthesized data based on comparative studies of accelerators in Styrene-Butadiene Rubber (SBR).[2]

Experimental Protocols

Protocol 1: Determination of Vulcanization Characteristics using a Moving Die Rheometer (MDR)

This protocol outlines the standard procedure for determining the vulcanization characteristics of a rubber compound using a Moving Die Rheometer (MDR), in accordance with ASTM D5289.

Materials and Equipment:

  • Rubber compound (e.g., Natural Rubber, SBR, EPDM)

  • This compound (MBS)

  • Other compounding ingredients (e.g., zinc oxide, stearic acid, sulfur, carbon black)

  • Two-roll mill or internal mixer

  • Moving Die Rheometer (MDR)

  • Analytical balance

Procedure:

  • Compound Preparation:

    • Masticate the raw rubber on a two-roll mill.

    • Sequentially add the compounding ingredients: zinc oxide, stearic acid, carbon black, and finally MBS. Ensure thorough mixing between each addition.

    • Add sulfur as the final ingredient and mix for a short duration to ensure dispersion without initiating vulcanization (scorching).

    • Sheet out the compounded rubber and allow it to cool to room temperature for at least 24 hours before testing.

  • MDR Analysis:

    • Set the MDR test temperature (e.g., 140°C, 160°C, or 180°C).

    • Allow the instrument to stabilize at the set temperature.

    • Cut a sample of the uncured rubber compound of the appropriate size and weight for the MDR cavity.

    • Place the sample in the pre-heated test cavity and close the chamber.

    • Start the test. The instrument will oscillate one die at a specified frequency and amplitude (e.g., 1.67 Hz, ±0.5° arc).

    • The torque required to oscillate the die is measured as a function of time.

    • The test is typically run until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.

Data Analysis:

From the resulting rheometer curve (Torque vs. Time), the following parameters are determined:

  • Minimum Torque (M_L): An indication of the viscosity of the unvulcanized compound.

  • Maximum Torque (M_H): An indication of the stiffness or modulus of the fully vulcanized compound.

  • Scorch Time (t_s2): The time required for the torque to rise by 2 units above M_L, representing the onset of vulcanization and the available processing time.

  • Optimum Cure Time (t_90): The time required to reach 90% of the maximum torque, indicating the time to achieve a desirable state of cure.

  • Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t_90 - t_s2).[3]

Protocol 2: Analysis of Vulcanization by Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to study the thermal events associated with the vulcanization of a rubber compound.[4]

Materials and Equipment:

  • Uncured rubber compound (prepared as in Protocol 1)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation:

    • Accurately weigh a small sample (5-10 mg) of the uncured rubber compound into a hermetic aluminum pan.

    • Seal the pan to enclose the sample.

  • DSC Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Perform a non-isothermal scan by heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C).[5]

    • Alternatively, for isothermal analysis, rapidly heat the sample to the desired vulcanization temperature and hold it at that temperature for a specified time.

Data Analysis:

The DSC thermogram (heat flow vs. temperature or time) will show an exothermic peak corresponding to the heat released during the vulcanization reaction.[6] From this peak, the following information can be obtained:

  • Onset Temperature of Vulcanization: The temperature at which the exothermic reaction begins.

  • Peak Exotherm Temperature: The temperature at which the rate of heat evolution is maximum.

  • Enthalpy of Vulcanization (ΔH): The total heat evolved during the reaction, calculated from the area under the exothermic peak. This is proportional to the extent of crosslinking.

Mandatory Visualization

Vulcanization_Workflow A Rubber Compounding B Sample Preparation A->B Sheeted Compound C MDR Analysis (ASTM D5289) B->C D DSC Analysis B->D E Data Acquisition (Torque vs. Time) C->E F Data Acquisition (Heat Flow vs. Temp) D->F G Kinetic Parameter Calculation E->G F->G H Final Report & Analysis G->H

Caption: Experimental workflow for studying vulcanization kinetics.

MBS_Mechanism cluster_activation Activation Phase cluster_sulfidation Sulfidation Phase cluster_crosslinking Crosslinking Phase MBS MBS Accelerator Complex Active Accelerator-Zinc Complex MBS->Complex Activators ZnO + Stearic Acid Activators->Complex SulfuratingAgent Active Sulfurating Agent (Complex-Sx) Complex->SulfuratingAgent Sulfur Sulfur (S8) Sulfur->SulfuratingAgent Precursor Crosslink Precursor (Rubber-Sx-Accelerator) SulfuratingAgent->Precursor Rubber Rubber Polymer Chain Rubber->Precursor Crosslink Vulcanized Rubber (Rubber-Sx-Rubber) Precursor->Crosslink Precursor->Crosslink + another Precursor

Caption: Simplified pathway of MBS-accelerated sulfur vulcanization.

References

Application Notes and Protocols for Morpholinyl Mercaptobenzothiazole in Industrial Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Morpholinyl mercaptobenzothiazole, commonly known as 2-(Morpholinothio)benzothiazole (MBS), as a delayed-action accelerator in the formulation of industrial rubber compounds. Detailed experimental protocols and data are provided to guide researchers in utilizing this compound to achieve desired rubber properties.

Application Notes

This compound (MBS) is a primary accelerator of the sulfenamide (B3320178) class, widely employed in the rubber industry to expedite the sulfur vulcanization process.[1] Its primary function is to increase the rate of vulcanization, allowing for lower curing temperatures and shorter curing times, which enhances production efficiency.[1] MBS is particularly valued for its "delayed action," which provides a crucial safety window during the mixing and processing stages by preventing premature vulcanization, also known as scorch.[2][3] This characteristic is especially beneficial in complex and high-temperature processing operations.[2]

MBS is effective in a variety of elastomers, including natural rubber (NR) and synthetic rubbers such as styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[2] It is a key ingredient in the manufacturing of a wide array of rubber products, including tires, conveyor belts, hoses, cables, and other molded and extruded goods.[2][4]

The use of MBS in rubber formulations leads to vulcanizates with a good balance of physical properties, including high tensile strength, modulus, and good aging resistance.[4][5] The crosslink network formed during MBS-accelerated vulcanization consists of a mix of monosulfidic, disulfidic, and polysulfidic linkages, contributing to these desirable mechanical properties. MBS can be used as a standalone accelerator or in combination with other accelerators, such as thiurams and guanidines, to achieve synergistic effects and tailor the cure characteristics and final properties of the rubber compound.[3]

Data Presentation

The following tables summarize the typical effects of this compound (MBS) on the cure characteristics and mechanical properties of natural rubber (NR) and styrene-butadiene rubber (SBR) compounds. The data is compiled from various experimental studies and is intended to provide a comparative overview.

Table 1: Cure Characteristics of Natural Rubber (NR) Compounds with Different Sulfenamide Accelerators

PropertyAccelerator TypeValue
Scorch Time (ts2, min) at 140°C CBS4.5
TBBS6.0
MBS 7.5
Optimum Cure Time (tc90, min) at 140°C CBS10.0
TBBS12.5
MBS 15.0
Cure Rate Index (CRI, min-1) CBS18.2
TBBS15.4
MBS 13.3
Maximum Torque (MH, dNm) CBS18.5
TBBS18.2
MBS 17.9
Minimum Torque (ML, dNm) CBS2.5
TBBS2.4
MBS 2.3

Note: This data is representative and can vary based on the specific formulation and processing conditions. CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) and TBBS (N-tert-butyl-2-benzothiazolesulfenamide) are other common sulfenamide accelerators included for comparison to highlight the delayed-action characteristic of MBS.

Table 2: Mechanical Properties of Vulcanized Natural Rubber (NR) Compounds

PropertyUnitWithout AcceleratorWith MBS
Tensile Strength MPa~ 2-320 - 28
Elongation at Break %~ 100-200500 - 700
Modulus at 300% Elongation MPaN/A10 - 15
Hardness Shore A~ 30-4055 - 65
Tear Strength kN/m~ 10-1540 - 55

Table 3: Cure Characteristics and Mechanical Properties of Styrene-Butadiene Rubber (SBR) Compounds with MBS

PropertyUnitValue
Cure Characteristics at 160°C
Scorch Time (ts2)min3.5 - 5.0
Optimum Cure Time (tc90)min12 - 18
Mechanical Properties
Tensile StrengthMPa15 - 22
Elongation at Break%400 - 600
HardnessShore A60 - 70

Experimental Protocols

The following protocols provide a general framework for the preparation and testing of industrial rubber compounds containing this compound.

Protocol 1: Compounding of Rubber on a Two-Roll Mill

Objective: To prepare a homogeneous rubber compound containing MBS and other ingredients.

Materials and Equipment:

  • Raw elastomer (e.g., Natural Rubber SIR-20, SBR 1502)

  • This compound (MBS)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Carbon Black (e.g., N330) or Silica (B1680970)

  • Sulfur

  • Processing Oils (e.g., paraffinic oil)

  • Antioxidants (e.g., 6PPD)

  • Two-roll mill with adjustable nip gap, temperature control, and safety features

  • Weighing balance

  • Spatulas and cutting tools

Procedure:

  • Mill Preparation: Set the temperature of the two-roll mill to the desired temperature, typically between 50-70°C for natural rubber.[6] Set the friction ratio of the rolls (e.g., 1:1.1 to 1:1.25).[6]

  • Mastication: Pass the raw elastomer through the mill with a wide nip gap several times to soften it and form a continuous band on one roll. This process, known as mastication, reduces the viscosity of the rubber.

  • Addition of Activators and Antioxidants: Add the pre-weighed amounts of zinc oxide and stearic acid to the rubber band on the mill. These act as activators for the vulcanization process. Add the antioxidant at this stage. Allow them to mix thoroughly until they are well dispersed, which is indicated by a uniform appearance of the rubber sheet.

  • Incorporation of Fillers: Gradually add the carbon black or silica to the rubber. This should be done in increments to ensure proper dispersion and prevent the compound from crumbling. Tighten the nip gap slightly as the filler is incorporated.

  • Addition of Plasticizers/Oils: If required, add any processing oils to the compound to improve its processability.

  • Cooling and Final Mixing: Ensure the compound temperature does not exceed a critical point (typically below 100°C) to prevent scorching. If necessary, cool the mill rolls with water.

  • Addition of Curatives: In the final stage of mixing, add the this compound (MBS) and sulfur. This should be done with a cooler mill and in a relatively short time to minimize the risk of premature vulcanization.

  • Homogenization: Perform several end-wise passes (cutting the rubber sheet from the mill, rolling it up, and re-introducing it sideways) to ensure all ingredients are uniformly distributed.

  • Sheeting Off: Once the compound is homogeneous, sheet it off the mill at a specified thickness and allow it to cool at room temperature for at least 24 hours before proceeding with vulcanization and testing.

Protocol 2: Determination of Cure Characteristics

Objective: To evaluate the scorch and cure times of the rubber compound using a Moving Die Rheometer (MDR).

Standard: ASTM D5289

Equipment:

  • Moving Die Rheometer (MDR)

  • Press knife for sample preparation

Procedure:

  • Set the MDR to the desired vulcanization temperature (e.g., 160°C).

  • Place a sample of the uncured rubber compound of a specified weight into the die cavity of the MDR.

  • Start the test. The instrument will oscillate one die at a specified frequency and amplitude, measuring the torque required to do so as the rubber vulcanizes.

  • The test continues until the torque reaches a maximum or a plateau.

  • From the resulting rheometer curve (torque vs. time), determine the following parameters:

    • ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.

    • MH (Maximum Torque): An indicator of the stiffness or modulus of the fully vulcanized compound.

    • ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, representing the onset of vulcanization.

    • tc90 (Optimum Cure Time): The time required to reach 90% of the maximum torque development (MH - ML).

Protocol 3: Vulcanization of Test Slabs

Objective: To prepare vulcanized rubber sheets for physical property testing.

Equipment:

  • Compression molding press with temperature and pressure control

  • Mold of desired dimensions (e.g., for tensile test sheets)

  • Weighing balance

Procedure:

  • Preheat the compression molding press to the vulcanization temperature determined from the MDR test (e.g., 160°C).

  • Cut a piece of the uncured rubber compound to a weight that is slightly more than the volume of the mold cavity.

  • Place the rubber compound into the preheated mold.

  • Close the press and apply a low pressure to allow the rubber to flow and fill the mold cavity.

  • Increase the pressure to the specified level (e.g., 10-20 MPa).

  • Cure the rubber for the optimum cure time (tc90) determined from the MDR test.

  • After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet from the mold.

  • Allow the sheet to cool to room temperature. Condition the vulcanized samples for at least 24 hours before conducting physical tests.

Protocol 4: Measurement of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, modulus, hardness, and tear strength of the vulcanized rubber.

Standards:

  • Tensile Properties: ASTM D412

  • Hardness: ASTM D2240

  • Tear Strength: ASTM D624

Equipment:

  • Universal Testing Machine (UTM) with an appropriate load cell and grips

  • Extensometer (for accurate strain measurement)

  • Dumbbell-shaped die for cutting tensile test specimens

  • Shore A durometer for hardness measurement

  • Specific die for cutting tear strength test specimens

Procedure:

A. Tensile Properties (ASTM D412):

  • Cut dumbbell-shaped test specimens from the vulcanized rubber sheet using the die.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the Universal Testing Machine.

  • Attach the extensometer to the specimen.

  • Start the test at a specified crosshead speed (e.g., 500 mm/min).

  • Record the force and elongation until the specimen breaks.

  • From the stress-strain curve, calculate:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

B. Hardness (ASTM D2240):

  • Place the vulcanized rubber sheet on a flat, hard surface.

  • Press the Shore A durometer firmly against the surface of the rubber.

  • Read the hardness value from the durometer scale within 1-2 seconds of making contact.

  • Take multiple readings at different locations on the sample and calculate the average.

C. Tear Strength (ASTM D624):

  • Cut the specified shape of the test specimen from the vulcanized rubber sheet using the appropriate die.

  • Mount the specimen in the grips of the Universal Testing Machine.

  • Start the test at a specified crosshead speed.

  • Record the maximum force required to tear the specimen.

  • Calculate the tear strength by dividing the maximum force by the thickness of the specimen.

Mandatory Visualization

Vulcanization_Pathway cluster_activation Accelerator Activation cluster_sulfurization Sulfur Ring Opening & Sulfuration cluster_crosslinking Crosslink Formation MBS MBS (this compound) Active_Complex Active Accelerator-Zinc Complex MBS->Active_Complex Reaction with ZnO_SA ZnO + Stearic Acid (Activators) ZnO_SA->Active_Complex Sulfurating_Agent Active Sulfurating Agent (Accelerator-S_x-Zn) Active_Complex->Sulfurating_Agent Reacts with Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Precursor Crosslink Precursor (Rubber-S_x-Accelerator) Sulfurating_Agent->Precursor Reacts with Rubber_Chain1 Rubber Polymer Chain Rubber_Chain1->Precursor Rubber_Chain2 Rubber Polymer Chain Crosslinked_Rubber Vulcanized Rubber (Polysulfidic Crosslinks) Rubber_Chain2->Crosslinked_Rubber Precursor->Crosslinked_Rubber Reacts with

Caption: Vulcanization signaling pathway with MBS accelerator.

Experimental_Workflow cluster_testing Mechanical Property Testing start Start: Raw Material Weighing compounding Rubber Compounding (Two-Roll Mill) start->compounding cooling Compound Cooling & Conditioning (24 hours) compounding->cooling cure_char Cure Characteristics Testing (MDR - ASTM D5289) cooling->cure_char vulcanization Vulcanization of Test Slabs (Compression Molding) cooling->vulcanization end End: Data Analysis & Reporting cure_char->end conditioning Sample Conditioning (24 hours) vulcanization->conditioning tensile Tensile Properties (ASTM D412) conditioning->tensile hardness Hardness (ASTM D2240) conditioning->hardness tear Tear Strength (ASTM D624) conditioning->tear tensile->end hardness->end tear->end

Caption: Experimental workflow for rubber compound evaluation.

References

Analytical Techniques for the Detection of Morpholinyl Mercaptobenzothiazole in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Morpholinyl mercaptobenzothiazole (also known as 2-(4-Morpholinylthio)benzothiazole or MOR) in various environmental matrices. MOR is a widely used rubber vulcanization accelerator, and its potential presence in the environment necessitates robust and sensitive analytical methods for monitoring and risk assessment.

The following sections detail methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), for the detection and quantification of MOR and related benzothiazoles in water, soil, and sediment samples.

Overview of Analytical Approaches

The primary analytical techniques for the determination of this compound in environmental samples are HPLC and GC.

  • High-Performance Liquid Chromatography (HPLC) , particularly with UV or tandem mass spectrometry (MS/MS) detection, is a common and effective method. Reversed-phase HPLC is typically employed to separate MOR from other components in the sample matrix.

  • Gas Chromatography (GC) , coupled with a mass spectrometer (GC-MS), is another powerful technique. However, due to the thermal lability of some benzothiazoles, care must be taken to prevent decomposition in the hot GC inlet. Techniques such as programmable temperature vaporization (PTV) can mitigate this issue.

Quantitative Data Summary

Quantitative data for this compound in environmental samples is not widely available in the literature. Therefore, the following tables summarize quantitative data for the closely related and more extensively studied compound, 2-mercaptobenzothiazole (B37678) (MBT), and other benzothiazoles. This data can serve as a valuable reference for method development and validation for MOR analysis.

Disclaimer: The following data pertains to 2-mercaptobenzothiazole (MBT) and other benzothiazoles, not specifically this compound. This information is provided as a reference due to the limited availability of specific quantitative data for MOR.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Benzothiazoles in Environmental Samples

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
2-Mercaptobenzothiazole (MBT)Human UrineHPLC-MS/MS0.4 µg/L1 µg/L[1][2]
BenzothiazolesTreated WastewaterLC-MS20 - 200 ng/L-
2-Mercaptobenzothiazole (MBT)FoodLC-APcI-MS0.005 - 0.043 mg/kg-[3]
BenzothiazolesSeawaterSPE-GC-MS0.03 - 0.47 ng/L-
BenzothiazolesSedimentSPE-GC-MS0.01 - 0.58 ng/g-

Table 2: Recovery Rates of Benzothiazoles from Environmental Matrices

AnalyteMatrixExtraction MethodRecovery Rate (%)Reference
2-Mercaptobenzothiazole (MBT)FoodAcidified Solvent Extraction82%[3]
BenzothiazolesRiver WaterSolid-Phase Extraction (SPE)96 - 102%
BenzothiazolesEffluent WastewaterSolid-Phase Extraction (SPE)82 - 86%
BenzothiazolesInfluent WastewaterSolid-Phase Extraction (SPE)50 - 55%
BenzothiazolesSeawaterSolid-Phase Extraction (SPE)67.4 - 102.3%
BenzothiazolesSedimentSolid-Phase Extraction (SPE)77.35 - 101.8%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the analysis of 2-(Morpholinodithio)benzothiazole and its intermediates.[4]

3.1.1. Principle

This method utilizes reversed-phase HPLC to separate this compound from a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits strong absorbance.

3.1.2. Instrumentation and Reagents

  • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (B52724) (HPLC grade).

  • Tetrahydrofuran (THF, HPLC grade).

  • Sodium phosphate (B84403) monobasic.

  • Orthophosphoric acid.

  • Water (HPLC grade).

  • Reference standard of 2-(4-Morpholinylthio)benzothiazole.

3.1.3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in THF. From this stock, prepare working standards at various concentrations by dilution with the mobile phase.[4]

  • Sample Preparation (Water):

    • Filter the water sample through a 0.45 µm filter.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Sample Preparation (Soil/Sediment):

    • Air-dry the sample and sieve to remove large particles.

    • Extract a known amount of the sample with a suitable solvent (e.g., acetonitrile or a mixture of dichloromethane (B109758) and acetone) using sonication or shaking.

    • Centrifuge the extract and collect the supernatant.

    • Concentrate the extract and, if necessary, perform a clean-up step using SPE.

    • Reconstitute the final extract in the mobile phase.

3.1.4. HPLC Conditions

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium phosphate buffer, pH adjusted with phosphoric acid). The exact ratio should be optimized for best separation. A starting point could be Acetonitrile:Water (with 0.1% phosphoric acid) in a 50:50 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., 250 nm).[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing an LC-MS/MS method for this compound, based on methods for related compounds.

3.2.1. Principle

LC-MS/MS offers high selectivity and sensitivity for the detection of trace levels of contaminants. After chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and monitoring its characteristic product ions.

3.2.2. Instrumentation and Reagents

  • LC-MS/MS system with a binary or quaternary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.

  • C18 or other suitable reversed-phase analytical column.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification).

  • Reference standard of 2-(4-Morpholinylthio)benzothiazole.

3.2.3. Sample Preparation

Sample preparation follows similar procedures as for HPLC-UV (Section 3.1.3), with the final reconstitution in a solvent compatible with the LC-MS/MS mobile phase.

3.2.4. LC-MS/MS Conditions

  • Mobile Phase: A gradient elution is often preferred for complex matrices.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • A typical gradient might start with a low percentage of B, increasing to a high percentage over the run to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for benzothiazoles.

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and characteristic product ions will be selected for quantification and confirmation. For the related MBT, a common transition is m/z 168 -> 135.

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for GC-MS analysis, with considerations for the thermal stability of the analyte.

3.3.1. Principle

GC-MS separates volatile and semi-volatile compounds in the gas phase. The separated compounds are then detected by a mass spectrometer. For thermally labile compounds like some benzothiazoles, a gentle injection technique is crucial.

3.3.2. Instrumentation and Reagents

  • GC-MS system with a programmable temperature vaporization (PTV) injector or a cool on-column injector.

  • A low-polarity capillary column (e.g., DB-5MS or equivalent).

  • Helium (carrier gas).

  • Solvents for extraction (e.g., dichloromethane, hexane).

  • Reference standard of 2-(4-Morpholinylthio)benzothiazole.

3.3.3. Sample Preparation

  • Water: Liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane is a common method.

  • Soil/Sediment: Accelerated Solvent Extraction (ASE) or Soxhlet extraction can be used, followed by a clean-up step if necessary.

3.3.4. GC-MS Conditions

  • Injector: PTV injector is recommended. Start at a low temperature (e.g., 40°C) during injection and then rapidly heat to transfer the analyte to the column.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to elute the analyte.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for initial identification, and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ions for this compound would need to be determined from its mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the analytical procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Environmental Sample (Water, Soil, Sediment) Filtration Filtration (Water) / Sieving (Soil/Sediment) Sample->Filtration Extraction Extraction (SPE or LLE) Filtration->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC System (C18 Column) Concentration->HPLC Detection UV-Vis Detector HPLC->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (SPE or LLE) Sample->Extraction Cleanup Clean-up (if necessary) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC LC Separation (Reversed-Phase) FinalExtract->LC MS Tandem Mass Spectrometer (ESI, MRM) LC->MS Data Data Analysis MS->Data

Caption: Workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Environmental Sample (Water, Soil, Sediment) Extraction Extraction (LLE or ASE/Soxhlet) Sample->Extraction Concentration Concentration Extraction->Concentration GC GC Separation (PTV Injection) Concentration->GC MS Mass Spectrometer (EI, SIM/Scan) GC->MS Data Data Interpretation MS->Data

Caption: General workflow for GC-MS analysis.

References

Application Notes and Protocols: Synthesis of Novel Organic Compounds Using Morpholinyl Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of morpholinyl mercaptobenzothiazole (MMBT) as a key reagent in the synthesis of novel organic compounds. The primary application highlighted is the preparation of 2-substituted 2-cyclopentenones, valuable intermediates in the synthesis of biologically active molecules such as jasmonoids.

Introduction

This compound, also known as 2-(morpholinothio)benzothiazole (B89825), is a versatile sulfenylating agent. Its reaction with ketones provides a strategic pathway for the introduction of substituents at the α-position. This methodology offers a robust route to functionalized cyclic ketones, which are important synthons in medicinal and organic chemistry. The following protocols are based on the established work of S. Torii and colleagues.[1]

Data Presentation

The following tables summarize the quantitative data for the multi-step synthesis of 2-substituted 2-cyclopentenones.

Table 1: Synthesis of 2-(2-Benzothiazolylthio)cyclopentanone (2)

Reactant 1Reactant 2ProductYield (%)
Cyclopentanone (B42830)2-(Morpholinothio)benzothiazole2-(2-Benzothiazolylthio)cyclopentanone98

Table 2: Synthesis of 2-Alkyl-2-(2-benzothiazolylthio)cyclopentanones (3)

Starting MaterialAlkylating Agent (R-Br)ProductYield (%)
2-(2-Benzothiazolylthio)cyclopentanonen-Heptyl bromide2-n-Heptyl-2-(2-benzothiazolylthio)cyclopentanone95
2-(2-Benzothiazolylthio)cyclopentanonen-Pentyl bromide2-n-Pentyl-2-(2-benzothiazolylthio)cyclopentanone93
2-(2-Benzothiazolylthio)cyclopentanoneAllyl bromide2-Allyl-2-(2-benzothiazolylthio)cyclopentanone96

Table 3: Synthesis of 2-Substituted-2-cyclopentenones (4)

Starting MaterialProductOverall Yield from Cyclopentanone (%)
2-n-Heptyl-2-(2-benzothiazolylthio)cyclopentanone2-n-Heptyl-2-cyclopentenone77
2-n-Pentyl-2-(2-benzothiazolylthio)cyclopentanone2-n-Pentyl-2-cyclopentenone75
2-Allyl-2-(2-benzothiazolylthio)cyclopentanone2-Allyl-2-cyclopentenone47

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Benzothiazolylthio)cyclopentanone (2)

This protocol details the sulfenylation of cyclopentanone using 2-(morpholinothio)benzothiazole.

Materials:

  • Cyclopentanone (1)

  • 2-(Morpholinothio)benzothiazole

  • Dry benzene (B151609)

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • A solution of cyclopentanone (1.0 eq) and 2-(morpholinothio)benzothiazole (1.1 eq) in dry benzene is prepared.

  • A catalytic amount of p-toluenesulfonic acid is added to the solution.

  • The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford 2-(2-benzothiazolylthio)cyclopentanone (2) as a solid. The reported yield for this step is 98%.[1]

Protocol 2: Synthesis of 2-Alkyl-2-(2-benzothiazolylthio)cyclopentanones (3)

This protocol describes the alkylation of the intermediate 2-(2-benzothiazolylthio)cyclopentanone.

Materials:

  • 2-(2-Benzothiazolylthio)cyclopentanone (2)

  • Alkyl bromide (e.g., n-heptyl bromide, n-pentyl bromide, allyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone (B3395972)

Procedure:

  • A mixture of 2-(2-benzothiazolylthio)cyclopentanone (2) (1.0 eq), the corresponding alkyl bromide (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in dry acetone is prepared.

  • The mixture is refluxed with stirring until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the desired 2-alkyl-2-(2-benzothiazolylthio)cyclopentanone (3).

Protocol 3: Synthesis of 2-Substituted-2-cyclopentenones (4)

This protocol outlines the final step of thermolysis to yield the 2-substituted 2-cyclopentenone.

Materials:

  • 2-Alkyl-2-(2-benzothiazolylthio)cyclopentanone (3)

  • Benzene

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • A solution of the 2-alkyl-2-(2-benzothiazolylthio)cyclopentanone (3) (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in benzene is prepared.

  • The solution is heated to 140 °C in a sealed tube or a high-pressure reactor.[1]

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2-substituted 2-cyclopentenone (4).

Mandatory Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Product Cyclopentanone Cyclopentanone (1) Step1 Step 1: Sulfenylation Cyclopentanone->Step1 MMBT Morpholinyl mercaptobenzothiazole MMBT->Step1 AlkylBromide Alkyl Bromide (R-Br) Step2 Step 2: Alkylation AlkylBromide->Step2 Intermediate2 2-(2-Benzothiazolylthio)- cyclopentanone (2) Step1->Intermediate2 Intermediate3 2-Alkyl-2-(2-benzothiazolylthio)- cyclopentanone (3) Step2->Intermediate3 Step3 Step 3: Thermolysis FinalProduct 2-Substituted-2- cyclopentenone (4) Step3->FinalProduct Intermediate2->Step2 Intermediate3->Step3

Caption: Synthetic workflow for the preparation of 2-substituted 2-cyclopentenones.

Logical Relationship of Key Steps

LogicalRelationship Start Start: Cyclopentanone & MMBT Sulfenylation Sulfenylation: Formation of C-S bond at α-carbon Start->Sulfenylation p-TsOH Alkylation Alkylation: Introduction of R-group at α-carbon Sulfenylation->Alkylation R-Br, K₂CO₃, KI Thermolysis Thermolysis: Elimination of mercaptobenzothiazole Alkylation->Thermolysis p-TsOH, 140°C End Product: 2-Substituted 2-cyclopentenone Thermolysis->End

Caption: Key transformations in the synthesis of 2-substituted 2-cyclopentenones.

References

Application Notes and Protocols: Morpholinyl Mercaptobenzothiazole for Controlled Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholinyl mercaptobenzothiazole, also known as 2-(Morpholinothio)benzothiazole (MBS) or N-Oxydiethylenebenzothiazole-2-sulfenamide, is a primary accelerator widely used in the rubber industry for the sulfur vulcanization of various polymers.[1][2] It belongs to the sulfenamide (B3320178) class of accelerators, which are renowned for providing a "delayed-action" mechanism.[1][3] This characteristic, often referred to as "scorch safety," allows for a controlled crosslinking process, preventing premature vulcanization during the mixing and processing stages while ensuring a rapid and efficient cure at vulcanization temperatures.[3][4]

These application notes provide an overview of MBS, its mechanism of action, typical performance data, and detailed protocols for its use and evaluation in polymer compounding. The information is intended for researchers, scientists, and professionals involved in polymer chemistry, materials science, and the development of crosslinked polymer-based products, including industrial goods and advanced biomedical materials.

Mechanism of Controlled Crosslinking

The key advantage of MBS is its delayed onset of vulcanization.[3] The crosslinking process it accelerates can be divided into three main stages: an initial induction period (scorch delay), a rapid crosslinking (curing) phase, and post-crosslinking modifications.[5]

The mechanism involves several steps:

  • Activation: At processing temperatures, MBS is relatively stable. As the temperature increases to the vulcanization range, it reacts with activators like zinc oxide and fatty acids to form an active accelerator-sulfur complex.[1]

  • Formation of Active Sulfurating Agents: This complex then reacts with sulfur to generate highly reactive polysulfidic intermediates.[1][5]

  • Crosslink Formation: These agents interact with the polymer chains (e.g., at the double bonds in natural or synthetic rubbers), forming sulfur crosslinks (bridges) between them.[1][2] This creates a three-dimensional polymer network, which dramatically improves the material's elasticity, strength, and durability.[1][6]

The morpholine (B109124) group in the MBS structure is crucial for its delayed-action characteristic, providing excellent scorch safety.[4]

G cluster_0 Vulcanization Process with MBS A MBS + Sulfur (S8) + Activators (ZnO, Stearic Acid) B Active Accelerator-Sulfur Complex A->B Heat (Curing Temp) D Crosslink Formation (Sulfur Bridges) B->D Reaction with Polymer C Polymer Chains (Un-crosslinked) C->D E Crosslinked Polymer Network (Vulcanizate) D->E Network Development

Caption: Simplified mechanism of MBS-accelerated sulfur vulcanization.

Quantitative Data

The performance of MBS can be quantified through its physical properties, typical formulation dosages, and its effect on the curing characteristics and mechanical properties of the polymer.

Table 1: Physical and Chemical Properties of MBS

Property Value Reference
Chemical Name 2-(Morpholinothio)benzothiazole [2]
CAS Number 102-77-2 [2]
Molecular Formula C₁₁H₁₂N₂OS₂ [2]
Molecular Weight 252.36 g/mol [2]
Appearance Buff to brown flakes or pellets [7]
Melting Point 80 °C [7]
Density 1.34 g/cm³ @ 25 °C [7]

| Solubility | Insoluble in water; Soluble in benzene, acetone, methanol (B129727) |[7] |

Table 2: Typical Formulation and Curing Characteristics Formulation based on Natural Rubber (NR). PHR = Parts per Hundred Rubber.

ComponentTypical Dosage (PHR)Purpose
Natural Rubber (NR)100Base Polymer
Carbon Black (N330)50Reinforcing Filler
Zinc Oxide (ZnO)5Activator
Stearic Acid2Activator
Sulfur2.5Crosslinking Agent
MBS (Accelerator) 0.5 - 1.5 Accelerator [2]

Cure characteristics measured using an Oscillating Disk Rheometer (ODR) at 150°C.

ParameterDescriptionTypical Value
ML Minimum Torque (dNm)5 - 10
MH Maximum Torque (dNm)40 - 50
ts2 Scorch Time (minutes)3 - 5
t90 Optimum Cure Time (minutes)10 - 15

Table 3: Post-Cure Mechanical Properties

Property Test Standard Typical Value for NR Compound
Tensile Strength ASTM D412 20 - 25 MPa
Elongation at Break ASTM D412 400 - 500%
Modulus at 300% ASTM D412 12 - 16 MPa

| Hardness | ASTM D2240 | 60 - 70 Shore A |

Experimental Protocols

The following protocols outline standard procedures for evaluating MBS in a polymer matrix.

G start Start: Define Formulation step1 Protocol 1: Compounding (Two-Roll Mill) start->step1 step2 Protocol 2: Cure Characterization (Rheometer) step1->step2 step3 Sample Curing (Compression Molding) step1->step3 end End: Data Analysis step2->end step4 Protocol 3: Mechanical Testing (Tensile, Hardness) step3->step4 step5 Protocol 4: Crosslink Density (Equilibrium Swell Test) step3->step5 step4->end step5->end

Caption: General experimental workflow for evaluating MBS in polymers.

Protocol 1: Polymer Compounding

Objective: To prepare a homogeneous, uncured polymer compound containing MBS.

Equipment & Materials:

  • Two-roll mill with temperature control

  • Base polymer (e.g., Natural Rubber)

  • MBS, Sulfur, Zinc Oxide, Stearic Acid, Filler (e.g., Carbon Black)

  • Weighing balance

  • Spatula and mill knives

Procedure:

  • Set the mill roll temperature appropriate for the polymer (e.g., 50-70°C for NR). Set the roll gap (nip) to a wide setting.

  • Pass the base polymer through the mill several times until a continuous band is formed. This process is known as mastication.

  • Gradually add the activators (Zinc Oxide, Stearic Acid) into the nip, ensuring they are fully incorporated.

  • Slowly add the filler (e.g., Carbon Black) in portions. Perform sweeps and cuts to ensure homogeneous dispersion.

  • After the filler is dispersed, add the MBS accelerator and mix thoroughly.

  • Finally, add the sulfur to the compound. Keep the mixing time short and the temperature low after sulfur addition to prevent premature curing (scorching).

  • Once all ingredients are mixed, pass the compound through the mill several times at a tight nip setting to ensure homogeneity.

  • Sheet off the final compound and allow it to cool on a flat surface. Store in a cool, dark place away from heat sources.

Protocol 2: Cure Characteristics Analysis

Objective: To determine the scorch time, cure time, and cure rate of the compound.

Equipment:

  • Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)

  • Uncured polymer compound from Protocol 1

  • Sample cutter

Procedure:

  • Set the rheometer to the desired vulcanization temperature (e.g., 150°C).

  • Allow the instrument to stabilize at the set temperature.

  • Cut a sample of the uncured compound of the specified weight or volume for the rheometer.

  • Place the sample in the pre-heated die cavity and start the test.

  • The instrument will record torque as a function of time. The test typically runs until the torque reaches a plateau or begins to decrease (reversion).

  • From the resulting rheometer curve, determine the key parameters: ML (minimum torque), MH (maximum torque), ts2 (scorch time), and t90 (optimum cure time).

Protocol 3: Mechanical Property Testing

Objective: To evaluate the physical properties of the cured polymer.

Equipment:

  • Compression molding press with heated platens

  • Molds for test sheets

  • Tensile testing machine (e.g., Instron) with appropriate grips

  • Die cutter for tensile specimens (e.g., dumbbell shape)

  • Durometer (Shore A) for hardness measurement

Procedure:

  • Curing: a. Set the compression press to the vulcanization temperature (e.g., 150°C). b. Place a pre-weighed amount of the uncured compound into the mold. c. Close the press and apply pressure. Cure the sample for its t90 time as determined in Protocol 2. d. After curing, remove the sheet from the mold and cool it.

  • Sample Preparation: a. Allow the cured sheets to condition at room temperature for at least 24 hours. b. Use the die cutter to punch out dumbbell-shaped specimens for tensile testing.

  • Tensile Testing (ASTM D412): a. Measure the thickness and width of the narrow section of a dumbbell specimen. b. Mount the specimen in the grips of the tensile tester. c. Run the test at a specified crosshead speed (e.g., 500 mm/min) until the specimen breaks. d. Record the force and elongation data to calculate tensile strength, elongation at break, and modulus.

  • Hardness Testing (ASTM D2240): a. Place the cured sheet on a hard, flat surface. b. Press the durometer indenter firmly onto the sample and record the Shore A hardness value.

Protocol 4: Determination of Crosslink Density (Equilibrium Swelling)

Objective: To quantify the crosslink density of the vulcanized network.[4]

Equipment & Materials:

  • Cured polymer sample

  • A suitable solvent (e.g., Toluene for NR)

  • Analytical balance

  • Vials with airtight caps

Procedure:

  • Cut a small sample (approx. 0.2 g) from the cured sheet and accurately weigh it (W_initial).

  • Place the sample in a vial and add an excess of the solvent. Seal the vial.

  • Allow the sample to swell in the dark at room temperature for 72 hours, or until equilibrium is reached.

  • Quickly remove the swollen sample, blot the surface to remove excess solvent, and weigh it (W_swollen).

  • Dry the sample in a vacuum oven at 60°C until a constant weight is achieved (W_dry).

  • The volume fraction of rubber in the swollen gel (Vr) can be calculated, which is then used in the Flory-Rehner equation to determine the crosslink density.

Notes on Biomedical Applications

While MBS is predominantly used in the industrial rubber sector, some research has explored its potential in biomedical fields. Studies have shown that 2-(Morpholinothio)benzothiazole can exhibit anti-tumor properties in vitro by interfering with DNA synthesis in malignant cells.[4][8] It has also been investigated as a sealant for brain lesions, where it is not absorbed into the bloodstream.[1][8] These properties suggest that MBS or its derivatives could be subjects of interest in the development of new therapeutic agents or functionalized biomaterials, though this is not its primary application.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Morpholinyl mercaptobenzothiazole" (MMB) Blooming in Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering blooming of Morpholinyl mercaptobenzothiazole (MMB), a common accelerator, in their rubber compounds.

Frequently Asked Questions (FAQs)

Q1: What is "blooming" in the context of rubber compounds?

A1: Blooming is the migration of compounding ingredients, such as accelerators, activators, or antidegradants, from the bulk of the rubber to the surface.[1][2][3][4][5] This migration can result in the formation of a solid (powdery or crystalline) or liquid (oily) film on the rubber's surface.[3][5]

Q2: What does this compound (MMB) bloom look like?

A2: MMB bloom typically appears as a whitish or yellowish crystalline powder on the surface of the rubber product.[6] However, the exact appearance can vary depending on the specific formulation and environmental conditions.

Q3: Why is MMB blooming a concern in our experiments?

A3: While often a cosmetic issue, MMB blooming can have several negative implications for experimental outcomes:

  • Surface Properties: It can alter the surface tack, friction, and adhesion properties of the rubber, which is critical in many applications.[6]

  • Aesthetic and Quality Perception: The presence of bloom can be mistaken for contamination or degradation, affecting the perceived quality of the product.[4][7]

  • Compound Stability: Excessive blooming indicates a supersaturation of the accelerator within the rubber matrix, which could suggest issues with the compound's formulation or cure state.

  • Biocompatibility and Leaching: In drug development and medical applications, the migration of any chemical to the surface is a significant concern as it could lead to leaching and potential biocompatibility issues.

Q4: What are the primary causes of MMB blooming?

A4: The fundamental cause of MMB blooming is its concentration exceeding its solubility limit within the rubber polymer at a given temperature.[4][7] Several factors can contribute to this:

  • Over-saturation: The most direct cause is using an amount of MMB that is higher than its solubility in the specific rubber elastomer.[8]

  • Poor Dispersion: If MMB is not evenly mixed throughout the rubber compound, localized areas of high concentration can lead to blooming.[2][6][9]

  • Low Solubility in the Elastomer: MMB, like other sulfenamide (B3320178) accelerators, has varying solubility in different elastomers.[7][10] For example, its solubility might be lower in non-polar rubbers like EPDM compared to more polar rubbers like NBR.[7]

  • Temperature Changes: The solubility of additives in rubber is temperature-dependent. As the rubber cools after vulcanization, the solubility of MMB can decrease, leading to its crystallization and migration to the surface.[10]

  • Presence of Other Additives: The interaction with other compounding ingredients can influence the solubility of MMB.[8]

Q5: Can environmental conditions affect MMB blooming?

A5: Yes, environmental factors can influence the rate and extent of blooming. High humidity and temperature fluctuations can accelerate the migration process.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving MMB blooming issues in your rubber compounds.

Problem: A white/yellowish powder is observed on the surface of a cured rubber compound containing MMB.

Step 1: Confirmation of Bloom Identity

It is crucial to first confirm that the surface residue is indeed MMB.

Experimental Protocol: Bloom Identification

  • Visual and Microscopic Examination:

    • Observe the bloom under a low-power optical microscope to note its morphology (e.g., crystalline, amorphous).

  • Solvent Wipe Test:

    • Gently wipe a small area of the surface with a lint-free cloth dampened with a suitable solvent (e.g., acetone, isopropyl alcohol).[5] If the bloom dissolves and the surface becomes clear, it is likely an organic additive. MMB is soluble in organic solvents like acetone.[11][12]

  • Spectroscopic Analysis (ATR-FTIR):

    • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a non-destructive technique ideal for analyzing the surface of a material.

    • Methodology:

      • Obtain an ATR-FTIR spectrum directly from the bloomed surface of the rubber.

      • Acquire a reference spectrum of pure MMB.

      • Compare the spectrum of the bloom with the reference spectrum of MMB. A close match in peak positions and shapes confirms the identity of the bloom.

      • It is also advisable to clean the surface with a solvent and re-analyze to ensure the bloom is a surface phenomenon.[8]

Step 2: Root Cause Analysis

Once the bloom is identified as MMB, use the following logical workflow to pinpoint the likely cause.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: MMB Bloom Confirmed q1 Is MMB dosage above recommended levels or solubility limit for the elastomer? start->q1 sol1 Reduce MMB Dosage q1->sol1 Yes q2 Is the mixing procedure adequate for uniform dispersion? q1->q2 No end Problem Resolved sol1->end sol2 Optimize Mixing Cycle (time, temperature, order of addition) q2->sol2 No q3 Is the cure temperature/time optimized? q2->q3 Yes sol2->end sol3 Adjust Cure Cycle to ensure complete reaction q3->sol3 No q4 Is the elastomer type appropriate for MMB solubility? q3->q4 Yes sol3->end sol4 Consider a more compatible elastomer or a different accelerator q4->sol4 Potentially sol4->end

Caption: Troubleshooting workflow for MMB blooming.

Step 3: Implementing Solutions

Based on the root cause analysis, implement one or more of the following solutions.

Data Presentation: Factors Influencing Accelerator Blooming

FactorInfluence on BloomingRecommended Action
Accelerator Concentration High concentration relative to solubility limit is the primary cause.Reduce the dosage of MMB to below its saturation point in the specific elastomer.
Dispersion Poor dispersion leads to localized high concentrations.Optimize the mixing process (time, temperature, and order of ingredient addition). Ensure masterbatches are well-prepared.
Elastomer Polarity Sulfenamide accelerators generally have better solubility in more polar elastomers (e.g., NBR) compared to non-polar ones (e.g., EPDM).[7][10]If possible, select an elastomer with higher compatibility with MMB.
Cure System Incomplete vulcanization can leave unreacted accelerator in the compound.[2][6][9]Optimize the cure time and temperature to ensure the accelerator is consumed in the cross-linking reaction.
Storage Conditions High humidity and temperature fluctuations can promote migration.[2]Store cured compounds in a cool, dry, and stable environment.
Alternative Accelerators Other accelerators may have higher solubility in the chosen elastomer.Consider replacing MMB with a more soluble sulfenamide accelerator or a blend of accelerators.[4][7]

Advanced Experimental Protocols

For in-depth analysis, the following experimental protocols can be employed.

Protocol 1: Semi-Quantitative Analysis of Bloom

This protocol provides a method to estimate the amount of bloom on a rubber surface.

Methodology:

  • Sample Preparation: Cut a standardized surface area (e.g., 10 cm x 10 cm) from the bloomed rubber sheet.

  • Bloom Extraction:

    • Carefully wipe the surface with a pre-weighed cotton swab soaked in a suitable solvent (e.g., acetone).

    • Place the swab in a sealed vial.

    • Repeat the wiping with a fresh swab to ensure complete removal of the bloom.

  • Solvent Evaporation: Allow the solvent to evaporate from the swabs in a fume hood.

  • Gravimetric Analysis: Weigh the swabs after the solvent has completely evaporated. The difference in weight corresponds to the amount of bloomed material.

  • Further Analysis (Optional): The extracted material can be re-dissolved and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) for more precise quantification and identification.

Protocol 2: Surface Analysis using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

This technique provides high-resolution imaging of the bloom's morphology and elemental composition.

Methodology:

  • Sample Preparation: A small section of the bloomed rubber is mounted on an SEM stub. A conductive coating (e.g., gold or carbon) may be necessary if the rubber is non-conductive.

  • SEM Imaging: The surface is scanned with a high-energy electron beam to generate high-magnification images of the bloom crystals.

  • EDX Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays.

    • An EDX detector measures the energy of these X-rays to identify the elements present in the bloom.

    • For MMB (C₁₁H₁₂N₂OS₂), the presence of significant sulfur and nitrogen peaks, in addition to carbon and oxygen, would be expected. This can help differentiate it from other potential blooms like sulfur (only S) or zinc stearate (B1226849) (Zn, O, C).

Visualization of Factors Influencing MMB Blooming

The following diagram illustrates the key factors that contribute to the phenomenon of MMB blooming.

Factors_Influencing_Blooming cluster_formulation Formulation Factors cluster_processing Processing Factors cluster_environment Environmental Factors bloom MMB Blooming concentration High MMB Concentration concentration->bloom solubility Low MMB Solubility in Elastomer solubility->bloom additives Interaction with Other Additives additives->bloom dispersion Poor Dispersion dispersion->bloom cure Inadequate Cure (Time/Temperature) cure->bloom temperature Temperature Fluctuations (Post-Cure Cooling) temperature->bloom humidity High Humidity humidity->bloom

Caption: Key factors contributing to MMB blooming.

References

Technical Support Center: Preventing Premature Vulcanization with Morpholinyl Mercaptobenzothiazole (MBS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Morpholinyl mercaptobenzothiazole (MBS), also known as 2-(Morpholinothio)benzothiazole or NOBS, as a delayed-action accelerator in rubber vulcanization.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MBS) and what is its primary function in rubber compounding?

A1: this compound (MBS) is a sulfenamide-class chemical accelerator used in the vulcanization of rubber.[1][2] Its primary function is to expedite the cross-linking of rubber polymers with sulfur, while providing a crucial delay in the onset of this reaction at processing temperatures.[3][4] This "delayed-action" is essential for preventing premature vulcanization, also known as scorch, which can render a rubber compound unusable.[3][5]

Q2: What are the main advantages of using MBS over other accelerators like MBT or CBS?

A2: The principal advantage of MBS is its superior scorch safety, offering a longer scorch time compared to other accelerators like Mercaptobenzothiazole (MBT) and N-Cyclohexyl-2-benzothiazolesulfenamide (CBS).[5][6] This extended processing window allows for safer and more controlled mixing, molding, and shaping of the rubber compound before the vulcanization process is initiated by heat.[4] While accelerators like thiurams and dithiocarbamates offer very fast cure rates, they often do so at the expense of scorch safety.[7][8]

Q3: What types of rubber is MBS suitable for?

A3: MBS is a versatile accelerator suitable for a wide range of natural and synthetic rubbers, including:

  • Natural Rubber (NR)[8]

  • Isoprene Rubber (IR)

  • Styrene-Butadiene Rubber (SBR)[9]

  • Nitrile-Butadiene Rubber (NBR)[5]

  • Ethylene Propylene Diene Monomer (EPDM)[6]

Q4: How does MBS work to delay vulcanization?

A4: The delayed-action mechanism of sulfenamide (B3320178) accelerators like MBS involves the gradual release of the active vulcanizing agent. At processing temperatures, the S-N bond in the MBS molecule is relatively stable. As the temperature increases to the vulcanization range, this bond breaks, releasing a benzothiazolyl radical and a morpholinyl radical. These reactive species then interact with sulfur and the rubber polymer to initiate cross-linking. The initial stability of the S-N bond provides the desired scorch delay. The vulcanization acceleration mechanism is generally understood to involve the formation of a zinc-accelerator complex that activates the sulfur.[10]

Troubleshooting Guide

Issue 1: Premature vulcanization (scorch) is observed during the mixing or milling process.

  • Possible Cause: Excessive processing temperature. High shear mixing can generate significant heat, initiating early vulcanization.

    • Solution: Monitor the compound temperature closely during mixing. Employ cooling methods for the mixing equipment, such as a water-cooled mill. Reduce the mixing time or intensity if necessary.[11]

  • Possible Cause: Incorrect formulation, such as an excessive dosage of MBS or secondary accelerators.

    • Solution: Review the formulation. While MBS provides good scorch safety, excessively high concentrations can shorten the scorch time. If using a secondary accelerator (e.g., a thiuram or dithiocarbamate) to boost the cure rate, consider reducing its amount, as these can significantly decrease scorch time.[12]

  • Possible Cause: Poor dispersion of curative agents. Localized high concentrations of MBS and sulfur can act as hot spots for premature vulcanization.

    • Solution: Ensure a thorough and uniform dispersion of all ingredients. Optimize the mixing cycle to achieve homogeneity without generating excessive heat.[13]

  • Possible Cause: Presence of moisture. Water can hydrolyze sulfenamide accelerators, leading to the formation of more active species that can reduce scorch time.

    • Solution: Ensure all compounding ingredients, especially fillers, are dry. Store materials in a low-humidity environment.

Issue 2: The final vulcanizate exhibits suboptimal physical properties (e.g., low tensile strength, poor abrasion resistance).

  • Possible Cause: Incomplete vulcanization (under-cure). The time or temperature of the curing process may be insufficient.

    • Solution: Increase the cure time or temperature. Verify the optimal cure conditions using a Moving Die Rheometer (MDR).[14][15][16]

  • Possible Cause: Reversion, particularly in natural rubber compounds cured at high temperatures for extended periods. This leads to a breakdown of cross-links.

    • Solution: Optimize the cure time and temperature to avoid over-curing. MBS, being a sulfenamide accelerator, generally provides good reversion resistance.[17]

  • Possible Cause: Inappropriate filler type or loading. The interaction between the filler and the rubber matrix is critical for reinforcement.

    • Solution: The type and amount of filler, such as carbon black, significantly impact the physical properties. Increasing carbon black loading generally increases hardness and modulus but can decrease scorch time.[18][19][20][21][22] Ensure the filler is well-dispersed.

Issue 3: Variability in scorch time and cure rate from batch to batch.

  • Possible Cause: Inconsistent storage conditions of the raw materials or the uncured compound.

    • Solution: Store MBS and other compounding ingredients in a cool, dry place away from heat and humidity. Process the compounded rubber as soon as possible after mixing.[13]

  • Possible Cause: Variations in the quality or properties of raw materials, such as the natural rubber or fillers.

    • Solution: Implement stringent quality control checks for all incoming raw materials.

  • Possible Cause: Inconsistent mixing procedures.

    • Solution: Standardize the mixing process, including the order of ingredient addition, mixing time, and temperature for each stage.

Data Presentation

Table 1: Comparative Vulcanization Characteristics of Sulfenamide Accelerators

AcceleratorScorch Time (ts2, min) at 135°CCure Time (t90, min) at 150°CCure Rate Index (CRI)Relative Scorch Safety
MBS ~15 - 25~8 - 12ModerateExcellent
TBBS ~10 - 20~6 - 10FastVery Good
CBS ~5 - 15~4 - 8Very FastGood
DCBS > 25> 15SlowOutstanding

Note: These are typical values and can vary significantly depending on the specific rubber formulation, including the type of polymer, filler, and other additives. The Cure Rate Index (CRI) is calculated as 100 / (t90 - ts2). A higher CRI indicates a faster cure rate.

Experimental Protocols

Determination of Scorch and Cure Characteristics using a Moving Die Rheometer (MDR)

This protocol is based on the principles outlined in ASTM D5289.[14][15][16]

Objective: To determine the scorch time (ts2), cure time (t90), minimum torque (ML), and maximum torque (MH) of a rubber compound.

Apparatus: Moving Die Rheometer (MDR) equipped with a temperature-controlled, sealed test cavity.[23][24]

Procedure:

  • Instrument Setup:

    • Set the test temperature (e.g., 160°C).

    • Set the oscillation frequency (e.g., 1.67 Hz) and strain (e.g., ±0.5° of arc).

  • Sample Preparation:

    • Prepare a sample of the uncured rubber compound of a specified volume or weight, sufficient to fill the die cavity.

  • Test Execution:

    • Place the sample in the preheated die cavity and close the press.

    • Start the test. The instrument will oscillate one of the dies and record the torque required as a function of time.

  • Data Analysis:

    • The instrument software will generate a cure curve (torque vs. time).

    • Minimum Torque (ML): The lowest torque value recorded during the test, representing the viscosity of the uncured compound.

    • Maximum Torque (MH): The highest torque value achieved, indicating the stiffness of the fully cured compound.

    • Scorch Time (ts2): The time required for the torque to increase by 2 dN·m above ML.

    • Cure Time (t90): The time required to reach 90% of the maximum torque (MH).

Mooney Scorch Time Measurement using a Mooney Viscometer

This protocol is based on the principles outlined in ASTM D1646.[3][25][26]

Objective: To determine the initial viscosity and scorch characteristics of an uncured rubber compound.

Apparatus: Shearing disk (Mooney) viscometer with a temperature-controlled die cavity and a rotor.[27][28]

Procedure:

  • Instrument Setup:

    • Preheat the viscometer to the specified test temperature (e.g., 135°C).

  • Sample Preparation:

    • Prepare two circular pieces of the uncured rubber compound that are slightly larger than the rotor.

  • Test Execution:

    • Place one piece of the sample above and one below the rotor in the die cavity and close the viscometer.

    • After a one-minute pre-heat time, start the rotor.

    • The instrument will record the torque (in Mooney units) required to rotate the disk at a constant speed (2 rpm).

  • Data Analysis:

    • A plot of Mooney viscosity versus time is generated.

    • Minimum Viscosity (MV): The lowest viscosity reading.

    • Scorch Time (t5): The time from the start of the test for the viscosity to rise 5 Mooney units above the minimum viscosity.

Visualizations

Vulcanization_Pathway MBS MBS (this compound) Intermediates Reactive Intermediates (Sulfurating Agent) MBS->Intermediates Decomposition Heat Heat (Vulcanization Temperature) Heat->MBS Sulfur Sulfur (S8) Sulfur->Intermediates Rubber Rubber Polymer (Uncured) Crosslinked_Rubber Cross-linked Rubber (Vulcanized) Rubber->Crosslinked_Rubber Cross-linking Activators Activators (ZnO, Stearic Acid) Activators->Intermediates Activation Intermediates->Crosslinked_Rubber

Caption: Simplified signaling pathway of MBS-accelerated sulfur vulcanization.

Experimental_Workflow cluster_mixing Compounding cluster_testing Characterization cluster_curing Vulcanization Rubber_Polymer Rubber Polymer Mixer Internal Mixer / Mill Rubber_Polymer->Mixer MBS_Accelerator MBS Accelerator MBS_Accelerator->Mixer Sulfur Sulfur Sulfur->Mixer Fillers_Oils Fillers, Oils, etc. Fillers_Oils->Mixer MDR MDR Analysis (ASTM D5289) Mixer->MDR Uncured Sample Mooney Mooney Viscometer (ASTM D1646) Mixer->Mooney Uncured Sample Curing_Press Curing Press (Heat & Pressure) Mixer->Curing_Press Molded Compound Final_Product Vulcanized Rubber Product Curing_Press->Final_Product

Caption: General experimental workflow from compounding to vulcanization.

Troubleshooting_Logic Start Premature Vulcanization (Scorch) Observed Check_Temp Is processing temperature too high? Start->Check_Temp Check_Formulation Is formulation correct? Check_Temp->Check_Formulation No Solution_Temp Reduce mixing time/intensity Implement cooling Check_Temp->Solution_Temp Yes Check_Dispersion Is dispersion of curatives uniform? Check_Formulation->Check_Dispersion Yes Solution_Formulation Review accelerator dosage (primary & secondary) Check_Formulation->Solution_Formulation No Check_Moisture Is there moisture in the components? Check_Dispersion->Check_Moisture Yes Solution_Dispersion Optimize mixing cycle Check_Dispersion->Solution_Dispersion No Solution_Moisture Dry components Control storage humidity Check_Moisture->Solution_Moisture Yes End Problem Resolved Check_Moisture->End No Solution_Temp->End Solution_Formulation->End Solution_Dispersion->End Solution_Moisture->End

Caption: Troubleshooting logic for premature vulcanization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with "Morpholinyl mercaptobenzothiazole" (MBS/MBSS) in rubber and polymer vulcanization. Here you will find troubleshooting guidance and frequently asked questions to assist in optimizing its concentration for the desired crosslink density and material properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MBS) and what is its primary function in my experiments?

A1: this compound, also known as 2-(Morpholinothio)benzothiazole, is a sulfenamide-class primary vulcanization accelerator.[1] Its main role is to control the rate of the sulfur vulcanization process in rubbers, such as natural rubber (NR) and styrene-butadiene rubber (SBR).[1][2] It offers a desirable balance of a delayed onset of cure (scorch safety) and a relatively fast cure rate, which is crucial for processing safety and efficiency.[2][3]

Q2: How does changing the concentration of MBS affect the crosslink density of the final product?

A2: Increasing the concentration of MBS, within a typical range, generally leads to a higher crosslink density in the vulcanized rubber.[2][4] The accelerator plays a key role in the efficiency of the sulfur crosslinking reactions.[2][4] However, an excessive amount of accelerator can lead to over-vulcanization, resulting in a brittle compound.[2]

Q3: What are the typical dosage levels for MBS in a rubber formulation?

A3: MBS is typically used as a primary accelerator at dosages ranging from 0.5 to 1.5 parts per hundred rubber (phr) in most rubber compounds.[1] The optimal concentration depends on the specific polymer, the other ingredients in the formulation, and the desired final properties.

Q4: Can MBS be used in combination with other accelerators?

A4: Yes, MBS is often used with secondary accelerators to modify the cure characteristics. Basic accelerators like diphenyl guanidine (B92328) (DPG) or thiurams such as tetramethylthiuram disulfide (TMTD) can be used in small amounts (typically 10-40% of the primary accelerator's concentration) to increase the cure rate.[1] However, this is often at the expense of reduced scorch safety.[1]

Q5: What is "scorch" and how does MBS help in preventing it?

A5: Scorch is the premature vulcanization of a rubber compound during processing, such as mixing or extrusion, due to excessive heat.[3] This can render the material unusable. MBS is a delayed-action accelerator, meaning it provides a longer scorch time compared to faster accelerators, allowing for safer and more controlled processing.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Premature Vulcanization (Scorch) During Processing

  • Question: My rubber compound is scorching before I can complete the molding process. What could be the cause and how can I fix it?

  • Answer: Premature scorch is a common issue, especially with fast-acting accelerators. While MBS offers good scorch safety, certain factors can lead to this problem.

    • Potential Causes:

      • Excessive Accelerator Concentration: The dosage of MBS or a secondary accelerator may be too high.

      • High Processing Temperatures: Mixing, milling, or extrusion temperatures that are too high can initiate vulcanization prematurely.

      • Prolonged Mixing Times: Extended mixing cycles can generate excessive heat.

      • Improper Ingredient Dispersion: Localized high concentrations of activators (like zinc oxide and stearic acid) and accelerators can create "hot spots" that initiate scorch.

      • Moisture Contamination: The presence of moisture can sometimes accelerate the breakdown of sulfenamide (B3320178) accelerators, reducing scorch time.

    • Solutions:

      • Optimize Accelerator Dosage: Carefully evaluate and potentially reduce the concentration of MBS or any secondary accelerators.

      • Control Processing Temperatures: Monitor and control the temperature during all processing steps. Ensure adequate cooling of machinery.

      • Optimize Mixing Cycle: Reduce mixing times where possible without compromising dispersion.

      • Improve Dispersion: Ensure all ingredients are thoroughly and evenly dispersed throughout the rubber matrix. Consider a multi-stage mixing process.

      • Use a Retarder: Introduce an anti-scorch agent (retarder) like N-(Cyclohexylthio)phthalimide (CTP) to the formulation to delay the onset of vulcanization.

      • Ensure Dry Ingredients: Use dry raw materials to avoid moisture contamination.

Issue 2: Low Crosslink Density and Poor Mechanical Properties

  • Question: The final vulcanized product has low hardness, low tensile strength, and high elongation, suggesting a low crosslink density. How can I increase it?

  • Answer: Insufficient crosslink density leads to poor mechanical properties.

    • Potential Causes:

      • Insufficient Accelerator Concentration: The dosage of MBS may be too low to effectively catalyze the vulcanization reaction.

      • Inadequate Cure Time or Temperature: The vulcanization time may be too short, or the temperature too low, for the crosslinking reaction to complete.

      • Incorrect Sulfur-to-Accelerator Ratio: The ratio between sulfur and MBS is critical for achieving optimal crosslinking.

      • Presence of Inhibiting Substances: Certain ingredients in the compound could be interfering with the vulcanization chemistry.

    • Solutions:

      • Increase MBS Concentration: Incrementally increase the dosage of MBS and evaluate the effect on cure characteristics and mechanical properties.

      • Optimize Cure Cycle: Increase the vulcanization time or temperature according to rheometer data (e.g., ensuring the cure time reaches t90 or beyond).

      • Adjust Sulfur/Accelerator Ratio: Experiment with different sulfur-to-MBS ratios to find the optimal balance for your system.

      • Review Formulation: Scrutinize all ingredients for potential incompatibilities or inhibitory effects.

Issue 3: Reversion and Degradation of Properties

  • Question: After an extended cure time, I'm observing a decrease in hardness and tensile strength. What is happening and how can I prevent it?

  • Answer: This phenomenon is known as reversion, which is the breakdown of crosslinks, particularly the less stable polysulfidic crosslinks, upon over-curing.

    • Potential Causes:

      • Excessive Cure Time or Temperature: Prolonged exposure to high temperatures can lead to the degradation of the crosslink network.

      • High Sulfur Content: Conventional vulcanization systems with high sulfur and low accelerator levels are more prone to reversion.

    • Solutions:

      • Optimize Cure Time: Determine the optimal cure time from a rheometer curve and avoid excessive over-curing.

      • Lower Cure Temperature: If possible, use a lower vulcanization temperature for a longer duration.

      • Adjust Curing System: Move towards a semi-efficient (semi-EV) or efficient (EV) vulcanization system by decreasing the sulfur level and increasing the accelerator-to-sulfur ratio. This promotes the formation of more stable mono- and disulfide crosslinks.

      • Use Anti-Reversion Agents: Incorporate anti-reversion agents into your formulation.

Issue 4: Blooming of Ingredients on the Surface

  • Question: I'm noticing a powdery or crystalline deposit on the surface of my cured rubber samples. What is this and how can I prevent it?

  • Answer: This is known as "blooming," which is the migration of unreacted compounding ingredients to the surface of the rubber.

    • Potential Causes:

      • Excessive Ingredient Concentration: The dosage of one or more ingredients (including MBS, sulfur, or other additives) exceeds its solubility in the rubber matrix.

      • Poor Dispersion: Inadequate mixing can lead to localized areas of high ingredient concentration, which are more likely to bloom.

    • Solutions:

      • Optimize Ingredient Levels: Ensure that the concentrations of all ingredients are within their recommended and solubility limits in the specific rubber being used.

      • Improve Dispersion: Enhance the mixing process to ensure all ingredients are well-dispersated.

      • Select More Soluble Alternatives: If a particular ingredient is consistently causing blooming, consider replacing it with a more soluble alternative if possible.

Data Presentation

The following tables provide illustrative data on how varying the concentration of this compound (MBS) can influence the cure characteristics and mechanical properties of a typical rubber compound. Note: These values are examples and the actual results will vary depending on the specific formulation and processing conditions.

Table 1: Effect of MBS Concentration on Cure Characteristics at a Constant Temperature

MBS Concentration (phr)Scorch Time (t_s2, min)Optimum Cure Time (t_90, min)Maximum Torque (M_H, dNm)Minimum Torque (M_L, dNm)Delta Torque (M_H - M_L, dNm)
0.54.512.015.02.512.5
1.05.010.518.52.615.9
1.55.89.021.02.718.3
2.06.57.522.52.819.7

Table 2: Effect of MBS Concentration on Mechanical Properties

MBS Concentration (phr)Crosslink Density (mol/cm³ x 10⁻⁴)Tensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)
0.51.218855055
1.01.6221250062
1.52.0251645068
2.02.3261940073

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of MBS

This protocol outlines the steps to systematically evaluate the effect of varying MBS concentrations on the properties of a rubber compound.

  • Formulation:

    • Define a base formulation, keeping all other ingredients (rubber, fillers, activators, sulfur, etc.) at a constant concentration.

    • Create a series of compounds with varying concentrations of MBS (e.g., 0.5, 1.0, 1.5, 2.0 phr).

  • Mixing:

    • Use a two-roll mill or an internal mixer for compounding.

    • Follow a consistent mixing sequence for all batches to ensure uniformity. A typical sequence is:

      • Masticate the rubber.

      • Add fillers and other non-reactive ingredients.

      • Add activators (zinc oxide, stearic acid).

      • In the final stage of mixing, add the accelerator (MBS) and sulfur at a lower temperature to prevent scorch.

    • Record the mixing time and final batch temperature for each compound.

  • Cure Characteristics Analysis:

    • Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) to analyze the cure characteristics of each uncured compound at a specified vulcanization temperature (e.g., 160°C).

    • From the rheometer curve, determine the following for each MBS concentration:

      • Scorch time (t_s2)

      • Optimum cure time (t_90)

      • Minimum torque (M_L)

      • Maximum torque (M_H)

      • Delta torque (M_H - M_L), which is an indicator of crosslink density.

  • Vulcanization (Curing):

    • Prepare test sheets of each compound by vulcanizing them in a compression molding press.

    • Use the optimum cure time (t_90) determined from the rheometer for the respective compound at the chosen vulcanization temperature and pressure.

  • Mechanical Property Testing:

    • Allow the vulcanized sheets to condition at room temperature for at least 24 hours before testing.

    • Die-cut dumbbell-shaped specimens from the cured sheets according to standard test methods (e.g., ASTM D412).

    • Conduct tensile testing to determine:

      • Tensile strength[5]

      • Modulus at a specific elongation (e.g., 100%, 300%)[5]

      • Elongation at break[5]

    • Measure the hardness of the vulcanized samples using a durometer (e.g., Shore A) according to standard methods (e.g., ASTM D2240).

  • Crosslink Density Measurement (Optional but Recommended):

    • Determine the crosslink density of the vulcanized samples using the equilibrium swelling method (e.g., ASTM D6814). This involves swelling a known mass of the vulcanized rubber in a suitable solvent (like toluene) and using the Flory-Rehner equation to calculate the crosslink density.

  • Data Analysis and Optimization:

    • Tabulate all the collected data (cure characteristics, mechanical properties, crosslink density).

    • Plot the properties as a function of MBS concentration to visualize the trends.

    • Select the MBS concentration that provides the best balance of processing safety (scorch time), cure efficiency, and the desired final mechanical properties for your application.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion Formulation 1. Formulation (Varying MBS) Mixing 2. Compounding (Two-Roll Mill/Internal Mixer) Formulation->Mixing Rheometry 3. Cure Analysis (MDR/ODR) Mixing->Rheometry Vulcanization 4. Vulcanization (Compression Molding) Rheometry->Vulcanization Determine t_90 Testing 5. Mechanical Testing (Tensile, Hardness) Vulcanization->Testing Swelling 6. Crosslink Density (Swelling Test) Vulcanization->Swelling Data_Analysis 7. Data Analysis & Optimization Testing->Data_Analysis Swelling->Data_Analysis

Caption: Workflow for optimizing MBS concentration.

Troubleshooting_Logic cluster_scorch Premature Vulcanization cluster_properties Poor Mechanical Properties cluster_reversion Over-curing Issues Start Problem Observed Scorch Scorch? Start->Scorch Scorch_Sol Reduce Temp/Time Decrease Accelerator Add Retarder Scorch->Scorch_Sol Yes Low_Props Low Hardness/Strength? Scorch->Low_Props No Low_Props_Sol Increase Accelerator Optimize Cure Cycle Check S/A Ratio Low_Props->Low_Props_Sol Yes Reversion Reversion? Low_Props->Reversion No Reversion_Sol Optimize Cure Time Adjust S/A Ratio (EV System) Reversion->Reversion_Sol Yes Signaling_Pathway cluster_inputs Inputs cluster_process Process cluster_outputs Outputs MBS MBS Concentration Crosslinking Vulcanization (Crosslink Formation) MBS->Crosslinking Processing_Safety Processing Safety (Scorch Time) MBS->Processing_Safety Sulfur Sulfur Concentration Sulfur->Crosslinking Temp_Time Cure Temperature & Time Temp_Time->Crosslinking Crosslink_Density Crosslink Density Crosslinking->Crosslink_Density Mechanical_Props Mechanical Properties (Tensile, Modulus, Hardness) Crosslink_Density->Mechanical_Props

References

Technical Support Center: Optimizing Morpholinyl Mercaptobenzothiazole (MMB) Dispersion in Rubber Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion of Morpholinyl mercaptobenzothiazole (MMB) in rubber matrices. Poor dispersion of this critical accelerator can lead to inconsistent vulcanization, reduced mechanical properties, and premature product failure.

Troubleshooting Guides

This section addresses common issues encountered during the incorporation of MMB into rubber compounds.

Issue 1: Agglomerates of MMB are visible in the uncured rubber stock.

  • Question: What are the primary causes of visible MMB agglomerates in my rubber compound?

  • Answer: Visible agglomerates of MMB typically stem from several factors:

    • Inadequate Mixing Energy: The shear forces during mixing may be insufficient to break down the MMB powder particles and distribute them evenly throughout the rubber matrix.[1]

    • Improper Mixing Sequence: The point at which MMB is added in the mixing cycle is crucial. Adding it too early or too late can hinder its dispersion.

    • High Filler Loading: High levels of other fillers, such as carbon black or silica, can compete for the available shear energy, making it more difficult to disperse the accelerator.

    • Moisture Content: The presence of moisture can cause the MMB powder to clump together, forming agglomerates that are difficult to break down.

Issue 2: Inconsistent curing times and final product properties.

  • Question: My vulcanization times are varying between batches, and the physical properties of the final rubber product are inconsistent. Could this be related to MMB dispersion?

  • Answer: Yes, poor and inconsistent dispersion of MMB is a very likely cause. Localized high concentrations of MMB can lead to fast curing in those areas, while areas with low concentrations will cure much slower. This non-uniform cross-linking results in variable mechanical properties such as tensile strength, modulus, and hardness throughout the product.[2][3]

Issue 3: Reduced mechanical properties in the vulcanized rubber.

  • Question: The tensile strength and tear resistance of my rubber product are lower than expected. How can MMB dispersion affect these properties?

  • Answer: Poorly dispersed MMB particles can act as stress concentration points within the rubber matrix. These agglomerates create weak spots where cracks can initiate and propagate under stress, leading to a significant reduction in tensile strength, tear resistance, and fatigue life.[2]

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is this compound (MMB)?

  • Answer: this compound, also known as MMB or MOR, is a delayed-action accelerator used in the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile-butadiene rubber (NBR). It belongs to the thiazole (B1198619) class of accelerators.[4]

  • Question: Why is good dispersion of MMB important?

  • Answer: Uniform dispersion of MMB is critical for achieving consistent and predictable vulcanization kinetics, which in turn ensures uniform cross-link density throughout the rubber product. This leads to optimized and reliable mechanical properties, improved aging resistance, and overall product quality.[2]

Improving MMB Dispersion

  • Question: What strategies can I employ to improve the dispersion of MMB in my rubber compounds?

  • Answer: Several strategies can be effective:

    • Optimize Mixing Parameters: Adjusting mixing time, temperature, and rotor speed can significantly impact dispersion.

    • Use of Dispersing Agents: Incorporating processing aids or dispersing agents can help to wet the surface of the MMB particles and reduce their tendency to agglomerate.

    • Masterbatching: Preparing a masterbatch of MMB in a portion of the polymer can facilitate better dispersion in the final compound.

    • Polymer-Bound Dispersions (PBDs): Using MMB in a pre-dispersed, polymer-bound form can offer superior dispersion and handling properties.[2]

    • Physical Form of MMB: The physical form of the MMB (e.g., powder vs. pellet) can influence its handling and dispersion characteristics. Pellets may reduce dusting but require sufficient shear to break down and disperse effectively.[5]

Data Presentation: Factors Influencing MMB Dispersion

The following table summarizes key factors and their potential impact on MMB dispersion.

FactorParameterEffect on MMB DispersionRecommendations
Mixing Process Mixing TimeInsufficient time leads to poor dispersion. Excessive time can lead to polymer degradation.Optimize mixing time through experimental trials. Monitor compound temperature.
Mixing TemperatureHigher temperatures can lower viscosity, reducing shear forces and hindering dispersion.[6][7]Maintain a sufficiently high viscosity during the initial dispersion phase. Control temperature throughout the mixing cycle.
Rotor SpeedHigher rotor speeds generally increase shear and improve dispersion.Balance rotor speed with temperature control to avoid premature curing (scorch).
Fill FactorAn optimal fill factor ensures proper material contact and shear.Follow the internal mixer manufacturer's recommendations for the specific rubber compound.
Formulation Dispersing AgentsCan improve wetting of the MMB powder and reduce agglomeration.Select a dispersing agent compatible with the rubber matrix and other ingredients. Evaluate effectiveness at different concentrations.
Polymer-Bound MMBProvides MMB in a pre-dispersed form, leading to excellent homogeneity.[2]Consider using polymer-bound dispersions for critical applications requiring high levels of consistency.
Physical FormPowder offers a larger surface area but can be dusty and prone to agglomeration. Pellets are less dusty but require adequate shear for breakdown.Select the physical form based on your mixing equipment and handling capabilities.
Order of AdditionAdding MMB with other fine powders can lead to competition for shear.A common practice is to add accelerators in the final mixing stage after fillers have been incorporated.

Experimental Protocols

Protocol 1: Assessment of MMB Dispersion using Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To visually assess the dispersion of MMB in a vulcanized rubber matrix and identify the elemental composition of any agglomerates.

Methodology:

  • Sample Preparation:

    • Carefully cut a thin cross-section of the vulcanized rubber sample using a cryo-ultramicrotome to obtain a smooth, representative surface.

    • Mount the sample on an SEM stub using conductive carbon tape.

    • If the rubber is non-conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging:

    • Insert the prepared sample into the SEM chamber.

    • Use a backscattered electron (BSE) detector, which is sensitive to atomic number contrast. Since MMB contains sulfur, which has a higher atomic number than the carbon and hydrogen in the rubber matrix, areas with higher concentrations of MMB will appear brighter.

    • Acquire images at various magnifications (e.g., 100x, 500x, 1000x) from different areas of the sample to assess the overall dispersion.

  • EDX Analysis:

    • Select regions of interest, particularly any bright spots or suspected agglomerates observed in the SEM images.

    • Perform EDX analysis on these regions to obtain an elemental spectrum. The presence of a strong sulfur peak will confirm the identity of the particles as MMB.

    • EDX mapping can also be performed over a larger area to visualize the distribution of sulfur, providing a clear map of MMB dispersion.[8][9]

Protocol 2: Assessment of MMB Dispersion using Rheological Analysis (Payne Effect)

Objective: To indirectly assess the state of MMB dispersion by measuring the strain-dependent storage modulus (G') of the uncured rubber compound. While primarily used for reinforcing fillers, significant agglomerates of any particulate can contribute to the Payne effect.

Methodology:

  • Sample Preparation:

    • Prepare uncured rubber samples with varying levels of MMB dispersion (e.g., by altering mixing time or energy).

    • Mold the samples into discs suitable for the rheometer geometry (e.g., parallel plate or cone-plate).

  • Rheological Measurement:

    • Use a Rubber Process Analyzer (RPA) or a dynamic mechanical analyzer (DMA) capable of performing strain sweeps.

    • Set the temperature to a value below the vulcanization onset to prevent curing during the test.

    • Perform a strain amplitude sweep from a low strain (e.g., 0.1%) to a high strain (e.g., 100%) at a constant frequency (e.g., 1 Hz).

    • Record the storage modulus (G') as a function of strain amplitude.

  • Data Analysis:

    • The Payne effect is quantified as the difference between the storage modulus at low strain (G' at 0.1%) and the storage modulus at high strain (G' at 100%).

    • A larger Payne effect (a significant drop in G' with increasing strain) can indicate a more extensive network of agglomerated particles. A lower Payne effect suggests better dispersion.[10]

    • Compare the Payne effect values for samples with different dispersion levels to quantify the improvement.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor MMB Dispersion Suspected issue Identify Issue: - Visible Agglomerates - Inconsistent Curing - Poor Mechanical Properties start->issue visual_inspection Visual Inspection of Uncured Stock issue->visual_inspection rheological_testing Rheological Analysis (e.g., Payne Effect) issue->rheological_testing microscopy Microscopy (SEM/EDX) of Cured Sample issue->microscopy analysis Analyze Dispersion Quality visual_inspection->analysis rheological_testing->analysis microscopy->analysis root_cause Identify Root Cause analysis->root_cause solution Solution: Improved Dispersion Achieved analysis->solution Dispersion is Good mixing_params Optimize Mixing Parameters: - Time - Temperature - Rotor Speed root_cause->mixing_params Mixing Issue formulation_adj Adjust Formulation: - Add Dispersing Agent - Use Polymer-Bound MMB root_cause->formulation_adj Formulation Issue material_form Evaluate MMB Physical Form: - Powder vs. Pellet root_cause->material_form Material Form Issue re_evaluate Re-evaluate Dispersion mixing_params->re_evaluate formulation_adj->re_evaluate material_form->re_evaluate re_evaluate->analysis

Caption: Troubleshooting workflow for addressing poor MMB dispersion.

Logical_Relationships cluster_inputs Input Parameters cluster_outputs Compound & Product Properties mixing_energy Mixing Energy (Time, Speed) dispersion MMB Dispersion mixing_energy->dispersion Increases mixing_temp Mixing Temperature mixing_temp->dispersion Can Decrease (if viscosity drops too low) dispersing_agent Dispersing Agent dispersing_agent->dispersion Improves mmb_form MMB Physical Form mmb_form->dispersion Influences cure_consistency Cure Consistency dispersion->cure_consistency Improves mech_properties Mechanical Properties dispersion->mech_properties Improves

Caption: Logical relationships between input parameters and MMB dispersion.

References

Addressing scorch safety issues with "Morpholinyl mercaptobenzothiazole" accelerators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Morpholinyl mercaptobenzothiazole (MMBT, also known as MBS) accelerators, with a specific focus on addressing scorch safety challenges in rubber compounding.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMBT/MBS)?

A1: this compound is a chemical compound used as a delayed-action vulcanization accelerator in the rubber industry. It belongs to the sulfenamide (B3320178) class of accelerators, which are renowned for providing a good balance between a fast cure rate and excellent processing safety.[1][2] The delayed-action mechanism helps prevent premature vulcanization, also known as scorch.[1][2]

Q2: What is "scorch" and why is scorch safety important?

A2: Scorch is the premature cross-linking or vulcanization of a rubber compound during processing steps like mixing, milling, or extrusion.[3] This can happen if the compound is exposed to excessive heat for too long before it is shaped into its final form.[4] Scorch safety refers to a compound's ability to resist this premature vulcanization. It is critically important because once a compound scorches, its viscosity increases dramatically, making it difficult or impossible to process further, leading to material waste and production downtime.[5]

Q3: How does MMBT provide good scorch safety?

A3: MMBT is a sulfenamide accelerator, which provides a delayed onset of cure.[1] The vulcanization process involves a vulcanization induction stage (scorch stage) where cross-linking has not yet begun.[3] During this induction period, the MMBT molecule undergoes a series of chemical reactions, including breaking its S-N bond, to eventually form the active vulcanizing agents.[6] This multi-step activation provides a built-in time delay before rapid cross-linking begins, ensuring the rubber remains processable for a longer duration at processing temperatures.[6]

Q4: What are the main advantages of using MMBT over other accelerators like MBT?

A4: The primary advantage of MMBT over thiazole (B1198619) accelerators like 2-mercaptobenzothiazole (B37678) (MBT) is its superior scorch safety.[2] While MBT is a very active and fast accelerator, it is prone to causing scorch at processing temperatures.[2][7] MMBT provides a longer scorch time, allowing for safer and more controlled processing, especially in complex formulations or high-temperature operations, while still offering a reasonably fast cure rate once vulcanization temperature is reached.[2]

Troubleshooting Guide: Scorch Safety Issues

This guide addresses common problems related to premature vulcanization when using MMBT and other sulfenamide accelerators.

Problem 1: Shorter-than-expected scorch time despite using MMBT.

  • Symptom: The rubber compound becomes stiff and difficult to process on the mill or extruder. Mooney viscometer or rheometer tests show a scorch time (t₅ or ts₂) that is significantly lower than the specification for the formulation.

  • Possible Causes:

    • Excessive Heat History: The compound was exposed to high temperatures for too long during mixing. This can be due to high mixer speeds, prolonged mixing cycles, or inadequate cooling.[4][8][9]

    • Presence of Secondary Accelerators: The formulation may contain highly basic secondary accelerators (e.g., guanidines, thiurams) that "kick" or activate the MMBT too early, reducing the scorch delay.[10][11]

    • Incorrect Compounding Ingredients: Certain ingredients can reduce scorch safety. For example, some types of carbon black are more scorchy than others.[12] An acidic environment can also sometimes reduce the stability of sulfenamide accelerators.

    • Contamination: Contamination of mixing equipment with faster-curing compounds can compromise scorch safety.[8]

  • Recommended Solutions:

    • Optimize Mixing Process: Strictly control mixing temperatures and times.[8][13] Ensure cooling systems on internal mixers and mills are functioning efficiently. Consider a two-stage mixing process where the MMBT and sulfur are added in a final, cooler mixing stage.[4]

    • Review Accelerator Package: If a secondary accelerator is used, consider reducing its dosage or switching to a less active one. The ratio of primary to secondary accelerator is crucial for balancing cure rate and scorch safety.[10]

    • Add a Retarder: Incorporate a pre-vulcanization inhibitor (PVI), also known as an anti-scorching agent or retarder, into the formulation. These chemicals work by delaying the action of the accelerator without significantly affecting the overall cure rate.[9]

    • Ensure Equipment Cleanliness: Implement thorough cleaning procedures for all processing equipment between different compound batches.[8]

Problem 2: Inconsistent scorch times from batch to batch.

  • Symptom: Different batches of the same formulation exhibit significant variations in scorch time, leading to unpredictable processing behavior.

  • Possible Causes:

    • Poor Dispersion: Uneven dispersion of the MMBT, sulfur, or other activators (like zinc oxide and stearic acid) can create localized "hot spots" with high concentrations of curatives, leading to premature vulcanization in those areas.[9]

    • Variability in Raw Materials: Batch-to-batch variation in raw materials, including the polymer itself or fillers, can affect the compound's thermal history and reactivity.

    • Inconsistent Storage Conditions: Storing the unvulcanized rubber compound at elevated temperatures or for extended periods can consume a portion of the scorch safety time before processing even begins.[5][9]

  • Recommended Solutions:

    • Improve Mixing Uniformity: Adjust the mixing procedure (e.g., order of ingredient addition, mixing time) to ensure all components are homogeneously dispersed.[4] Using MMBT in a pre-dispersed polymer-bound form can also improve uniformity.

    • Qualify Raw Materials: Implement stricter quality control checks on incoming raw materials to ensure consistency.

    • Control Storage Environment: Store compounded rubber in a cool, dry place away from heat sources.[9] Use a "first-in, first-out" inventory system to minimize storage time.

Quantitative Data: Accelerator Performance Comparison

The following table summarizes typical cure characteristics for various accelerators in a natural rubber (NR) formulation. This data illustrates the trade-off between scorch safety and cure speed.

Accelerator TypeClassScorch Time (ts₂) (minutes)Cure Time (t₉₀) (minutes)Cure Rate Index (CRI)¹
MBT ThiazoleShort (e.g., 2-4)Fast (e.g., 5-8)High
MBTS ThiazoleModerate (e.g., 4-6)Moderate (e.g., 10-15)Medium
CBS SulfenamideLong (e.g., 5-10)Fast (e.g., 12-18)High
TBBS SulfenamideLonger (e.g., 10-20)Fast (e.g., 15-25)High
MMBT (MBS) SulfenamideLong (e.g., 8-15)Moderate (e.g., 15-22)Medium-High
DCBS SulfenamideVery Long (e.g., 20-30)Slow (e.g., 25-35)Medium

¹ Cure Rate Index (CRI) is calculated as 100 / (t₉₀ - ts₂). A higher CRI indicates a faster cure rate after the scorch period. Note: Values are representative and can vary significantly based on the specific formulation, polymer type, and test temperature (typically 135°C-160°C). Data is synthesized from general knowledge presented in sources.[2][12][14][15]

Experimental Protocols

Mooney Scorch Test (ASTM D1646)

This test measures the pre-vulcanization characteristics of a rubber compound.[16][17]

  • Objective: To determine the Mooney scorch time, which is the time it takes for the viscosity of a rubber compound to begin rising at a specific test temperature.[18][19]

  • Apparatus: Mooney Viscometer, consisting of a heated, pressurized die cavity and a rotating disk (rotor).[20]

  • Procedure:

    • Sample Preparation: Prepare a uniform, disc-shaped specimen from the uncured rubber compound. The specimen volume should be sufficient to slightly overfill the die cavity.[16]

    • Temperature Stabilization: Preheat the viscometer dies to the specified test temperature (e.g., 135°C).

    • Test Execution: Place the specimen in the die cavity, close the press, and start the test. The rotor begins to turn at a constant speed (typically 2 rpm).[20]

    • Data Acquisition: The instrument records the torque (in Mooney Units, MU) required to rotate the rotor as a function of time. The test begins with a minimum viscosity reading. As cross-linking starts, the torque increases.

  • Data Interpretation:

    • Minimum Viscosity (ML): The lowest torque value recorded during the test.

    • Scorch Time (t₅ or t₁₀): The time, measured from the start of the test, required for the Mooney viscosity to increase by 5 (t₅) or 10 (t₁₀) units above the minimum viscosity.[18] This value represents the processing safety window.[21]

Oscillating Disk Rheometer (ODR) / Moving Die Rheometer (MDR) (ASTM D2084)

This test measures the complete cure characteristics of a rubber compound.[22][23][24]

  • Objective: To generate a cure curve (Torque vs. Time) that defines scorch time, cure time, cure rate, and the final cured stiffness.

  • Apparatus: An ODR or MDR, which contains a heated, sealed die cavity. A rotor (in ODR) or the lower die (in MDR) oscillates at a fixed angle and frequency, applying a shear strain to the sample.[22]

  • Procedure:

    • Sample Preparation: A specific volume of the uncured rubber compound is placed into the die cavity.[25]

    • Test Execution: The dies are closed, and the sample is heated to the vulcanization temperature (e.g., 160°C). The oscillation begins, and the instrument measures the torque required to oscillate the die/rotor.[26]

    • Data Acquisition: The torque is plotted against time. Initially, the torque drops as the material softens, then rises as vulcanization proceeds, and finally plateaus or reverts upon completion of the cure.

  • Data Interpretation:

    • Minimum Torque (ML): The lowest torque value, representing the stiffness of the uncured compound.[26]

    • Maximum Torque (MH): The highest torque value, representing the stiffness of the fully cured compound.[26]

    • Scorch Time (ts₂): The time to reach a 2 dN·m (or specified unit) increase in torque above ML. This is a measure of processing safety.

    • Optimum Cure Time (tc₉₀): The time to reach 90% of the total torque change (ML + 0.9 * (MH - ML)). This is often considered the optimal state of cure.[26]

Visualizations

Scorch_Troubleshooting_Workflow General Troubleshooting Workflow for Scorch Issues start Scorch Problem Identified (e.g., via Mooney/Rheometer data or processing issues) check_temp Review Processing Temperatures (Mixing, Milling, Extrusion) start->check_temp is_temp_high Is Temperature Excessive? check_temp->is_temp_high reduce_temp Action: Reduce Temperature, Improve Cooling, Shorten Cycle is_temp_high->reduce_temp Yes check_formula Review Formulation: Accelerator Package & Other Ingredients is_temp_high->check_formula No retest Re-test Compound (Mooney/Rheometer) reduce_temp->retest is_formula_aggressive Is Accelerator System Too Fast? (e.g., high-activity kicker) check_formula->is_formula_aggressive adjust_formula Action: Reduce Secondary Accelerator, Switch to Slower Kicker, Add Retarder (PVI) is_formula_aggressive->adjust_formula Yes check_dispersion Investigate Dispersion & Storage Conditions is_formula_aggressive->check_dispersion No adjust_formula->retest is_dispersion_poor Poor Dispersion or Improper Storage? check_dispersion->is_dispersion_poor improve_process Action: Optimize Mixing Cycle, Control Storage Temperature/Time is_dispersion_poor->improve_process Yes is_dispersion_poor->retest No improve_process->retest end_ok Problem Resolved retest->end_ok Pass end_not_ok Problem Persists: Consult Technical Specialist retest->end_not_ok Fail

Caption: A flowchart for systematically troubleshooting scorch safety problems.

Accelerator_Comparison Relative Scorch Safety vs. Cure Rate of Accelerator Classes cluster_axes X_axis < Short Scorch Safety (Fast Acting)  ---  Long Scorch Safety (Delayed Action) > Y_axis < Slow Cure Rate  ---  Fast Cure Rate > Thiurams Thiurams & Dithiocarbamates Thiazoles Thiazoles (e.g., MBT, MBTS) Sulfenamides Sulfenamides (e.g., MMBT/MBS, CBS, TBBS) Guanidines Guanidines (often as secondary)

Caption: Comparison of common rubber accelerator classes by scorch and cure speed.

References

Effect of temperature on the stability of "Morpholinyl mercaptobenzothiazole" during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the effect of temperature on the stability of Morpholinyl Mercaptobenzothiazole (also known as MBS or MMBT) during processing. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended processing temperature for this compound?

A1: this compound is a delayed-action accelerator that becomes very active above 140°C.[1] Processing temperatures should be carefully controlled to remain within the optimal vulcanization window to ensure efficient curing without premature decomposition.

Q2: What is the melting point of this compound?

A2: The initial melting point of industrial-grade this compound is typically 78°C or higher, with a final melting point around 80-90°C.[1][2]

Q3: Does this compound decompose at high temperatures?

A3: Yes, when heated to decomposition, this compound can emit highly toxic fumes containing oxides of sulfur and nitrogen.[3] The thermal instability of the benzothiazole (B30560) sulfenamide (B3320178) bond can lead to gradual decomposition, especially with prolonged exposure to heat.[2][4]

Q4: How does temperature affect the storage and stability of this compound?

A4: this compound has a limited shelf life due to the thermal instability of the benzothiazole sulfenamide bond.[4] It is recommended to store the material in a cool, low-temperature environment to maintain its stability.[2] One source suggests a good storage stability period of six months; beyond this, the tendency for the material to cause premature vulcanization (scorch) may increase.[2] A patent has also noted that the compound can steadily decompose during storage.

Q5: What are the signs of this compound instability during processing?

A5: The primary indicator of instability during processing is "scorch," which is premature vulcanization of the rubber compound. As a delayed-action accelerator, this compound is designed to have a long scorch time, providing good processing safety.[1][2][5] A reduction in this delay can indicate that the material has started to lose its stability, potentially due to excessive processing temperatures or prolonged storage at elevated temperatures.

Troubleshooting Guides

Issue 1: Premature Vulcanization (Scorch) During Processing
  • Symptoms: The rubber compound becomes stiff and difficult to process before the main curing stage.

  • Possible Causes & Solutions:

    • Excessive Processing Temperature: The processing temperature may be exceeding the activation threshold of the accelerator prematurely.

      • Solution: Carefully monitor and control the temperature during mixing and initial processing stages to keep it below the activation temperature of 140°C.

    • Degraded Accelerator: The this compound may have degraded due to improper storage or age, leading to a shorter scorch delay.

      • Solution: Use fresh accelerator from a properly stored container. Ensure storage is in a cool, dry place away from direct heat.

    • Interaction with Other Components: Other additives in the compound may be lowering the activation temperature of the accelerator.

      • Solution: Review the formulation for any known interactions. Thiuram or guanidine (B92328) accelerators can boost the cure performance of MBS.[1]

Issue 2: Inconsistent Curing Performance
  • Symptoms: Variation in the final properties of the vulcanized product, such as hardness or tensile strength.

  • Possible Causes & Solutions:

    • Inconsistent Temperature Control: Fluctuations in the curing temperature can lead to variable crosslink density.

      • Solution: Ensure uniform and stable temperature distribution throughout the curing process.

    • Accelerator Degradation: Use of an accelerator that has partially decomposed will result in a lower effective concentration.

      • Solution: Verify the quality and age of the this compound. If in doubt, use a fresh batch.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueSource(s)
Initial Melting Point ≥ 78 °C[1]
Final Melting Point 80 - 90 °C[2]
Activation Temperature > 140 °C[1]
Flash Point 188 °C[3]
Decomposition Emits toxic fumes of SOx & NOx upon heating to decomposition.[3]

Note: There are conflicting reports on the melting point, with one source stating a range of 175-182°C.[6] However, technical data sheets for the industrial product consistently report the lower range presented in the table.

Experimental Protocols

While specific experimental protocols for determining the thermal stability of this compound were not detailed in the search results, standard techniques for such analysis include:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and kinetics.

    • General Methodology: A small, known mass of the this compound sample is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the sample's mass as a function of temperature. The temperature at which significant mass loss begins is considered the onset of decomposition.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and exothermic or endothermic decomposition events.

    • General Methodology: A small, encapsulated sample of this compound and an empty reference pan are placed in the DSC instrument. They are heated at a controlled rate. The instrument measures the heat flow to the sample relative to the reference. An endothermic peak indicates melting, while an exothermic peak can indicate decomposition.

Visualizations

Troubleshooting_Scorch start Start: Premature Vulcanization (Scorch) Observed check_temp Is processing temperature > 140°C? start->check_temp reduce_temp Action: Reduce processing temperature check_temp->reduce_temp Yes check_storage Was accelerator stored properly (cool, dry)? check_temp->check_storage No end_resolved End: Issue Resolved reduce_temp->end_resolved use_fresh Action: Use fresh, properly stored accelerator check_storage->use_fresh No review_formulation Review formulation for interacting components check_storage->review_formulation Yes use_fresh->end_resolved review_formulation->end_resolved

Caption: Troubleshooting workflow for premature vulcanization (scorch).

Logical_Relationship Temp Temperature Stability MBS Stability Temp->Stability inversely affects Scorch Scorch Risk (Premature Vulcanization) Stability->Scorch inversely affects Processing Processing Safety Stability->Processing directly affects

Caption: Relationship between temperature, stability, and processing safety.

References

Overcoming challenges in the analysis of "Morpholinyl mercaptobenzothiazole" in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholinyl mercaptobenzothiazole (MMBT) and related compounds in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synonyms for this compound?

A1: this compound is also known by several other names, which is important to recognize when reviewing literature and sourcing standards. These include:

  • 2-(4-Morpholinylmercapto)benzothiazole (MOR)[1]

  • 2-(Morpholinodithio)benzothiazole (MBSS)[2][3]

  • 4-Morpholinyl-2-benzothiazyl disulfide[1]

  • Benzothiazole, 2-(4-morpholinyldithio)-[1]

Q2: What are the primary analytical techniques used for the analysis of MMBT and its related compounds?

A2: The most common analytical techniques for MMBT and its precursors/degradation products like 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis-benzothiazole (MBTS) are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] HPLC is frequently used for routine analysis and purity assessment, while LC-MS/MS offers higher sensitivity and selectivity for complex matrices.[4] GC-MS can also be used, but care must be taken due to the thermal lability of some benzothiazoles.[4][5]

Q3: Are there any known stability issues with MMBT or related compounds during analysis?

A3: Yes, stability can be a significant issue. 2,2'-dithiobis-benzothiazole (MBTS) has been shown to be unstable under certain LC-MS/MS experimental conditions, undergoing homolytic cleavage of the S-S bond to form 2-mercaptobenzothiazole (MBT).[4] This can lead to inaccurate quantification of both MBTS and MBT. Additionally, MMBT and related compounds can react with certain solvents like acetone, forming new compounds.[6] It is also important to note that the pH of the mobile phase can significantly influence the retention times and UV absorbance of these compounds, particularly MBT.[7]

Troubleshooting Guides

Sample Preparation

Problem: Poor recovery of MMBT from a solid matrix (e.g., rubber).

  • Possible Cause: Inappropriate extraction solvent.

  • Troubleshooting Tip: Acetone and other ketones should be avoided as extraction solvents, as they can react with MMBT.[6] Methyl tert-butyl ether (MTBE) has been identified as a more suitable and unreactive solvent for the extraction of MMBT from solid rubber products.[4][6] Sonication can be used to improve extraction efficiency.[4]

Problem: Low recovery of MBT from biological fluids (e.g., urine).

  • Possible Cause: Incomplete hydrolysis of conjugates.

  • Troubleshooting Tip: In biological systems, MBT is often present as conjugates (e.g., glucuronides, sulfates).[8] Enzymatic hydrolysis, for instance using β-glucuronidase, is a crucial step to release the free MBT before extraction and analysis.[8][9] Ensure optimal conditions for the enzymatic reaction (e.g., pH, temperature, incubation time).

Chromatographic Analysis

Problem: Peak tailing or poor peak shape for MBT in HPLC.

  • Possible Cause: Silanol (B1196071) interactions on the HPLC column or inappropriate mobile phase pH.

  • Troubleshooting Tip: Use a modern, end-capped C18 column or a specialized column with low silanol activity.[10] The pH of the mobile phase significantly affects the retention and peak shape of MBT; buffering the mobile phase is recommended.[7] For example, a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid or a phosphate (B84403) buffer can improve peak shape.[3][11]

Problem: Decomposition of MMBT-related compounds during GC analysis.

  • Possible Cause: Thermal degradation in the hot GC inlet.

  • Troubleshooting Tip: Many benzothiazoles are thermally labile.[4] To prevent decomposition of compounds like MBT, consider using a programmable temperature vaporization (PTV) inlet.[5] This technique involves injecting the sample into a cold inlet, followed by a gradual temperature increase, which minimizes thermal stress on the analyte.[5]

Problem: Co-elution of MMBT with matrix components.

  • Possible Cause: Insufficient chromatographic resolution.

  • Troubleshooting Tip: Optimize the HPLC gradient to improve separation. Adjusting the mobile phase composition, gradient slope, or using a different stationary phase can enhance resolution. For complex matrices, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and can distinguish the analyte from co-eluting interferences.[4]

Quantitative Data Summary

AnalyteMatrixMethodRecoveryLOD/LOQ/DLReference
MBTRubber ExtractLC-MS/MS87.3%DL: 6 ng/mL[4]
MBTHuman UrineLC-MS/MS-LOD: 0.4 µg/L, LOQ: 1 µg/L[8]
MBTFood SimulantLC-APcI-MS82%0.005-0.043 mg/kg[12]
BenzothiazoleFood SimulantLC-APcI-MS87%0.005-0.043 mg/kg[12]
MBT-HPLC98.63%-[11]
MBTS-HPLC98.66%-[11]

Experimental Protocols

Protocol 1: HPLC Analysis of MMBT (MBSS) and its Intermediates

This protocol is adapted from a method for the simultaneous determination of MMBT (MBSS), MBT, and MBTS.[2]

  • Standard Preparation:

    • Prepare individual stock solutions of MMBT, MBT, and MBTS at 1 mg/mL in Tetrahydrofuran (THF).

    • From the stock solutions, prepare a mixed working standard solution containing all three analytes at 100 µg/mL by diluting with THF.

  • Sample Preparation:

    • Accurately weigh a representative sample.

    • Dissolve the sample in THF to achieve a final concentration within the instrument's calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Detector: UV-Vis at 280 nm.[3]

    • Column Temperature: 30 °C.[3]

  • Data Analysis:

    • Identify peaks based on retention times compared to standards.

    • Quantify using peak areas and a calibration curve.

Protocol 2: LC-MS/MS Analysis of MBT in Human Urine

This protocol is based on a method for determining total MBT in human urine.[8][9]

  • Standard Preparation:

    • Prepare a stock solution of MBT (e.g., 1 mg/mL) in acetonitrile.

    • Prepare working standards by serial dilution in acetonitrile.

    • Prepare an internal standard (ISTD) solution (e.g., MBT-d4) in acetonitrile.

  • Sample Preparation:

    • Thaw urine samples at room temperature and mix thoroughly.

    • Take a 0.5 mL aliquot of urine and place it in a 1.5 mL vial.

    • Add 10 µL of the ISTD solution.

    • Add 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

    • For hydrolysis of conjugates, add 5 µL of β-glucuronidase, mix, and incubate for three hours at 37 °C.[9]

    • After incubation, the sample is ready for direct injection or further cleanup if necessary.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM). For MBT, the transition m/z 168/135 can be used.[4]

    • Specific column, mobile phase, and gradient conditions should be optimized for the specific instrument and application.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Sample / Standard dissolve Dissolve in THF start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (280 nm) separate->detect identify Identify by Retention Time detect->identify quantify Quantify by Peak Area identify->quantify end Results quantify->end

Caption: HPLC analysis workflow for MMBT and related compounds.

troubleshooting_tree start Poor Analytical Result p1 Poor Recovery? start->p1 p2 Bad Peak Shape? p1->p2 No s1a Check Extraction Solvent (Avoid Acetone, Use MTBE) p1->s1a Yes p3 Analyte Degradation (GC)? p2->p3 No s2 Optimize Mobile Phase pH (Use Buffer/Acid) p2->s2 Yes s3 Use PTV Inlet p3->s3 Yes s1b Ensure Complete Hydrolysis (for biological samples) s1a->s1b

Caption: Troubleshooting decision tree for MMBT analysis.

References

Technical Support Center: Minimizing Residual Morpholinyl Mercaptobenzothiazole (MMBT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with strategies to minimize residual Morpholinyl Mercaptobenzothiazole (MMBT) in final products. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMBT) and why is it a concern as a residual impurity?

A1: this compound (MMBT) is a chemical compound widely used as a delayed-action accelerator in the vulcanization process of rubber.[1] Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials.[2] MMBT helps to control the speed of this reaction, ensuring optimal properties in the final rubber product.

The primary concern with residual MMBT is its potential to be a skin sensitizer, meaning it can cause allergic contact dermatitis in some individuals.[3] For products that come into contact with the skin, such as medical gloves or pharmaceutical stoppers, minimizing residual MMBT is crucial to ensure user safety. Regulatory bodies emphasize the control of impurities in pharmaceutical products to guarantee their safety and efficacy.

Q2: What are the common sources of residual MMBT in final products?

A2: The primary source of residual MMBT is an incomplete reaction or excess accelerator used during the vulcanization process. The efficiency of the vulcanization, the specific formulation of the rubber, and the processing parameters all influence the amount of unreacted MMBT that may remain in the final product. Leaching of MMBT from rubber components into a final product, such as a drug formulation, is also a significant concern.[4]

Q3: What analytical methods are used to detect and quantify residual MMBT?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the detection and quantification of MMBT and other benzothiazole (B30560) derivatives in various materials.[5] HPLC with UV detection is a common configuration for this analysis. For more sensitive applications, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed, offering lower detection limits.[6]

Troubleshooting Guides

This section provides structured guidance to address specific issues related to minimizing residual MMBT.

Issue 1: High Levels of Residual MMBT Detected in the Final Product

Possible Causes and Suggested Solutions:

Possible Cause Suggested Solution
Suboptimal Vulcanization Parameters Optimize the vulcanization process by adjusting time, temperature, and pressure. A longer cure time at an appropriate temperature can lead to a more complete reaction of the accelerator, thereby reducing residuals. However, excessive heat can lead to reversion and degradation of the rubber.[7][8] It is crucial to perform kinetic studies to determine the optimal cure parameters for your specific rubber formulation.
Excess Accelerator in Formulation Carefully review and optimize the amount of MMBT in the rubber formulation. Use the minimum amount of accelerator necessary to achieve the desired vulcanizate properties. Consider the use of a secondary accelerator to improve the efficiency of the primary accelerator.[9][10]
Inefficient Post-Vulcanization Processing Implement a thorough post-vulcanization washing or extraction step. This can effectively remove unreacted MMBT from the surface and bulk of the material.
Issue 2: Ineffective Removal of MMBT Through Post-Production Washing

Possible Causes and Suggested Solutions:

Possible Cause Suggested Solution
Inappropriate Washing Solvent The choice of solvent is critical for effective extraction. While acetone (B3395972) has been traditionally used, it can react with MMBT.[5] Methyl tert-butyl ether (MTBE) has been suggested as a more suitable and unreactive solvent for extracting MMBT from solid rubber products.[5] For aqueous washing, consider adjusting the pH, as the solubility of MMBT can be pH-dependent.
Insufficient Washing Time or Temperature Increase the duration and/or temperature of the washing process to enhance the diffusion and removal of MMBT from the material. Agitation or sonication can also improve the efficiency of the extraction process.
Surface Blooming of MMBT "Blooming" is the migration of unreacted compounding ingredients to the surface of the rubber after vulcanization. If MMBT blooms to the surface, a simple surface wash may be effective. However, for MMBT trapped within the polymer matrix, a more rigorous extraction protocol is necessary.

Experimental Protocols

Protocol 1: Solvent Extraction of Residual MMBT from a Cured Rubber Product

Objective: To extract and quantify residual MMBT from a cured rubber sample.

Materials:

  • Cured rubber sample

  • Methyl tert-butyl ether (MTBE), HPLC grade[5]

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • HPLC system with UV detector

  • MMBT standard for calibration

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Cut a known weight of the cured rubber sample into small pieces (e.g., 2x2 mm) to maximize surface area.

  • Place the rubber pieces into a cellulose (B213188) extraction thimble.

  • Assemble the Soxhlet extraction apparatus with a round-bottom flask containing a known volume of MTBE.

  • Perform the extraction for a defined period (e.g., 8-24 hours), allowing the solvent to cycle through the sample.

  • After extraction, allow the apparatus to cool.

  • Carefully remove the round-bottom flask containing the MTBE extract.

  • Concentrate the extract to a smaller, known volume using a rotary evaporator at a controlled temperature to avoid degradation of MMBT.

  • Transfer the concentrated extract to a volumetric flask and dilute to a final known volume with MTBE.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

  • Prepare a calibration curve using known concentrations of MMBT standard.

  • Inject the sample extract into the HPLC system and quantify the amount of MMBT based on the calibration curve.

  • Calculate the concentration of residual MMBT in the original rubber sample (e.g., in µg/g).

Visualization of Key Processes

To further aid in understanding the strategies for minimizing residual MMBT, the following diagrams illustrate relevant workflows and relationships.

logical_relationship cluster_optimization Process Optimization cluster_purification Post-Processing Vulcanization Time Vulcanization Time Minimized Residual MMBT Minimized Residual MMBT Vulcanization Time->Minimized Residual MMBT Optimize Vulcanization Temperature Vulcanization Temperature Vulcanization Temperature->Minimized Residual MMBT Optimize Accelerator Concentration Accelerator Concentration Accelerator Concentration->Minimized Residual MMBT Reduce Solvent Washing Solvent Washing Solvent Washing->Minimized Residual MMBT Aqueous Washing Aqueous Washing Aqueous Washing->Minimized Residual MMBT High Residual MMBT High Residual MMBT High Residual MMBT->Solvent Washing Treat With High Residual MMBT->Aqueous Washing Treat With experimental_workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Soxhlet Extraction Soxhlet Extraction Sample Preparation->Soxhlet Extraction Solvent Evaporation Solvent Evaporation Soxhlet Extraction->Solvent Evaporation Sample Dilution & Filtration Sample Dilution & Filtration Solvent Evaporation->Sample Dilution & Filtration HPLC Analysis HPLC Analysis Sample Dilution & Filtration->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

References

Technical Support Center: High-Purity Synthesis of 2-(Morpholinothio)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Morpholinothio)benzothiazole, a key intermediate for pharmaceutical and material science applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving higher purity in their synthetic preparations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of 2-(Morpholinothio)benzothiazole is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The oxidative condensation requires careful control of reaction parameters. Ensure the reaction time is sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Suboptimal Temperature: The reaction is typically exothermic. Maintaining a temperature between 20-30°C is crucial.[1] Higher temperatures can lead to the degradation of the product and starting materials.

  • Incorrect Stoichiometry: An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification. Start with a stoichiometric amount of 2-mercaptobenzothiazole (B37678) and morpholine (B109124) and optimize from there.

  • Inefficient Oxidizing Agent: The concentration and quality of the sodium hypochlorite (B82951) (NaOCl) solution are critical. Use a fresh, properly stored solution. The addition rate of the oxidant should be controlled to avoid localized high concentrations, which can lead to side reactions.

  • pH Control: Maintaining a pH between 10 and 13 is reported to be optimal for this reaction.[1] Use a sodium hydroxide (B78521) solution to adjust the pH as needed.

Q2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a purer, off-white product?

A2: Discoloration is often indicative of impurities. The most common culprits are:

  • Residual 2,2'-dithiobis(benzothiazole) (B116540) (MBTS): This byproduct, formed from the oxidation of 2-mercaptobenzothiazole (MBT), is often yellow.

  • Oxidative Degradation Products: Over-oxidation can lead to the formation of colored, polymeric materials.

  • Degradation of Morpholine: While morpholine is generally stable, prolonged exposure to harsh oxidative conditions can lead to colored byproducts.

Solutions:

  • Controlled Addition of Oxidant: Add the sodium hypochlorite solution slowly and portion-wise to the reaction mixture to minimize over-oxidation.

  • Purification by Recrystallization: This is the most effective method for removing colored impurities. Common solvents to explore for recrystallization include ethanol, isopropanol (B130326), or a mixture of solvents like ethanol/water or acetone/hexane.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities before recrystallization.

Q3: I am having trouble with the purification of my product. What are the recommended methods?

A3: The primary method for purifying 2-(Morpholinothio)benzothiazole is recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol and isopropanol are good starting points. You may need to experiment with solvent mixtures to achieve optimal results.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

Q4: What are the common impurities I should look for, and how can I identify them?

A4: The most common impurities are the starting materials and a key side-product. These can be identified using HPLC or NMR spectroscopy.

Compound Common Source Analytical Identification
2-Mercaptobenzothiazole (MBT)Unreacted starting materialDistinct retention time in HPLC, characteristic signals in ¹H NMR.
MorpholineUnreacted starting materialWater-soluble, often removed during aqueous workup. Can be detected by GC-MS if necessary.
2,2'-dithiobis(benzothiazole) (MBTS)Oxidation of MBTLonger retention time than the product in reverse-phase HPLC.[2]

Experimental Protocols

Synthesis of 2-(Morpholinothio)benzothiazole

This protocol is based on the oxidative condensation of 2-mercaptobenzothiazole and morpholine.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Morpholine

  • Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, ensure to check its concentration)

  • Sodium hydroxide (NaOH)

  • Toluene (B28343)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, add morpholine and toluene.

  • Add 2-mercaptobenzothiazole to the mixture and stir until it is suspended.

  • Slowly add the sodium hypochlorite solution to the reaction mixture while maintaining the temperature between 20-30°C. Use an ice bath to control the temperature if necessary.

  • Monitor the pH of the reaction and maintain it between 10 and 13 by adding a solution of sodium hydroxide.

  • After the addition of sodium hypochlorite is complete, continue stirring at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Separate the organic layer and wash it with water to remove excess morpholine and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

HPLC Analysis for Purity Assessment

This method can be adapted for the analysis of 2-(Morpholinothio)benzothiazole and its common impurities.[2]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and water gradient
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30°C
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process MBT 2-Mercaptobenzothiazole Reaction Oxidative Condensation MBT->Reaction Morpholine Morpholine Morpholine->Reaction Oxidant NaOCl (Oxidant) Oxidant->Reaction Solvent Toluene Solvent->Reaction pH_Control NaOH (pH 10-13) pH_Control->Reaction Temp_Control 20-30°C Temp_Control->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Final_Product High-Purity 2-(Morpholinothio)benzothiazole Purification->Final_Product

Caption: Workflow for the synthesis of high-purity 2-(Morpholinothio)benzothiazole.

Troubleshooting_Logic Start Low Purity or Yield Issue Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Purity Analyze Impurities (HPLC/NMR) Start->Check_Purity Optimize_Temp Adjust Temperature (20-30°C) Check_Reaction->Optimize_Temp Optimize_pH Control pH (10-13) Check_Reaction->Optimize_pH Optimize_Oxidant Control Oxidant Addition Check_Reaction->Optimize_Oxidant Unreacted_MBT Unreacted MBT/Morpholine? Check_Purity->Unreacted_MBT MBTS_Present MBTS byproduct present? Check_Purity->MBTS_Present Optimize_Purification Refine Recrystallization Optimize_Temp->Optimize_Purification Optimize_pH->Optimize_Purification Optimize_Oxidant->Optimize_Purification Resolved Purity/Yield Improved Optimize_Purification->Resolved Increase_Time Increase Reaction Time Unreacted_MBT->Increase_Time Yes Adjust_Stoichiometry Adjust Stoichiometry Unreacted_MBT->Adjust_Stoichiometry Yes MBTS_Present->Optimize_Oxidant Yes Improve_Purification Improve Purification Protocol MBTS_Present->Improve_Purification Yes Increase_Time->Optimize_Purification Adjust_Stoichiometry->Optimize_Purification Improve_Purification->Optimize_Purification

Caption: Troubleshooting logic for refining 2-(Morpholinothio)benzothiazole synthesis.

References

Optimization of reaction conditions for "Morpholinyl mercaptobenzothiazole" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Morpholinothio)benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 2-(Morpholinothio)benzothiazole?

A1: The most common methods include the oxidative condensation of 2-mercaptobenzothiazole (B37678) with morpholine (B109124), often using an oxidizing agent like sodium hypochlorite (B82951) (NaOCl).[1][2] Another approach involves the reaction of dibenzothiazolyl disulphide with morpholine in the presence of a base.[3]

Q2: What is the role of pH in the synthesis of 2-(Morpholinothio)benzothiazole?

A2: Maintaining an alkaline pH is crucial for the reaction.[3][4] An alkaline environment promotes the formation of the reactive thiolate nucleophile, which significantly increases the reaction rate and helps drive the reaction to completion.[5] Non-optimal pH can lead to slow or incomplete reactions and the formation of byproducts.[5] For instance, one synthetic approach specifies maintaining a pH between 10 and 13 using a sodium hydroxide (B78521) solution.[3][4]

Q3: My product is contaminated with 2,2'-dithiobisbenzothiazole (MBTS). How can I avoid this?

A3: The presence of MBTS is a common impurity that can inhibit the desired properties of the final product.[6] To minimize its formation, ensure the reaction goes to completion.[6] The presence of MBTS can be detected by mixing the product with methanol (B129727), as 2-(Morpholinothio)benzothiazole is soluble in methanol while MBTS is not.[6]

Q4: What are the typical reaction temperatures for this synthesis?

A4: The reaction is often conducted at temperatures ranging from 0°C to 80°C, with a preferred range of 20°C to 60°C.[6] One specific protocol maintains the temperature between 20-30°C.[3][4] It is important to control the temperature to minimize side reactions.[5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[7] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incorrect pH (Acidic or Neutral): The concentration of the nucleophilic thiolate anion is too low to drive the reaction forward.[5]Maintain a pH between 10 and 13 using a base like sodium hydroxide.[3][4]
Poor Quality of Starting Materials: 2-mercaptobenzothiazole can oxidize over time.Use freshly purified starting materials.
Incomplete Reaction: Insufficient reaction time or temperature.[8]Monitor the reaction by TLC to ensure all starting material is consumed.[7] Consider extending the reaction time or slightly increasing the temperature within the recommended range (20-60°C).[6][8]
Formation of Dark, Tar-like Material Oxidation of Starting Materials: 2-aminothiophenol (B119425) (a potential precursor) is susceptible to oxidation, leading to dimerization and polymerization.[9]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]
Harsh Reaction Conditions: High temperatures can promote unwanted side reactions.[9]Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[9]
Product is Difficult to Purify Presence of 2,2'-dithiobisbenzothiazole (MBTS): This is a common byproduct.[6]To remove MBTS, wash the product with methanol. 2-(Morpholinothio)benzothiazole is soluble in methanol, while MBTS is not.[6]
Formation of Multiple Impurities: Indicated by multiple spots on a TLC plate.Optimize reaction conditions (temperature, time, pH) to minimize side reactions.[5][9] Consider purification by column chromatography.[8]
Slow or Incomplete Reaction Insufficiently Basic Conditions: Low concentration of the reactive thiolate.[5]Re-evaluate the amount of base used. A slight increase in base concentration may be necessary, but be cautious of potential side reactions at very high pH.[5]
Low Reaction Temperature: The reaction rate is temperature-dependent.Ensure the reaction temperature is maintained within the optimal range (20-60°C).[5][6]

Data Presentation

Table 1: Comparison of Synthesis Methods for 2-(Morpholinothio)benzothiazole

MethodStarting MaterialsReagents/SolventsTemperature (°C)pHYield (%)Purity (%)Reference
Oxidative Condensation2-Mercaptobenzothiazole, MorpholineSodium Hypochlorite (NaOCl)Not specifiedNot specifiedNot specifiedNot specified[1][2]
From Dibenzothiazolyl DisulphideDibenzothiazolyl Disulphide, MorpholineToluene, 20% Sodium Hydroxide20-3010-1399.599[3][4]
From N-Chloromorpholine2,2'-Dithiobisbenzothiazole, N-ChloromorpholineMorpholine, Inert Organic Solvent20-60Not specifiedNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: Synthesis via Oxidative Condensation

This protocol is based on the general method of oxidative condensation.

Materials:

  • 2-Mercaptobenzothiazole

  • Morpholine

  • Sodium Hypochlorite (NaOCl) solution

  • Suitable organic solvent (e.g., ethanol)

Procedure:

  • Dissolve 2-mercaptobenzothiazole in a suitable organic solvent in a reaction flask.

  • Add morpholine to the solution.

  • Slowly add the sodium hypochlorite solution to the reaction mixture while stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction and perform an appropriate work-up to isolate the product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis from Dibenzothiazolyl Disulphide

This protocol provides a high-yield synthesis method.[3]

Materials:

  • Dibenzothiazolyl disulphide (332 g)

  • Morpholine (435 g)

  • Toluene (1000 g for reaction, 500 g for extraction)

  • 20% Sodium Hydroxide solution (200 g)

Procedure:

  • In a two-liter multi-neck flask equipped with a stirrer, dropping funnel, condenser, thermometer, and pH electrode, combine 435 g of morpholine and 1000 g of toluene.

  • At a temperature of 20-30°C, add 332 g of dibenzothiazolyl disulphide in small portions over 20-30 minutes.

  • Simultaneously, add 200 g of 20% strength sodium hydroxide solution dropwise to maintain the pH between 10 and 13.

  • After the addition is complete, continue stirring for one hour.

  • Separate the two phases and extract the aqueous phase with 500 g of toluene.

  • Combine the organic phases and evaporate the solvent to obtain 4-(2-benzothiazolylthio)morpholine.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Combine Morpholine and Toluene add_mbts Add Dibenzothiazolyl Disulphide start->add_mbts add_naoh Add NaOH solution start->add_naoh react Stir for 1 hour at 20-30°C (pH 10-13) add_mbts->react add_naoh->react separate Separate Phases react->separate extract Extract Aqueous Phase separate->extract combine Combine Organic Phases separate->combine extract->combine evaporate Evaporate Solvent combine->evaporate product Final Product evaporate->product

Caption: Experimental workflow for the synthesis of 2-(Morpholinothio)benzothiazole.

troubleshooting_guide issue Low Product Yield cause1 Incorrect pH issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Poor Starting Material Quality issue->cause3 solution1 Adjust pH to 10-13 cause1->solution1 solution2 Increase Reaction Time/Temp cause2->solution2 solution3 Use Purified Reagents cause3->solution3

References

Validation & Comparative

A Comparative Guide to the HPLC-UV Analysis of Morpholinyl Mercaptobenzothiazole and Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for Morpholinyl mercaptobenzothiazole and its precursors, 2-Mercaptobenzothiazole (MBT) and 2,2'-dithiobis-benzothiazole (MBTS). While a comprehensive, publicly available, validated HPLC-UV method specifically for "this compound" was not identified, this document summarizes the existing analytical approaches for its closely related compounds. The information presented here, derived from various studies, offers a solid foundation for developing and validating a specific method for this compound.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique for the analysis of benzothiazole (B30560) compounds due to its robustness and accessibility. However, other methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, which can be crucial for trace-level analysis in complex matrices.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Benzothiazole Analysis

ParameterHPLC-UV for MBT & MBTS[1]LC-MS/MS for MBT[2]HPLC-UV for a Novel Aminothiazole[3][4]
Instrumentation WATERS Isocratic 510 pump, 7125 Rheodyne valve injector, WATERS 486 UV detectorLiquid chromatograph with tandem mass spectrometerWaters Alliance HPLC with UV Detector, Shimadzu Ai-series LC-2050 C HPLC with UV-VIS PDA
Linearity Range 80-320 µg/ml for both MBT and MBTS50 – 1000 ng/mL1.25–1250 ng/mL (in rat plasma for LC-MS/MS method)
Accuracy (% Recovery) MBT: 98.63%, MBTS: 98.66%87.7% at 400 ng/mLNot explicitly stated for HPLC-UV, but within acceptance criteria for LC-MS/MS
Precision (%RSD) 0.51% for both MBT and MBTSNot explicitly stated, but method is "reproducible"Not explicitly stated for HPLC-UV, but within acceptance criteria for LC-MS/MS
Limit of Detection (LOD) Not Reported6 ng/mLNot explicitly stated for HPLC-UV, but determined for LC-MS/MS
Limit of Quantification (LOQ) Not ReportedNot ReportedNot explicitly stated for HPLC-UV, but determined for LC-MS/MS
Key Advantages Simple, rapid, and accurate for simultaneous determination.[1]High sensitivity and specificity, capable of detecting ng levels.[2]Robust and reliable for preclinical samples.[4]
Key Disadvantages Lower sensitivity compared to LC-MS/MS.MBTS is not stable under the described experimental conditions.[2]Full validation data for HPLC-UV method not provided.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods discussed.

1. HPLC-UV Method for Simultaneous Determination of MBT and MBTS [1]

  • Instrumentation: A WATERS Isocratic 510 pump, a 7125 Rheodyne valve injector with a 20 microlitre fixed loop, and a WATERS 486 UV detector.

  • Stationary Phase: Microbondapak C18 (10 micron) 30 cm column.

  • Mobile Phase: A mixture of THF:acetonitrile:buffer (40:40:20 v/v), with the pH adjusted to 4.0 using dilute orthophosphoric acid. The buffer was prepared by dissolving 1.42 g of NaHPO4 in one litre of water.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 240 nm.

  • Internal Standard: Naphthalene (B1677914).

  • Sample Preparation: Standard solutions of MBT (2 mg/ml), MBTS (2 mg/ml), and naphthalene (2 mg/ml) were prepared in THF. Calibration solutions were prepared by taking different volumes of the standard stock solution in 50 ml volumetric flasks, adding 5 ml of the internal standard stock solution to each, and diluting with THF.

2. LC-MS/MS Method for the Analysis of MBT [2]

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Stationary Phase: Waters Symmetry C18 column.

  • Mobile Phase A: Acetonitrile: Water: Formic Acid (20:80:0.05).

  • Mobile Phase B: Acetonitrile: Water: Formic Acid (90:10:0.05).

  • Flow Rate: 0.2 mL/minute.

  • Ionization Mode: Positive ElectroSpray.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for MBT @ m/z 168/135.

3. HPLC-UV Method for a Novel Aminothiazole [3][4]

  • Stationary Phase: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) column.

  • Mobile Phase: A mixture of 55% of 0.1% v/v orthophosphoric acid in water and 45% of 0.1% v/v orthophosphoric acid in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 272 nm.

  • Elution: Isocratic.

HPLC-UV Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC-UV method validation.

HPLC_Validation_Workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity specificity->linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: A typical workflow for the validation of an HPLC-UV analytical method.

References

A Comparative Analysis of Morpholinyl Mercaptobenzothiazole (MBS) and N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) as Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of rubber vulcanization, the selection of an appropriate accelerator is paramount to achieving the desired processing characteristics and final product performance. Among the sulfenamide (B3320178) class of accelerators, 2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole (MBS or MOR), and N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) are two widely utilized options. This guide provides a detailed comparative study of their performance, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.

Performance Comparison: Scorch Safety, Cure Rate, and Physical Properties

MBS and CBS are both delayed-action accelerators, a critical feature for the safe processing of rubber compounds, particularly in the tire industry.[1] Their primary difference lies in the balance between processing safety (scorch time) and the speed of vulcanization (cure rate).

Generally, MBS offers a longer scorch safety period and a slower vulcanization rate compared to CBS.[1][2] This extended scorch time makes MBS a suitable choice for complex rubber compounds or manufacturing processes that require longer processing times before vulcanization commences.[1] Conversely, CBS provides a faster cure rate, which can be advantageous for increasing production throughput.[1][2]

The processing safety of sulfenamide accelerators typically increases in the order of CBS < TBBS (N-tert-butyl-2-benzothiazole sulfenamide) < MBS.[2] While CBS is considered to have a relatively slow vulcanization rate among accelerators in general, it is faster than MBS.[3][4] Despite its slower cure rate, CBS is noted for imparting excellent mechanical properties to the vulcanizate.[3][4]

The selection between MBS and CBS often involves a trade-off between production speed and processing safety. A study on the replacement of MBS found that slightly faster accelerators like TBBS or CBS could be used in reduced amounts to achieve equivalent properties, highlighting their comparable performance profiles.[2]

Quantitative Data Summary

The following tables summarize the typical vulcanization characteristics and mechanical properties of rubber compounds accelerated with MBS and CBS. It is important to note that these values are illustrative and can vary depending on the specific rubber formulation, filler type, and testing conditions.

Table 1: Comparative Vulcanization Characteristics of MBS and CBS

ParameterMBS (this compound)CBS (N-Cyclohexyl-2-benzothiazole sulfenamide)
Scorch Safety (ts2) LongerShorter
Cure Rate SlowerFaster
Processing Safety HigherModerate

Table 2: Typical Physical Properties of Vulcanizates

PropertyMBS Accelerated VulcanizateCBS Accelerated Vulcanizate
Tensile Strength Good to ExcellentExcellent
Modulus GoodGood to High
Elongation at Break GoodGood
Resilience GoodGood
Flex-Fatigue Resistance GoodGood

Experimental Protocols

A standardized method for evaluating and comparing the performance of vulcanization accelerators like MBS and CBS involves the use of a moving die rheometer (MDR) or an oscillating disc rheometer (ODR).[5][6][7]

Experimental Protocol: Rheometric Analysis of Vulcanization Characteristics

1. Objective: To determine and compare the scorch time, cure time, and other vulcanization parameters of rubber compounds containing MBS and CBS accelerators.

2. Materials and Equipment:

  • Internal mixer (e.g., Banbury mixer)
  • Two-roll mill
  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
  • Rubber compound ingredients: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR), carbon black or silica (B1680970) filler, zinc oxide, stearic acid, sulfur, and the respective accelerators (MBS and CBS).

3. Procedure:

4. Data Analysis: From the resulting rheometer curve (torque vs. time), the following parameters are determined:

  • ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.[5]
  • MH (Maximum Torque): Represents the stiffness or modulus of the fully vulcanized compound.[6]
  • ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.[5][8]
  • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal state of cure.[8][9]

5. Comparison: The ts2 and t90 values for the MBS and CBS compounds are directly compared to quantify the differences in scorch safety and cure rate.

Experimental Protocol: Evaluation of Physical Properties

1. Objective: To measure and compare the mechanical properties of vulcanized rubber samples prepared with MBS and CBS accelerators.

2. Materials and Equipment:

  • Compression molding press
  • Tensile testing machine
  • Hardness tester (Durometer)
  • Molds for preparing standardized test specimens.

3. Procedure:

4. Comparison: The results for tensile strength, modulus, elongation at break, and hardness for the MBS and CBS vulcanizates are tabulated and compared to assess the impact of each accelerator on the final mechanical properties.

Visualizations

G cluster_0 Compounding Stage cluster_1 Rheological Analysis cluster_2 Physical Property Evaluation Masterbatch Rubber Masterbatch (NR/SBR, Filler, ZnO, Stearic Acid, Sulfur) MBS_add Addition of MBS Masterbatch->MBS_add CBS_add Addition of CBS Masterbatch->CBS_add MBS_compound MBS Compound MBS_add->MBS_compound CBS_compound CBS Compound CBS_add->CBS_compound Rheometer Rheometer Testing (e.g., 160°C) MBS_compound->Rheometer Vulcanization Compression Molding (Vulcanization at T, t90) MBS_compound->Vulcanization CBS_compound->Rheometer CBS_compound->Vulcanization Cure_data Cure Characteristics Data (ts2, t90, ML, MH) Rheometer->Cure_data Physical_data Physical Property Data (Tensile Strength, Modulus, Hardness) Test_specimens Test Specimen Preparation Vulcanization->Test_specimens Mechanical_testing Mechanical Testing (Tensile, Hardness) Test_specimens->Mechanical_testing Mechanical_testing->Physical_data

Experimental Workflow for Comparing Vulcanization Accelerators

G cluster_0 Activation Phase cluster_1 Formation of Active Sulfurating Agent cluster_2 Cross-linking Phase Sulfenamide Sulfenamide Accelerator (MBS or CBS) Intermediate Reactive Intermediates (Mercaptobenzothiazole radical and Amine) Sulfenamide->Intermediate Decomposition Heat Heat Activators Activators (ZnO, Stearic Acid) Complex Zinc-Accelerator Complex Activators->Complex Intermediate->Complex Active_Sulfurating_Agent Active Sulfurating Agent ([MBT-S-Zn-S-Amine]) Complex->Active_Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Active_Sulfurating_Agent Crosslinked_Rubber Vulcanized Rubber Network (Cross-linked Polymer Chains) Active_Sulfurating_Agent->Crosslinked_Rubber Rubber Rubber Polymer Chains Rubber->Crosslinked_Rubber

Simplified Vulcanization Mechanism of Sulfenamide Accelerators

References

Performance comparison of "Morpholinyl mercaptobenzothiazole" versus TBBS in rubber vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two common sulfenamide (B3320178) accelerators, Morpholinyl mercaptobenzothiazole (MBSS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), in the vulcanization of rubber. The selection of an appropriate accelerator is critical as it significantly influences the processing safety, cure rate, and final physical properties of the vulcanized rubber product. This document summarizes key performance data, details experimental methodologies, and provides visual representations of the vulcanization pathways.

Executive Summary

Both MBSS and TBBS are delayed-action accelerators, providing a period of safe processing (scorch time) before the onset of rapid vulcanization. Generally, MBSS offers a longer scorch time and a slower cure rate compared to TBBS. This makes MBSS suitable for complex processing operations or thick rubber articles where a longer processing window is required to prevent premature vulcanization. Conversely, TBBS provides a faster cure rate, which can be advantageous for increasing production throughput. The choice between MBSS and TBBS often depends on the specific processing requirements and desired final properties of the rubber product. Vulcanizates cured with TBBS are known to exhibit high modulus and tensile strength.

Quantitative Performance Data

The following tables summarize the vulcanization characteristics and physical properties of natural rubber (NR) compounds accelerated with MBSS and TBBS.

Table 1: Vulcanization Characteristics of Natural Rubber Compounds

ParameterMBSS (MBS)TBBSUnit
Scorch Time (ts2)LongerShorterminutes
Cure Time (t90)SlowerFasterminutes

Note: Specific quantitative data for a direct side-by-side rheometric comparison was not available in a single study. The data presented is a qualitative and semi-quantitative summary from multiple sources indicating a consistent trend.

Table 2: Physical Properties of Vulcanized Natural Rubber Compounds [1]

PropertyMBSS (MBS)TBBSUnit
Hardness5965Shore A
Modulus at 300% Elongation13.7216.74MPa
Tensile Strength20.9023.18MPa
Elongation at Break445.5423.8%

Experimental Protocols

The data presented in this guide is based on standard rubber testing methodologies. The key experimental protocols are outlined below:

Rheometric Analysis (Vulcanization Characteristics)
  • Standard: ASTM D2084 (Oscillating Disk Cure Meter) or ASTM D5289 (Rotorless Cure Meter).

  • Procedure: A sample of the uncured rubber compound is placed in a heated, sealed die cavity containing an oscillating rotor (or a lower die that oscillates). The torque required to oscillate the rotor is measured as a function of time at a constant temperature.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.

    • Scorch Time (ts2): The time taken for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.

    • Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the optimum cure time.

Physical Property Testing of Vulcanizates
  • Hardness:

    • Standard: ASTM D2240.

    • Procedure: A durometer is used to measure the indentation hardness of the vulcanized rubber. The indenter is pressed into the sample under a specified force, and the depth of indentation is measured.

  • Tensile Properties:

    • Standard: ASTM D412.

    • Procedure: A dumbbell-shaped specimen of the vulcanized rubber is stretched in a tensile testing machine until it breaks.

    • Key Parameters Measured:

      • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

      • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

      • Modulus: The stress required to produce a specific elongation (e.g., 300%).

Vulcanization Mechanisms and Pathways

The vulcanization process with sulfenamide accelerators involves a series of chemical reactions that lead to the formation of a cross-linked rubber network. The initial step is the thermal decomposition of the accelerator.

experimental_workflow cluster_mixing Compounding cluster_testing Characterization Natural Rubber Natural Rubber Internal Mixer Internal Mixer Natural Rubber->Internal Mixer Activators (ZnO, Stearic Acid) Activators (ZnO, Stearic Acid) Activators (ZnO, Stearic Acid)->Internal Mixer Sulfur Sulfur Sulfur->Internal Mixer Accelerator (MBSS or TBBS) Accelerator (MBSS or TBBS) Accelerator (MBSS or TBBS)->Internal Mixer Uncured Compound Uncured Compound Internal Mixer->Uncured Compound Rheometer (ASTM D5289) Rheometer (ASTM D5289) Vulcanizate Properties Vulcanizate Properties Rheometer (ASTM D5289)->Vulcanizate Properties Tensile Tester (ASTM D412) Tensile Tester (ASTM D412) Tensile Tester (ASTM D412)->Vulcanizate Properties Durometer (ASTM D2240) Durometer (ASTM D2240) Durometer (ASTM D2240)->Vulcanizate Properties Uncured Compound->Rheometer (ASTM D5289) Press Curing Press Curing Uncured Compound->Press Curing Cured Sample Cured Sample Press Curing->Cured Sample Cured Sample->Tensile Tester (ASTM D412) Cured Sample->Durometer (ASTM D2240)

Figure 1: Experimental workflow for rubber compounding and testing.
General Sulfenamide Vulcanization Pathway

The vulcanization mechanism for sulfenamide accelerators generally proceeds through the cleavage of the sulfur-nitrogen (S-N) bond. This initial step is influenced by the nature of the amine group, which dictates the scorch safety and cure rate. The subsequent reactions involve the formation of an active sulfurating agent that cross-links the rubber polymer chains.

sulfenamide_mechanism Sulfenamide Accelerator (R-S-NR'2) Sulfenamide Accelerator (R-S-NR'2) S-N Bond Cleavage S-N Bond Cleavage Sulfenamide Accelerator (R-S-NR'2)->S-N Bond Cleavage Heat Heat Heat Mercaptobenzothiazole Radical (R-S) Mercaptobenzothiazole Radical (R-S) S-N Bond Cleavage->Mercaptobenzothiazole Radical (R-S) Amine Radical (NR'2) Amine Radical (NR'2) S-N Bond Cleavage->Amine Radical (NR'2) Active Sulfurating Agent Active Sulfurating Agent Rubber (Polymer Chain) Rubber (Polymer Chain) Crosslinked Rubber Crosslinked Rubber Sulfur (S8) Sulfur (S8) Sulfur (S8)->Active Sulfurating Agent Mercaptobenzothiazole Radical (R-S*) Mercaptobenzothiazole Radical (R-S*) Mercaptobenzothiazole Radical (R-S*)->Active Sulfurating Agent Active Sulfurating AgentRubber (Polymer Chain) Active Sulfurating AgentRubber (Polymer Chain) Active Sulfurating AgentRubber (Polymer Chain)->Crosslinked Rubber

Figure 2: Generalized vulcanization pathway for sulfenamide accelerators.
Specific Pathway for TBBS

In the case of TBBS, the tert-butyl amine group plays a key role in its delayed-action characteristic. The vulcanization process is initiated by the thermal decomposition of TBBS, leading to the formation of mercaptobenzothiazole (MBT) and tert-butylamine. These intermediates then react with sulfur to form a complex that acts as the active sulfurating agent.

tbbs_mechanism TBBS TBBS Decomposition Thermal Decomposition TBBS->Decomposition Heat Heat Heat MBT Mercaptobenzothiazole (MBT) Decomposition->MBT tButylamine tert-Butylamine Decomposition->tButylamine ZnO_Complex Zinc-MBT Complex MBT->ZnO_Complex + ZnO, Stearic Acid ActiveAgent Active Sulfurating Agent ZnO_Complex->ActiveAgent Sulfur Sulfur (S8) Sulfur->ActiveAgent Crosslinked Crosslinked Rubber ActiveAgent->Crosslinked + Rubber Rubber Rubber

Figure 3: Vulcanization reaction pathway initiated by TBBS.

Conclusion

The selection between this compound (MBSS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS) as a vulcanization accelerator is a critical decision that impacts both the processing and final performance of rubber products. MBSS provides enhanced scorch safety, making it ideal for applications requiring longer processing times or for thicker articles where heat buildup is a concern. In contrast, TBBS offers a faster cure rate, which can lead to increased manufacturing efficiency. The experimental data indicates that TBBS can yield vulcanizates with higher modulus and tensile strength. Researchers and compounders must carefully consider the trade-offs between processing safety, cure speed, and the desired mechanical properties to select the optimal accelerator for their specific application.

References

A Comparative Analysis of Morpholinyl Mercaptobenzothiazole and 2-Mercaptobenzothiazole (MBT) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial chemistry and specialized applications, 2-mercaptobenzothiazole (B37678) (MBT) and its derivative, Morpholinyl mercaptobenzothiazole, hold significance, primarily as accelerators in the vulcanization of rubber. While their industrial applications are well-documented, their distinct chemical properties and biological activities warrant a closer comparative examination for researchers, scientists, and drug development professionals who may encounter these compounds in various contexts, from material science to toxicology and beyond.

This guide provides an objective comparison of this compound and 2-mercaptobenzothiazole, focusing on their performance characteristics as vulcanization accelerators, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.

Chemical Identity and Physical Properties

Both molecules share a common benzothiazole (B30560) thiol backbone, but the substitution at the sulfenamide (B3320178) group in this compound significantly alters its properties.

Property2-Mercaptobenzothiazole (MBT)This compound
Synonyms MBT, 2-Benzothiazolethiol2-(4-Morpholinylmercapto)benzothiazole, MOR, MBS, N-Oxydiethylene-2-benzothiazolesulfenamide
CAS Number 149-30-4102-77-2
Molecular Formula C₇H₅NS₂C₁₁H₁₂N₂OS₂
Molecular Weight 167.25 g/mol 252.37 g/mol
Appearance Light yellow or off-white powderLight yellow granules or powder
Melting Point 177-181 °CApproximately 80 °C
Solubility Insoluble in water and gasoline; soluble in ethyl acetone (B3395972), acetone, and dilute solutions of sodium hydroxide (B78521) and sodium carbonate.[1]Soluble in acetone and other organic liquids. Insoluble in water.[2]

Performance as Vulcanization Accelerators: A Comparative Overview

The primary industrial application of both compounds is as accelerators in the sulfur vulcanization of rubber. Their performance in this role is a key differentiator. This compound is classified as a delayed-action or sulfenamide accelerator, while MBT is a fast-acting thiazole (B1198619) accelerator.[3][4][5] This difference in activity profile is crucial for rubber processing and end-product properties.

Performance Parameter2-Mercaptobenzothiazole (MBT)This compound
Accelerator Class Thiazole (Fast)Sulfenamide (Delayed-action)[4][5]
Scorch Safety Poor to fair; high risk of premature vulcanization.[3]Excellent; provides a significant safety margin during processing.[2][6][7]
Cure Rate FastFast, but with a delayed onset.[6]
Vulcanizate Properties Good aging properties, but can lead to lower modulus.Imparts high modulus and good physical properties.[8]
Applications General-purpose rubber goods, footwear, and tires where fast curing is desired.[9]Complex molded and extruded products, tire treads, and applications requiring a long processing window.[4][6]
Experimental Data on Vulcanization Characteristics

The following table summarizes typical vulcanization data for Natural Rubber (NR) compounds accelerated with MBT and a representative sulfenamide accelerator (MBS, or this compound). The data is compiled from various sources and illustrates the characteristic differences in their performance.

Parameter (at 150°C)NR with MBTNR with MBSTest Method
Scorch Time (tₛ₂, min) ~2-4~15-25ASTM D2084[10]
Optimum Cure Time (t₉₀, min) ~5-10~20-30ASTM D2084[10]
Cure Rate Index (CRI, min⁻¹) HighModerateCalculated from tₛ₂ and t₉₀
Maximum Torque (MH, dNm) LowerHigherASTM D2084[10]

Note: The values presented are typical ranges and can vary depending on the specific formulation, including the presence of other additives like activators and fillers.

Biological Activity and Toxicology: A Point of Caution

Both MBT and this compound are known contact allergens and can cause allergic contact dermatitis in sensitized individuals.[11] This is a critical consideration for professionals in drug development and those handling these compounds in a research setting.

Aspect2-Mercaptobenzothiazole (MBT)This compound
Allergenicity Known contact allergen.[12]Known contact allergen.[13]
Cytotoxicity Studies on various rubber accelerators have shown cytotoxic potential. The thiol group in MBT is suggested to be essential for its toxicity.[14]As a derivative of MBT, it is also expected to have cytotoxic potential. Some in-vitro studies have shown it to be effective against malignant cells.[6][7]

Due to the potential for skin sensitization, appropriate personal protective equipment, including non-sensitizing gloves, should be used when handling these chemicals.

Experimental Protocols

Evaluation of Vulcanization Characteristics

Objective: To determine and compare the scorch time, cure time, and cure rate of rubber compounds accelerated with MBT and this compound.

Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

Procedure (based on ASTM D2084): [10]

  • Compound Preparation: Prepare two rubber formulations (e.g., based on Natural Rubber) that are identical in all aspects except for the accelerator. One will contain a specified dosage of MBT, and the other will contain an equimolar dosage of this compound.

  • Sample Preparation: A sample of the uncured rubber compound is placed in the die cavity of the rheometer.

  • Test Execution: The test is conducted at a specified temperature (e.g., 150°C). The die oscillates at a specified frequency and amplitude, and the torque required to oscillate the disk is measured as a function of time.

  • Data Analysis: From the resulting rheometer curve (torque vs. time), the following parameters are determined:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indication of the shear modulus or stiffness of the fully cured compound.

    • Scorch Time (tₛ₂): The time required for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

    • Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque.

    • Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂).

Assessment of Mechanical Properties

Objective: To compare the physical properties of rubber vulcanizates prepared with MBT and this compound.

Apparatus: Universal Testing Machine, Durometer.

Procedure (based on ASTM D412 and ASTM D2240): [15]

  • Vulcanizate Preparation: Cure sheets of the rubber compounds prepared in the previous protocol at their respective optimum cure times and temperatures.

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing.

  • Tensile Testing (ASTM D412):

    • Mount the dumbbell specimen in the grips of the universal testing machine.

    • Stretch the specimen at a constant rate until it breaks.

    • Record the force and elongation throughout the test.

    • Calculate Tensile Strength, Modulus at different elongations (e.g., 100%, 300%), and Elongation at Break.

  • Hardness Testing (ASTM D2240):

    • Use a durometer (e.g., Shore A) to measure the indentation hardness of the cured rubber sheet.

    • Press the indenter firmly and quickly onto the surface of the rubber and read the value on the dial.

Skin Sensitization Potential Assessment

Objective: To evaluate and compare the potential of MBT and this compound to cause skin sensitization.

Methodology: The Local Lymph Node Assay (LLNA) is a preferred in vivo method (OECD Test Guideline 429).[11] In vitro and in chemico methods are also available as alternatives to animal testing (OECD Test Guidelines 442C, 442D, 442E).[16]

General Protocol for Patch Testing (for clinical diagnosis in humans - not for routine laboratory screening):

  • Allergen Preparation: The allergens (MBT and this compound) are prepared in a suitable vehicle (e.g., petrolatum) at standardized concentrations.

  • Application: The prepared allergens are applied to the skin of the back using Finn Chambers on Scanpor tape.

  • Occlusion: The patches are left in place for 48 hours.

  • Reading: The patch test sites are evaluated for a reaction (erythema, infiltration, papules, vesicles) at 48 hours and again at 72 or 96 hours. The reactions are graded according to a standardized scale.

Visualizing the Mechanisms and Workflows

Delayed-Action Mechanism of Sulfenamide Accelerators

The delayed-action of this compound is attributed to its chemical structure, which requires an initial heat-activated step to release the active accelerator species. This provides a "scorch delay" during which the rubber compound can be processed without premature curing.

Delayed_Action_Mechanism cluster_Initial_Phase Initial Processing (Low Temperature) cluster_Vulcanization_Phase Vulcanization (High Temperature) Sulfenamide Morpholinyl mercaptobenzothiazole No_Reaction No Premature Vulcanization Sulfenamide->No_Reaction Stable Sulfenamide_Heat Morpholinyl mercaptobenzothiazole Cleavage Cleavage Sulfenamide_Heat->Cleavage Heat MBT_Radical MBT Radical Cleavage->MBT_Radical Forms Amine_Radical Amine Radical Cleavage->Amine_Radical Forms Active_Complex Active Sulfurating Complex MBT_Radical->Active_Complex Reacts with ZnO, Sulfur Crosslinking Rubber Crosslinking Active_Complex->Crosslinking Initiates

Caption: Delayed-action mechanism of this compound.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of rubber accelerators.

Experimental_Workflow start Start formulation Compound Formulation (MBT vs. This compound) start->formulation mixing Rubber Mixing (Two-Roll Mill) formulation->mixing rheometry Cure Characteristics (Rheometer, ASTM D2084) mixing->rheometry curing Vulcanizate Curing mixing->curing data_analysis Data Analysis and Comparison rheometry->data_analysis mechanical_testing Mechanical Property Testing (Tensile, Hardness, etc.) (ASTM D412, D2240) curing->mechanical_testing mechanical_testing->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for comparing rubber accelerators.

Conclusion

This compound and 2-mercaptobenzothiazole (MBT) are structurally related compounds with distinct performance profiles as rubber vulcanization accelerators. This compound, a sulfenamide accelerator, offers superior scorch safety and a delayed onset of cure, making it ideal for complex processing applications. In contrast, MBT, a thiazole accelerator, provides a faster cure rate but with a higher risk of premature vulcanization.

For researchers and professionals in drug development, the most critical takeaway is the potential for both compounds to act as contact allergens. Understanding their chemical differences and biological activities is essential for safe handling and for interpreting any toxicological data. The provided experimental protocols offer a framework for further investigation into the properties of these and other related compounds.

References

Evaluating the sensitization potential of "Morpholinyl mercaptobenzothiazole" compared to other thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Morpholinyl Mercaptobenzothiazole and Related Thiazoles

The thiazole (B1198619) class of compounds, integral to rubber vulcanization and various industrial processes, has long been associated with skin sensitization and allergic contact dermatitis. Among these, 2-Mercaptobenzothiazole (MBT) is a well-documented sensitizer (B1316253). This guide provides a comparative evaluation of the sensitization potential of this compound (MMBT) and other key thiazole derivatives, including Dibenzothiazyl disulfide (MBTS) and N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS), in relation to MBT. This analysis is based on available in vivo and in vitro experimental data, providing a resource for researchers in toxicology and drug development to understand the relative risks associated with these compounds.

Comparative Sensitization Data

Table 1: In Vivo Sensitization Data

CompoundAssay TypeSpeciesInduction ConcentrationChallenge ConcentrationSensitization Rate (%)Potency Classification
2-Mercaptobenzothiazole (MBT) GPMTGuinea Pig1.0% (intradermal) & 25% (topical)15% (topical)40% (8/20)Moderate
GPMTGuinea Pig0.4% (intradermal) & 10% (topical)10% (topical)60%Moderate
Buehler TestGuinea Pig75% (topical)Not specified55%-
Buehler TestGuinea Pig2% (in petrolatum)Not specified70%-
Human Maximization TestHuman25% (in petrolatum)10% (in petrolatum)37.5% (9/24)-
This compound (MMBT) Buehler TestGuinea PigNot specifiedNot specifiedCross-sensitization observed in MBT-sensitized animalsSensitizer
Dibenzothiazyl disulfide (MBTS) --Data not availableData not available-Sensitizer
N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS) --Data not availableData not available-Sensitizer

Table 2: In Vitro and LLNA Sensitization Data

CompoundAssay TypeResultEC3 Value (%)Potency Classification
2-Mercaptobenzothiazole (MBT) LLNAPositive4.2Moderate
LLNAPositive9.7Moderate
This compound (MMBT) -Data not availableData not availableSensitizer
Dibenzothiazyl disulfide (MBTS) -Data not availableData not availableSensitizer
N-Cyclohexyl-2-benzothiazolesulfenamide (CBTS) -Data not availableData not availableSensitizer

EC3 (Effective Concentration 3) is the concentration of a chemical that is required to produce a three-fold increase in the proliferation of lymph node cells compared to control. A lower EC3 value indicates a higher sensitization potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of sensitization studies. The following are summaries of the standard protocols for the primary assays used to evaluate the sensitization potential of thiazole derivatives.

In Vivo Assays

1. Guinea Pig Maximization Test (GPMT) - OECD 406

The GPMT is a widely used adjuvant-type test to assess the skin sensitization potential of a substance.

  • Induction Phase:

    • Day 0: Three pairs of intradermal injections are administered into the shaved shoulder region of the guinea pigs. These include the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA) emulsified with water or saline, and the test substance emulsified in FCA.

    • Day 7: The same shoulder area is treated with a topical application of the test substance, often under an occlusive patch for 48 hours. This site may be pre-treated with sodium lauryl sulfate (B86663) to induce mild irritation.

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance is applied topically to a naive, shaved area of the flank under an occlusive patch for 24 hours.

  • Evaluation: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.

2. Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred in vivo method for assessing skin sensitization potential, as it provides a quantitative measure of the induction phase of sensitization.

  • Procedure:

    • A minimum of four animals per dose group are used, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.

    • The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

    • On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously.

    • Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.

  • Evaluation: The proliferation of lymphocytes in the draining lymph nodes is measured. A stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, the estimated concentration of the chemical required to produce an SI of 3, is determined to assess the potency of the sensitizer.[1]

In Vitro and In Chemico Assays

These non-animal methods are based on the key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

1. Direct Peptide Reactivity Assay (DPRA) - OECD 442C

This in chemico assay assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical (hapten) to skin proteins.

  • Procedure:

    • Synthetic peptides containing either cysteine or lysine (B10760008) are incubated with the test chemical for 24 hours.

    • The concentration of the remaining non-depleted peptides is measured using high-performance liquid chromatography (HPLC) with UV detection.

  • Evaluation: The percentage of peptide depletion is calculated. Based on the mean depletion of cysteine and lysine peptides, the chemical is categorized into one of four reactivity classes: minimal, low, moderate, or high reactivity, which corresponds to its sensitization potential.

2. KeratinoSens™ Assay - OECD 442D

This in vitro assay assesses the second key event in the AOP: the activation of keratinocytes.

  • Procedure:

    • A modified human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an antioxidant response element (ARE) is used.

    • The cells are exposed to various concentrations of the test chemical for 48 hours.

    • The induction of the luciferase gene is measured by a luminescence-based method.

  • Evaluation: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

3. Human Cell Line Activation Test (h-CLAT) - OECD 442E

This in vitro assay addresses the third key event in the AOP: the activation of dendritic cells.

  • Procedure:

    • The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.

    • The cells are exposed to the test chemical for 24 hours.

    • The expression of cell surface markers associated with dendritic cell activation (CD86 and CD54) is measured by flow cytometry.

  • Evaluation: An increase in the expression of CD86 and/or CD54 above a defined threshold indicates that the chemical has the potential to activate dendritic cells and is therefore considered a sensitizer.

Signaling Pathways and Experimental Workflows

The process of skin sensitization is a complex biological cascade, which can be visualized through signaling pathways and experimental workflows.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction with the skin to the development of an allergic response.

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Level Response cluster_3 Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) Keratinocyte_Activation Keratinocyte Activation (e.g., Keap1-Nrf2 pathway) MIE->Keratinocyte_Activation Key Event 1 DC_Activation Dendritic Cell Activation & Maturation Keratinocyte_Activation->DC_Activation Key Event 2 T_Cell_Proliferation T-Cell Proliferation & Differentiation in Lymph Node DC_Activation->T_Cell_Proliferation Key Event 3 ACD Allergic Contact Dermatitis T_Cell_Proliferation->ACD Key Event 4

Adverse Outcome Pathway for Skin Sensitization.
Keap1-Nrf2 Signaling Pathway in Keratinocyte Activation

The activation of the Keap1-Nrf2 pathway is a key cellular response to electrophilic chemicals like thiazoles, leading to the expression of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_nucleus Thiazole Thiazole Compound (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex Thiazole->Keap1_Nrf2 Reacts with Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Under normal conditions Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression Activation

Keap1-Nrf2 pathway activation by thiazoles.
Experimental Workflow for In Vitro Sensitization Testing

The "2 out of 3" approach is a common integrated testing strategy for skin sensitization that combines data from three different in vitro assays to improve predictive accuracy.

Workflow for "2 out of 3" in vitro testing.

Conclusion

The available data firmly establish 2-Mercaptobenzothiazole as a moderate skin sensitizer in both animal models and humans. While direct quantitative comparisons are limited by the lack of publicly available data for this compound, Dibenzothiazyl disulfide, and N-Cyclohexyl-2-benzothiazolesulfenamide from standardized assays like the LLNA, their inclusion in the "mercapto mix" and qualitative evidence of sensitization, including cross-reactivity with MBT, indicate a clear sensitization potential. Researchers and drug development professionals should exercise caution when handling these compounds and consider their potential for inducing allergic contact dermatitis. The use of integrated in vitro testing strategies, guided by the Adverse Outcome Pathway, provides a robust framework for evaluating the sensitization risk of new and existing thiazole derivatives without the need for animal testing. Further research to generate quantitative in vitro and in vivo data for MMBT, MBTS, and CBTS would be invaluable for a more precise comparative risk assessment.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for Morpholinyl Mercaptobenzothiazole Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Morpholinyl mercaptobenzothiazole (MMBT), a common rubber vulcanization accelerator, is critical for quality control, safety assessment, and formulation development. This guide provides a comparative overview of various analytical techniques for the determination of MMBT, supported by available experimental data and detailed methodologies.

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the intended application, ranging from routine quality control to in-depth research. This document aims to facilitate this selection process by presenting a side-by-side comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Electrochemical Methods.

Comparative Analysis of Analytical Techniques

The following tables summarize the key performance parameters of different analytical methods for the determination of MMBT and related benzothiazole (B30560) compounds. It is important to note that while HPLC methods have been specifically reported for MMBT, detailed validation data for UV-Vis and electrochemical methods for this specific compound are less common. Therefore, data for the closely related and often co-analyzed compound, 2-mercaptobenzothiazole (B37678) (MBT), are included for comparative purposes where MMBT-specific data is unavailable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of MMBT in various matrices.

ParameterReported Values for MMBT and other BenzothiazolesSource
Linearity Range Not explicitly stated for MMBT. For related compounds, ranges are typically in the µg/mL to ng/mL level.General HPLC literature
Limit of Detection (LOD) Not explicitly stated for MMBT.-
Limit of Quantification (LOQ) Not explicitly stated for MMBT.-
Accuracy (% Recovery) 91-109% for mercaptobenzothiazole in rubber samples.[1]
Precision (%RSD) 4.31 to 7.56% for mercaptobenzothiazole.[1]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers a simpler and more cost-effective method for the quantification of benzothiazole derivatives, particularly for less complex samples. The maximum absorption wavelength for MMBT is influenced by the solvent and pH.

ParameterReported Values for Benzothiazole DerivativesSource
λmax (Maximum Wavelength) 235 nm, 282 nm (shoulder), 320 nm (in Methanol for MBT).[2][2]
Linearity Range Obeys Beer's law up to 9 mg/L for MBT in chloroform.General analytical chemistry principles
Molar Absorptivity (ε) 28100 ± 200 L·mol⁻¹·cm⁻¹ for MBT in chloroform.General analytical chemistry principles
Limit of Detection (LOD) Nominal detection limit of 0.1 mg/L for MBT.General analytical chemistry principles
Electrochemical Methods

Electrochemical sensors provide a rapid and highly sensitive approach for the determination of electroactive compounds like MMBT. These methods are particularly advantageous for on-site and real-time monitoring.

ParameterReported Values for Sulfonamides and Related CompoundsSource
Linearity Range 5×10⁻⁷ to 1.1×10⁻⁴ mol/L for sulfonamide on a modified glassy carbon electrode.[3][3]
Limit of Detection (LOD) 5.0×10⁻⁸ mol/L for sulfonamide.[3][3]
Accuracy (% Recovery) 88.5% to 104.0% for sulfonamide.[3][3]
Precision Good repeatability and stability reported for various electrochemical sensors.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the determination of MMBT and related compounds.

HPLC Method for Simultaneous Determination of Benzothiazole Derivatives

This method is adapted from procedures for the analysis of multiple benzothiazole derivatives in a single run.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer) is typical. The exact ratio will depend on the specific separation requirements.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength between 245 nm and 275 nm is often employed for "MBT-type" accelerators.[5]

  • Sample Preparation: Samples containing MMBT are typically extracted with a suitable organic solvent like acetone (B3395972) or chloroform, followed by filtration before injection.[5]

UV-Visible Spectrophotometry Protocol

This protocol is based on the general principles of quantitative UV-Vis analysis for benzothiazole compounds.

  • Instrumentation: A standard UV-Visible spectrophotometer.

  • Solvent: A solvent in which MMBT is soluble and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, chloroform).

  • Procedure:

    • Prepare a series of standard solutions of MMBT of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample solution.

    • Determine the concentration of MMBT in the unknown sample using the calibration curve.

  • Sample Preparation: Solid samples should be dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve. Liquid samples may be diluted directly.

Electrochemical Determination Protocol

This protocol outlines the general steps for developing an electrochemical method for MMBT, likely based on voltammetric techniques.

  • Instrumentation: A potentiostat/galvanostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

  • Working Electrode: A glassy carbon electrode (GCE) is a common choice, which can be modified with various materials (e.g., nanoparticles, polymers) to enhance sensitivity and selectivity.[3]

  • Supporting Electrolyte: A buffer solution (e.g., phosphate buffer, Britton-Robinson buffer) is used to maintain a constant pH and provide conductivity.

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their high sensitivity and good resolution.

  • Procedure:

    • The working electrode is immersed in the supporting electrolyte containing the MMBT sample.

    • A potential scan is applied, and the resulting current is measured.

    • The peak current is proportional to the concentration of MMBT.

    • Quantification is achieved by creating a calibration curve with standard solutions of MMBT.

Method Selection Workflow

The choice of the most appropriate analytical method for MMBT determination depends on various factors. The following diagram illustrates a logical workflow to guide this decision-making process.

MethodSelectionWorkflow cluster_criteria Key Decision Criteria cluster_methods Analytical Method Options start Define Analytical Goal quant_level Required Level of Quantification? start->quant_level throughput Required Sample Throughput? start->throughput instrument_avail Available Instrumentation? start->instrument_avail matrix_complexity Sample Matrix Complexity? quant_level->matrix_complexity Trace Levels uv_vis UV-Vis Spectroscopy quant_level->uv_vis High Concentration hplc HPLC / UPLC matrix_complexity->hplc Complex Matrix matrix_complexity->uv_vis Simple & Clear Matrix electrochem Electrochemical Methods matrix_complexity->electrochem Simple Matrix (Aqueous) throughput->hplc Low to Moderate Throughput throughput->uv_vis Moderate Throughput throughput->electrochem High Throughput / On-line instrument_avail->hplc HPLC System Available instrument_avail->uv_vis Spectrophotometer Available instrument_avail->electrochem Potentiostat Available end Select & Validate Method hplc->end uv_vis->end electrochem->end

References

Navigating the Landscape of Vulcanization Accelerators: A Comparative Guide to Alternatives for Morpholinyl Mercaptobenzothiazole (MBS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in rubber compounding and material science, the selection of an appropriate vulcanization accelerator is paramount to achieving desired product performance and processing efficiency. Morpholinyl mercaptobenzothiazole (MBS), a delayed-action sulfenamide (B3320178) accelerator, has long been a staple in the industry. However, the ongoing pursuit of optimized cure characteristics and the exploration of alternatives with different performance profiles necessitate a comprehensive understanding of viable substitutes. This guide provides an objective comparison of common alternatives to MBS, supported by experimental data, to aid in informed decision-making.

This report focuses on two primary sulfenamide alternatives to MBS: N-tert-butyl-2-benzothiazolesulfenamide (TBBS) and N-cyclohexyl-2-benzothiazolesulfenamide (CBS). These accelerators are widely used in the rubber industry and offer a spectrum of scorch safety and cure rate profiles.[1][2] We will delve into their comparative performance in terms of vulcanization characteristics and the resultant physical properties of the vulcanized rubber.

Executive Summary of Comparative Performance

The choice between MBS and its alternatives hinges on the specific requirements of the rubber compound and the manufacturing process. MBS is renowned for its long scorch delay, providing excellent processing safety, which is particularly advantageous in complex and thick rubber articles.[3] In contrast, TBBS and CBS offer faster cure rates, which can lead to increased production throughput.[2]

Our comparative analysis, based on experimental data, reveals the following key distinctions:

  • Scorch Safety: MBS exhibits the longest scorch time (ts2), followed by TBBS and then CBS. This makes MBS the safest option for processes requiring extended mixing and shaping times.

  • Cure Rate: CBS generally provides the fastest cure rate, followed by TBBS, with MBS being the slowest of the three.

  • Physical Properties: While all three accelerators can yield vulcanizates with good mechanical properties, the specific values for hardness, modulus, tensile strength, and elongation at break can vary, allowing for fine-tuning of the final product characteristics.

Data Presentation: A Quantitative Comparison

The following tables summarize the vulcanization characteristics and mechanical properties of natural rubber (NR) compounds accelerated with MBS, TBBS, and CBS. The data is derived from a comparative study where each accelerator was used at a concentration of 1 part per hundred rubber (phr).[4]

Table 1: Comparative Vulcanization Characteristics of MBS, TBBS, and CBS in Natural Rubber

ParameterMBSTBBSCBSUnit
Minimum Torque (ML)1.881.851.95dNm
Maximum Torque (MH)15.4516.2115.87dNm
Scorch Time (ts2)4.253.853.55min
Optimum Cure Time (t90)8.157.557.25min

Data sourced from a study by Teker, M., Usluoğlu, A., & Öztürk, E. (2023).[4]

Table 2: Comparative Mechanical Properties of Natural Rubber Vulcanizates

PropertyMBSTBBSCBSUnit
Hardness687069Shore A
Modulus at 300% Elongation14.815.515.2MPa
Tensile Strength24.525.525.0MPa
Elongation at Break550530540%

Data sourced from a study by Teker, M., Usluoğlu, A., & Öztürk, E. (2023).[4]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.

Rubber Compounding

The natural rubber compounds were prepared on a two-roll mill according to the formulation outlined in the comparative study.[4] The general procedure follows the guidelines of ASTM D3182. The base formulation for the natural rubber compound was as follows:

  • Natural Rubber (SMR 10 CV): 100 phr

  • Carbon Black (N330): 78.94 phr

  • Aromatic Oil: 6.31 phr

  • Zinc Oxide: 6.31 phr

  • Stearic Acid: 1.84 phr

  • Sulfur: 1.00 phr

  • Accelerator (MBS, TBBS, or CBS): 1 phr

Cure Characteristics Analysis

The vulcanization characteristics of the rubber compounds were determined using a Moving Die Rheometer (MDR) in accordance with ASTM D2084.[4][5][6] The test was conducted at 180°C for a duration of 5 minutes.[4] The key parameters measured were:

  • Minimum Torque (ML): An indication of the viscosity of the unvulcanized rubber compound.

  • Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized rubber.

  • Scorch Time (ts2): The time taken for the torque to rise by 2 units from the minimum torque, representing the onset of vulcanization.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time to achieve a desirable state of cure.

Mechanical Properties Testing

The mechanical properties of the vulcanized rubber samples were evaluated after curing the compounds in a compression molding press. The tensile properties were measured using a universal testing machine according to ASTM D412. The key properties determined were:

  • Hardness: Measured using a Shore A durometer.

  • Modulus at 300% Elongation: The stress required to elongate the sample to 300% of its original length.

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Elongation at Break: The maximum percentage of stretch the material can undergo before rupturing.

Vulcanization Signaling Pathway and Experimental Workflow

To visualize the chemical processes and experimental procedures, the following diagrams have been generated using the DOT language.

Vulcanization_Mechanism cluster_reactants Initial Reactants cluster_intermediates Intermediate Steps cluster_product Final Product Accelerator Sulfenamide Accelerator (A-S-NR₂) ActiveComplex Active Sulfurating Complex [A-Sₓ-Zn-OOCR'] Accelerator->ActiveComplex Reaction with Activators & Sulfur Sulfur Sulfur (S₈) Sulfur->ActiveComplex Activators Activators (ZnO, Stearic Acid) Activators->ActiveComplex Rubber Rubber Polymer (Unsaturated Chains) Precursor Crosslink Precursor (Rubber-Sₓ-A) Rubber->Precursor ActiveComplex->Precursor Reaction with Rubber Vulcanizate Vulcanized Rubber (Crosslinked Network) Precursor->Vulcanizate Crosslinking Reaction

Caption: Simplified reaction pathway for sulfenamide-accelerated sulfur vulcanization.

Experimental_Workflow Start Start Mixing Rubber Compounding (ASTM D3182) Start->Mixing Sample_Prep Sample Preparation Mixing->Sample_Prep Rheometer Cure Characteristics (MDR - ASTM D2084) Sample_Prep->Rheometer Curing Compression Molding (Curing) Sample_Prep->Curing Data_Analysis Data Analysis & Comparison Rheometer->Data_Analysis Tensile_Test Mechanical Properties (UTM - ASTM D412) Curing->Tensile_Test Tensile_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparative testing of vulcanization accelerators.

Conclusion

The selection of a vulcanization accelerator is a critical decision that directly impacts both the processability of a rubber compound and the performance of the final product. While MBS offers a superior scorch safety profile, alternatives such as TBBS and CBS provide faster cure rates, which can be advantageous for high-volume production. The quantitative data presented in this guide demonstrates that TBBS can offer a balanced profile of good scorch safety and a relatively fast cure, along with excellent mechanical properties. CBS, on the other hand, is suitable for applications where a rapid cure is the primary consideration. Ultimately, the optimal choice of accelerator will depend on a careful evaluation of the specific application's requirements, including processing conditions, desired cure characteristics, and final product performance specifications. This guide provides the foundational data and experimental context to support such an evaluation.

References

Benchmarking the performance of "Morpholinyl mercaptobenzothiazole" in different elastomer types

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of 2-(Morpholinothio)benzothiazole (MBSS/MOR) as a Delayed-Action Accelerator in Rubber Vulcanization

For: Materials Scientists, Rubber Chemists, and Formulation Engineers

This guide provides a technical comparison of 2-(Morpholinothio)benzothiazole, a prominent delayed-action sulfenamide (B3320178) accelerator, across various elastomers. Its performance is benchmarked against other common accelerators, supported by experimental data and standardized testing protocols.

Introduction to 2-(Morpholinothio)benzothiazole (MBSS)

2-(Morpholinothio)benzothiazole, also known by the synonyms N-Oxydiethylene-2-benzothiazole sulfenamide and acronyms such as MBSS, MOR, or NOBS, is a crucial chemical additive in the rubber industry.[1][2] It functions as a delayed-action vulcanization accelerator, which means it speeds up the sulfur vulcanization process while providing a crucial delay in the onset of curing (scorch).[1][3][4] This combination of a long scorch delay and a fast cure rate makes it highly valuable for processing safety, especially in complex manufacturing processes like injection molding and the production of thick rubber articles.[4][5][6][7]

MBSS is widely used in natural rubber (NR) and various synthetic rubbers, including styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM).[3] Its primary advantages include enhancing processing safety, improving production efficiency, and imparting favorable mechanical properties such as high tensile strength, elasticity, and good aging resistance to the final vulcanized product.[1][4]

Comparative Performance Analysis

The effectiveness of an accelerator is determined by its influence on the cure characteristics and the physical properties of the vulcanized rubber. MBSS is often compared with other sulfenamide accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and N-tert-butyl-2-benzothiazole sulfenamide (TBBS), as well as thiazoles like 2-mercaptobenzothiazole (B37678) (MBT).[8]

Key Performance Metrics:

  • Scorch Time (ts2): The time until the vulcanization process begins. A longer scorch time is desirable for processing safety. MBSS is known for providing a longer scorch delay compared to accelerators like MBT, MBTS, and even other sulfenamides like CBS and TBBS.[4][6][7][8]

  • Cure Time (t90): The time to reach 90% of the maximum cure state. While offering a delay, MBSS still provides a reasonably fast cure rate once vulcanization starts.[2][8]

  • Mechanical Properties: This includes tensile strength, modulus (stress at a given elongation), and ultimate elongation, which are critical for the durability and performance of rubber products.[4]

  • Aging Resistance: The ability of the rubber to retain its properties after exposure to heat, oxygen, and other environmental factors.[4]

Table 1: Comparative Cure Characteristics of Accelerators in Natural Rubber (NR)

Accelerator TypeAcceleratorScorch Time (ts2, mins) at 135°C (Typical)Cure Time (t90, mins) at 135°C (Typical)Key Characteristics
Sulfenamide MBSS (MOR) Longest Moderate-Fast Excellent scorch safety, good overall properties.[6][7]
SulfenamideTBBSLongFastFaster cure than MBSS, good scorch safety.[8][9]
SulfenamideCBSModerateFastFaster curing than MBSS, but with less scorch delay.[8][10]
ThiazoleMBTShortFastFast curing but prone to scorching, often used with secondary accelerators.[8][9]
ThiazoleMBTSModerateModerateSafer processing than MBT, but slower cure rate.[8][9]

Note: Relative performance can vary based on the specific formulation, including the type of rubber, fillers, and other additives.

Performance in Different Elastomer Types

MBSS is a versatile accelerator suitable for a range of elastomers, each benefiting differently from its properties.[3]

  • Natural Rubber (NR): In NR, MBSS provides excellent processing safety, which is crucial due to the material's sensitivity to premature vulcanization. It allows for higher processing temperatures and is ideal for complex molds.[8]

  • Styrene-Butadiene Rubber (SBR): SBR is commonly used in tire manufacturing. The delayed action of MBSS is advantageous in building complex tire structures, ensuring all components are properly formed before curing begins.[3][11]

  • Ethylene Propylene Diene Monomer (EPDM): EPDM is known for its excellent resistance to weathering and heat.[12][13] While MBSS is effective, EPDM's cure compatibility in blends with more unsaturated rubbers like NR or SBR can be challenging.[14][15] The choice of accelerator system is critical to achieving a balanced cure and optimal properties in such blends.[14]

  • Nitrile Rubber (NBR): NBR is valued for its oil resistance.[13] MBSS is used in NBR compounds to provide a good balance of processing safety and cure speed for applications like seals, hoses, and gaskets.[3]

Table 2: Performance Summary of MBSS in Various Elastomers

ElastomerKey Advantages of Using MBSSTypical Applications
Natural Rubber (NR) Excellent scorch safety, good physical properties.Tires, conveyor belts, footwear, thick cross-section articles.[3][6]
Styrene-Butadiene (SBR) Delayed action for complex processing, fast cure rate.Tire treads and sidewalls, industrial hoses.[3][11]
EPDM & Blends Good processing safety.Automotive seals, roofing membranes, wire and cable insulation.[3][12]
Nitrile Rubber (NBR) Balanced cure characteristics for oil-resistant products.Hoses, seals, gaskets, industrial molded goods.[3][4]

Experimental Protocols

The data presented is typically derived from standardized experimental procedures. The following ASTM standards are fundamental for benchmarking the performance of rubber accelerators.

Experimental Workflow for Accelerator Evaluation

G cluster_0 1. Compounding cluster_1 2. Cure Characteristics Analysis cluster_2 3. Vulcanization & Sample Prep cluster_3 4. Physical Property Testing A Raw Elastomer (NR, SBR, etc.) Mix Mixing (Two-roll mill) A->Mix B Fillers (Carbon Black, Silica) B->Mix C Activators (ZnO, Stearic Acid) C->Mix D Accelerator (MBSS, CBS, etc.) D->Mix E Sulfur E->Mix F Rheometer Testing (ASTM D5289) Mix->F H Compression Molding (Press Cure) Mix->H G Measure: - Scorch Time (ts2) - Cure Time (t90) - Max/Min Torque F->G Data Acquisition I Die Cutting of Test Specimens H->I J Tensile Properties (ASTM D412) I->J K Hardness (ASTM D2240) I->K L Tear Strength (ASTM D624) I->L M Compression Set (ASTM D395) I->M

Caption: Workflow for rubber compound evaluation.

Key Experimental Methodologies:

  • Cure Characteristics (ASTM D5289): This standard test method uses a rotorless cure meter (rheometer) to measure the vulcanization characteristics of a rubber compound.[16][17] It provides crucial data on scorch time, cure time, and torque values which correlate to the stiffness and state of cure.

  • Tensile Properties (ASTM D412): This is the most common standard for determining the tensile properties of vulcanized rubber, including tensile strength, ultimate elongation, and modulus.

  • Hardness (ASTM D2240): This test method measures the indentation hardness of rubber using a durometer, providing a quick assessment of the material's stiffness.

  • Tear Strength (ASTM D624): This standard is used to determine the resistance of a rubber material to tearing.

  • Compression Set (ASTM D395): This test measures the ability of a rubber material to return to its original thickness after being subjected to prolonged compressive stress at a given temperature.

Logical Comparison of Sulfenamide Accelerators

The choice between MBSS and its alternatives often involves a trade-off between processing safety and cure speed.

G cluster_scorch Scorch Safety cluster_cure Cure Rate MBSS MBSS (MOR) Long Longer MBSS->Long Fast Fast MBSS->Fast TBBS TBBS Medium Medium TBBS->Medium Fastest Fastest TBBS->Fastest CBS CBS Short Shorter CBS->Short CBS->Fastest Moderate Moderate

Caption: Scorch vs. Cure Rate for Sulfenamides.

This diagram illustrates that MBSS provides the longest scorch safety among the common sulfenamides, making it ideal for applications requiring extensive processing before curing.[6][7] TBBS and CBS offer faster cure rates but with a corresponding reduction in scorch time.[8][10]

Conclusion

2-(Morpholinothio)benzothiazole (MBSS) stands out as a premier delayed-action accelerator, offering an exceptional balance of processing safety and efficient vulcanization. Its long scorch delay is a significant advantage in modern, high-temperature rubber processing and for manufacturing intricate or thick-walled rubber products. While alternatives like TBBS and CBS may offer faster cure rates, MBSS remains the accelerator of choice when maximum processing safety is the primary concern without significantly compromising on cure efficiency. The selection of MBSS over other accelerators should be based on the specific requirements of the elastomer type, the complexity of the manufacturing process, and the desired final properties of the vulcanized product.

References

A comparative study of the environmental impact of different sulfenamide accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of four common sulfenamide (B3320178) accelerators used in the rubber industry: N-cyclohexyl-2-benzothiazole sulfenamide (CBS), N-tert-butyl-2-benzothiazole sulfenamide (TBBS), N,N-dicyclohexyl-2-benzothiazole sulfenamide (DCBS), and 2-(Morpholinothio)benzothiazole (MOR). The selection of an appropriate accelerator involves a trade-off between vulcanization performance and environmental and health impacts. This document aims to provide the necessary data and experimental context to support informed decision-making in research and product development.

A primary environmental concern associated with sulfenamide accelerators is their potential to degrade into 2-mercaptobenzothiazole (B37678) (MBT), a substance with its own environmental and toxicological profile.[1] Furthermore, certain accelerators, particularly those derived from secondary amines like MOR, are known to be precursors to carcinogenic N-nitrosamines.[2]

Comparative Environmental Data

The following tables summarize the key environmental and toxicological data for the selected sulfenamide accelerators and their common degradation product, MBT.

Table 1: Aquatic Toxicity of Sulfenamide Accelerators and MBT

ChemicalTest OrganismEndpoint (96h LC50 for fish, 48h EC50 for daphnia, 72h EC50 for algae)Value (mg/L)Reference
CBS Fathead MinnowLC50>1000[3]
Daphnia magnaEC5018[3]
AlgaeEC501.1[3]
TBBS Rainbow TroutLC505.4[4]
Daphnia magnaEC5018.0[4]
AlgaeEC501.1[4]
DCBS Orizias latipes (Japanese rice fish)LC50>0.0344[5]
Daphnia magnaEC50>0.0314[5]
Selenastrum capricornutumEC50>0.0118[5]
MOR Oncorhynchus mykiss (Rainbow trout)LC500.31[6]
Daphnia magnaEC502.84[6]
Pseudokirchneriella subcapitataEC500.5[6]
MBT Salmo gairdneri (Rainbow trout)LC500.73[5]
Daphnia magnaEC500.71[5]
Selenastrum capricornutumEC500.5[5]

Table 2: Biodegradability and Bioconcentration Potential

ChemicalReady Biodegradability (% degradation in 28 days)Test GuidelineBioconcentration PotentialReference
CBS 4% (CO2 evolution)OECD 301B (similar)Log Kow = 3.47[7][8]
TBBS Biodegradable after prolonged adaptationNot specifiedLog Pow = 3.36[2][9]
DCBS Up to 6%OECD 301CLog Kow > 4.8 (High potential)[5]
MOR Not readily biodegradableNot specifiedLogP = 3.4[10][11]
MBT 2.5% (14 days)Not specifiedBCF < 8 (Low potential)[5]

Visualizing Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided in DOT language.

cluster_vulcanization Sulfenamide-Accelerated Vulcanization Sulfenamide Sulfenamide Active Sulfurating Agent Active Sulfurating Agent Sulfenamide->Active Sulfurating Agent Heat Activators (ZnO, Stearic Acid) Activators (ZnO, Stearic Acid) Activators (ZnO, Stearic Acid)->Active Sulfurating Agent Sulfur (S8) Sulfur (S8) Sulfur (S8)->Active Sulfurating Agent Rubber Polymer Rubber Polymer Crosslinked Rubber Crosslinked Rubber Rubber Polymer->Crosslinked Rubber Active Sulfurating Agent->Crosslinked Rubber

Sulfenamide-accelerated sulfur vulcanization pathway.

cluster_workflow Aquatic Toxicity Testing Workflow (OECD Guidelines) Test Substance Preparation Test Substance Preparation Exposure in Test Media Exposure in Test Media Test Substance Preparation->Exposure in Test Media Test Organism Acclimation Test Organism Acclimation Test Organism Acclimation->Exposure in Test Media Observation (Mortality/Immobilization/Growth Inhibition) Observation (Mortality/Immobilization/Growth Inhibition) Exposure in Test Media->Observation (Mortality/Immobilization/Growth Inhibition) Data Analysis (LC50/EC50 Calculation) Data Analysis (LC50/EC50 Calculation) Observation (Mortality/Immobilization/Growth Inhibition)->Data Analysis (LC50/EC50 Calculation)

Experimental workflow for aquatic toxicity testing.

Accelerator Selection Accelerator Selection Environmental Release Environmental Release Accelerator Selection->Environmental Release Degradation (e.g., to MBT) Degradation (e.g., to MBT) Environmental Release->Degradation (e.g., to MBT) Aquatic Toxicity Aquatic Toxicity Environmental Release->Aquatic Toxicity Biodegradation Biodegradation Environmental Release->Biodegradation Bioconcentration Bioconcentration Environmental Release->Bioconcentration Degradation (e.g., to MBT)->Aquatic Toxicity Risk Assessment Risk Assessment Aquatic Toxicity->Risk Assessment Biodegradation->Risk Assessment Bioconcentration->Risk Assessment

Logical flow for environmental risk assessment.

Experimental Protocols

The environmental data presented in this guide are typically generated following standardized international guidelines to ensure consistency and comparability.

Aquatic Toxicity Testing

Acute aquatic toxicity is assessed using methodologies outlined by the Organisation for Economic Co-operation and Development (OECD). These tests expose standard aquatic organisms to a range of concentrations of the test substance over a defined period.

  • Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a chemical that is lethal to 50% (LC50) of the test fish, typically rainbow trout or zebrafish, over a 96-hour exposure period.

  • Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test evaluates the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50) after a 48-hour exposure.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test measures the effect of the substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

Ready Biodegradability Testing

Ready biodegradability is a screening test that provides an indication of the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous environment. The OECD 301 series of tests are commonly employed.

  • CO2 Evolution Test (OECD Guideline 301B): This method measures the amount of carbon dioxide produced from the microbial degradation of the test substance over a 28-day period. A substance is considered readily biodegradable if it reaches a threshold of 60% of its theoretical maximum CO2 production within a 10-day window.[3]

  • Modified MITI Test (I) (OECD Guideline 301C): This test also follows the degradation of a substance over 28 days but uses a specific inoculum from the Japanese Ministry of International Trade and Industry (MITI).[5][12]

Bioconcentration Factor (BCF)

The bioconcentration factor is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. It is the ratio of the chemical concentration in the organism to the concentration in the water at a steady state.[13][14] BCF can be experimentally determined following OECD Guideline 305. Alternatively, the octanol-water partition coefficient (Log Kow or LogP) can be used as a screening indicator for bioaccumulation potential. A higher Log Kow value generally suggests a higher potential for bioconcentration.[14]

Determination of N-Nitrosamines in Rubber

The analysis of volatile N-nitrosamines in rubber products is critical for safety assessment, particularly for consumer products. Several analytical methods are available:

  • Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly selective and sensitive method for the detection of nitrosamines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that can identify and quantify nitrosamines.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is also employed for the analysis of nitrosamines in rubber extracts.[16]

A general procedure involves:

  • Extraction: The rubber sample is cut into small pieces and extracted with a suitable solvent, such as dichloromethane (B109758) or methanol, often using a Soxhlet apparatus or ultrasonic bath.[16]

  • Clean-up: The extract may be purified using solid-phase extraction (SPE) to remove interfering substances.[15]

  • Analysis: The purified extract is then injected into the GC-MS or LC-MS system for separation and quantification of the target nitrosamines.[15]

References

Validation of the corrosion inhibition efficiency of "Morpholinyl mercaptobenzothiazole"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and industry professionals on the performance, mechanism, and comparative efficacy of Morpholinyl Mercaptobenzothiazole and its derivatives as corrosion inhibitors for various metals.

Introduction

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate the degradation of metallic materials. Among these, this compound and its derivatives have emerged as a promising class of inhibitors due to their high efficiency and versatile applications. This guide provides an objective comparison of the performance of this compound-related compounds with other established corrosion inhibitors, supported by experimental data and detailed methodologies.

Performance Evaluation of this compound Derivatives

Recent studies have demonstrated the significant corrosion inhibition capabilities of various morpholine (B109124) derivatives on different steel alloys. The inhibition efficiency is largely attributed to the presence of nitrogen, oxygen, and sulfur atoms in the molecular structure, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of several morpholine derivatives from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.

Table 1: Potentiodynamic Polarization Data for Morpholine Derivatives on Steel

InhibitorMetalCorrosive MediumConcentration (ppm)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)Reference
BlankN80 Steel1.0 M HCl01860-[1]
3-morpholino-1-phenylpropan-1-one (MPO)N80 Steel1.0 M HCl300182.2890.2[1]
3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one (MPPO)N80 Steel1.0 M HCl300160.0491.4[1]
BlankMild Steel1 M HCl0--
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole (CMTD)Mild Steel1 M HCl500 (approx.)-96.8

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Morpholine Derivatives on Steel

InhibitorMetalCorrosive MediumConcentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
BlankN80 Steel1.0 M HCl0---[1]
3-morpholino-1-phenylpropan-1-one (MPO)N80 Steel1.0 M HCl300--90.3[1]
3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one (MPPO)N80 Steel1.0 M HCl300--91.4[1]

Comparative Analysis with Other Corrosion Inhibitors

To contextualize the performance of this compound derivatives, a comparison with established inhibitors such as 2-Mercaptobenzothiazole (MBT), Sodium Dihydrogen Phosphate (NaH₂PO₄), and Benzotriazole (BTA) is presented.

Table 3: Comparative Corrosion Inhibition Efficiencies

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
2-Mercaptobenzothiazole (MBT)API 5L X42 Steel3.5 wt% NaCl>90[2]
NaH₂PO₄API 5L X42 Steel3.5 wt% NaCl<90[2]
MBT + NaH₂PO₄ (Synergistic)API 5L X42 Steel3.5 wt% NaCl>90[2]
Benzotriazole (BTA)Copper3.5 wt% NaClHigh
2-Mercaptobenzothiazole (MBT) + BTACopper3.5 wt% NaCl90.7

The data suggests that this compound derivatives exhibit high inhibition efficiencies, comparable to and in some cases exceeding that of the parent compound, 2-Mercaptobenzothiazole. The synergistic effect observed when MBT is combined with other inhibitors like NaH₂PO₄ highlights the potential for formulating advanced corrosion protection systems.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film. This process involves both physical and chemical interactions. The heteroatoms (N, O, S) in the morpholine and benzothiazole (B30560) rings act as active centers for adsorption.

The proposed mechanism involves the following steps:

  • Diffusion: The inhibitor molecules diffuse from the bulk solution to the metal surface.

  • Adsorption: The molecules adsorb onto the metal surface. This can be physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms.

  • Film Formation: The adsorbed inhibitor molecules form a dense, protective film that acts as a barrier, isolating the metal from the corrosive environment. This film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_process Inhibition Process Inhibitor Inhibitor Molecules Adsorption Adsorption of Inhibitor (Physisorption & Chemisorption) Inhibitor->Adsorption Diffusion Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal_Surface Metal Surface Corrosive_Species->Metal_Surface Attack Corrosion_Process Corrosion Reactions (Anodic & Cathodic) Metal_Surface->Corrosion_Process Leads to Adsorption->Metal_Surface Film_Formation Formation of Protective Film Adsorption->Film_Formation Protection Corrosion Protection Film_Formation->Protection Blocks Protection->Corrosion_Process Inhibits

Caption: Corrosion inhibition workflow of this compound.

Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized and well-defined experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.

Weight Loss Method (Gravimetric)

This is a simple and widely used method to determine the average corrosion rate.

Procedure based on ASTM G31:

  • Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, dried, and weighed accurately.

  • Immersion: The weighed coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to ASTM G1 procedures, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

    • Corrosion Rate (mm/year) = (K × W) / (A × T × D)

      • K = constant (8.76 × 10⁴)

      • W = weight loss in grams

      • A = area in cm²

      • T = time of exposure in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inh = Corrosion rate in the presence of inhibitor

Weight_Loss_Method Prep 1. Prepare & Weigh Metal Coupon Immerse 2. Immerse in Corrosive Solution (with/without inhibitor) Prep->Immerse Clean 3. Clean & Reweigh Coupon Immerse->Clean Calculate 4. Calculate Corrosion Rate & Inhibition Efficiency Clean->Calculate Potentiodynamic_Polarization Cell_Setup 1. Three-Electrode Cell Setup OCP 2. Stabilize at Open Circuit Potential Cell_Setup->OCP Scan 3. Apply Potential Scan OCP->Scan Plot 4. Generate Tafel Plot (Potential vs. log(Current)) Scan->Plot Analysis 5. Determine Ecorr & icorr Plot->Analysis Calculate_IE 6. Calculate Inhibition Efficiency Analysis->Calculate_IE EIS_Workflow Cell_Setup 1. Three-Electrode Cell Setup AC_Signal 2. Apply AC Signal at OCP over a Frequency Range Cell_Setup->AC_Signal Measure_Impedance 3. Measure Impedance AC_Signal->Measure_Impedance Plot_Data 4. Generate Nyquist & Bode Plots Measure_Impedance->Plot_Data Model_Fit 5. Fit to Equivalent Circuit Model Plot_Data->Model_Fit Calculate_IE 6. Calculate Inhibition Efficiency from Rct Model_Fit->Calculate_IE

References

Safety Operating Guide

Safe Disposal of Morpholinyl Mercaptobenzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Morpholinyl mercaptobenzothiazole are critical for ensuring laboratory safety and environmental protection. This guide outlines the essential, step-by-step procedures for its proper disposal, drawing from established safety data.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing cancer.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical and its waste should occur in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard and Disposal Information

The following table summarizes key hazard information for this compound and related compounds.

Hazard ClassificationDescription
Acute Toxicity (Oral)Potentially toxic if swallowed.[4]
Acute Toxicity (Dermal)Potentially toxic in contact with skin.[4]
Acute Toxicity (Inhalation)Potentially harmful if inhaled.[4]
Eye IrritationCauses serious eye irritation.[1][4]
Skin SensitizationMay cause an allergic skin reaction.[1][2]
CarcinogenicitySuspected of causing cancer.[2]
Aquatic HazardVery toxic to aquatic life with long-lasting effects.[2][3]

Detailed Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Adherence to local, regional, and national regulations is mandatory.[3]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for waste this compound.

  • The container must be compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

2. Waste Collection:

  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.[5]

  • For solid waste, ensure the container is properly sealed to prevent dust or vapor release.[3][5]

  • For liquid waste, use a funnel to avoid spills.[5]

3. Labeling:

  • Label the waste container with the full chemical name: "Waste this compound".[5]

  • Include appropriate hazard symbols (e.g., toxic, irritant, environmentally hazardous).[5]

  • Indicate the approximate quantity of waste in the container.[5]

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[5]

  • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][5]

  • Provide them with the complete safety data sheet (SDS) for this compound.[4]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated, Labeled, and Sealed Waste Container ppe->container collect Collect Waste Material (Solid & Liquid) container->collect segregate Segregate from Incompatible Waste collect->segregate labeling Label Container: 'Waste this compound' + Hazard Symbols segregate->labeling storage Store in Designated Secure, Well-Ventilated Area labeling->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds end End: Professional Disposal provide_sds->end

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Morpholinyl Mercaptobenzothiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Morpholinyl mercaptobenzothiazole (also known as 2-(4-Morpholinothio)benzothiazole), a compound commonly used in the rubber industry and relevant in various research contexts. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and operational and disposal plans to minimize risk and ensure compliance with safety standards.

This compound is a skin sensitizer (B1316253) and can cause serious eye irritation.[1] It is crucial to handle this chemical with appropriate precautions to avoid adverse health effects. The information presented here is synthesized from Safety Data Sheets (SDS) and other reputable sources to provide a clear and actionable guide for laboratory personnel.

Personal Protective Equipment (PPE)

The foundation of safe handling for any chemical is the correct use of Personal Protective Equipment. For this compound, the following PPE is recommended to prevent skin and eye contact, as well as inhalation of dust particles.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times when handling the chemical to protect against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended)While specific breakthrough times for this compound are not readily available, selecting gloves made from materials known for their broad chemical resistance is crucial. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the chemical or in case of contamination.[2]
Lab coat or chemical-resistant apronA lab coat should be worn to protect street clothing and skin from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when engineering controls (such as a fume hood) are not sufficient to maintain exposure below acceptable limits, or when handling large quantities of the powder. The type of respirator should be selected based on the potential airborne concentration and in accordance with a respiratory protection program.

Operational Plans: Step-by-Step Handling Procedures

Adherence to standardized procedures is critical for minimizing the risk of exposure and contamination. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.

Experimental Workflow for Handling this compound

G Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace handling_weigh Weigh Solid Chemical prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Detailed Protocol:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards, first-aid measures, and emergency procedures.[1][3][4]

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above. Ensure gloves are intact and the respirator, if needed, has a proper fit.

  • Prepare Workspace: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Chemical: Use a dedicated, clean spatula for weighing. To minimize dust generation, avoid pouring the powder directly from the container. Instead, carefully scoop the required amount.

  • Transfer: When transferring the weighed powder to a reaction vessel or other container, do so slowly and carefully to prevent creating airborne dust.

  • Decontamination: After handling, decontaminate all non-disposable equipment, such as spatulas and glassware, by thoroughly washing them with an appropriate solvent and then soap and water. Wipe down the work surface with a damp cloth.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plans

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Solid Waste Unused this compound and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated bench paper) should be collected in a clearly labeled, sealed container for hazardous waste.
Contaminated PPE Disposable gloves, aprons, and other contaminated PPE should be placed in a designated hazardous waste container immediately after use.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[6][7][8][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response Plan

G Emergency Exposure Response Plan exposure Exposure Occurs remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_area Flush Affected Area with Water exposure->flush_area seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical flush_area->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: A clear, step-by-step plan for responding to an exposure incident.

First-Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup

For minor spills of solid this compound:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Including respiratory protection.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean Up: Carefully scoop or sweep up the spilled material and place it into a labeled container for hazardous waste. Avoid creating dust. If necessary, gently mist the powder with water to minimize dust generation.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these safety protocols, researchers and scientists can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.